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  • Product: Desmethyldoxepin hydrochloride
  • CAS: 63915-63-9

Core Science & Biosynthesis

Foundational

Desmethyldoxepin Hydrochloride: Structural Characterization, Synthesis, and Analytical Methodologies

Executive Summary Desmethyldoxepin hydrochloride, frequently referred to in literature as nordoxepin hydrochloride, is the primary pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin[1]. Gen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Desmethyldoxepin hydrochloride, frequently referred to in literature as nordoxepin hydrochloride, is the primary pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin[1]. Generated in vivo via hepatic N-demethylation, this secondary amine plays a critical role in the prolonged therapeutic efficacy of the parent drug by potently inhibiting the reuptake of norepinephrine and serotonin[2]. This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, synthetic pathways, and analytical characterization protocols essential for researchers and drug development professionals working with desmethyldoxepin standards.

Physicochemical Profiling & Structural Dynamics

Desmethyldoxepin hydrochloride is characterized by a dibenzo[b,e]oxepin central tricyclic ring system. Unlike its parent compound doxepin, which possesses a tertiary amine, desmethyldoxepin contains a secondary amine terminal group[1].

A critical structural feature of this molecule is the exocyclic double bond at the C11 position, which locks the compound into two distinct geometric isomers: the E (trans) and Z (cis) configurations[3]. In pharmacological contexts, the Z-isomer is generally recognized as the more potent inhibitor of monoamine reuptake, making the quantification of the E/Z ratio a critical quality attribute during synthesis and formulation.

Table 1: Physicochemical and Structural Properties

ParameterSpecification
IUPAC Name (3E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride
Common Synonyms Nordoxepin hydrochloride, Nordoxin, Desmethyldoxepin HCl
CAS Registry Number 2887-91-4
Molecular Formula C₁₈H₁₉NO • HCl (or C₁₈H₂₀ClNO)
Molecular Weight 301.81 g/mol
Topological Polar Surface Area (TPSA) 21.3 Ų
Solubility Profile DMF: ~30 mg/mL, DMSO: ~30 mg/mL, Ethanol: ~15 mg/mL

Data supported by references[4],[5],[1], and[6].

Metabolic Pathway and Pharmacological Significance

Upon oral administration, doxepin undergoes extensive first-pass metabolism in the liver. Cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6, catalyze the oxidative N-demethylation of the tertiary amine, stripping a methyl group to yield the active secondary amine, desmethyldoxepin[1].

MetabolicPathway Dox Doxepin Hydrochloride (Tertiary Amine) Enzyme Hepatic CYP450 (CYP2C19 / CYP2D6) Dox->Enzyme N-demethylation (Loss of -CH3) Desmethyl Desmethyldoxepin HCl (Secondary Amine) Enzyme->Desmethyl Active Metabolite Formation

Hepatic CYP450-mediated N-demethylation pathway of doxepin to desmethyldoxepin.

Synthesis Protocol: Controlled N-Demethylation of Doxepin

To synthesize high-purity desmethyldoxepin hydrochloride for use as an analytical standard, a controlled chemical N-demethylation of doxepin hydrochloride is performed. The following protocol utilizes a highly specific protection-deprotection strategy to ensure high yield while preserving the integrity of the exocyclic double bond[2].

Step-by-Step Methodology:

1. Acylation and Protection (TROC-Cl Addition):

  • Procedure: Dissolve 10 g (0.032 mol) of doxepin hydrochloride in 180 mL of anhydrous dichloromethane (DCM). Chill the reaction vessel in an ice-water bath. Add 4.86 g of triethylamine, followed by the dropwise addition of 10.06 g of 2,2,2-trichloroethyl chloroformate (TROC-Cl). Stir for 2.5 hours[2].

  • Causality: TROC-Cl acts as a selective demethylating agent, displacing the N-methyl group to form a TROC-protected secondary amine carbamate. Triethylamine is critical here as an organic base; it neutralizes the hydrochloric acid byproduct, driving the equilibrium forward and preventing the acidic degradation of the sensitive oxepin ring.

2. Deprotection (Zinc-Mediated Cleavage):

  • Procedure: Isolate the intermediate and dissolve it in a weak acid medium, such as glacial acetic acid. Add activated zinc powder (mass ratio of zinc to doxepin HCl approx. 1.5–3.5:1) and stir at 20–60°C for 1 to 3 hours[2].

  • Causality: The Zn/AcOH system provides highly specific reductive cleavage of the 2,2,2-trichloroethoxycarbonyl group. This mild condition is deliberately chosen because harsher hydrolysis methods (e.g., strong base or acid reflux) would risk isomerizing or cleaving the exocyclic C=C double bond, thereby altering the E/Z isomeric ratio.

3. Salt Formation:

  • Procedure: Filter out the zinc salts, extract the free base desmethyldoxepin into ethyl acetate or isopropanol, and introduce saturated HCl gas[2].

  • Causality: Converting the free secondary amine into its hydrochloride salt drastically improves the compound's aqueous solubility and oxidative stability, making it suitable for long-term storage and pharmaceutical formulation[4],[1].

Analytical Characterization & Validation (RP-HPLC)

To validate the purity and quantify the E/Z isomeric ratio of the synthesized desmethyldoxepin hydrochloride, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard[7],.

Step-by-Step Methodology:

1. Stationary Phase Selection:

  • Procedure: Utilize a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[7].

  • Causality: The highly hydrophobic octadecyl carbon chain (C18) provides optimal retention for the lipophilic dibenzoxepin ring system, allowing sufficient theoretical plates to resolve the closely eluting E and Z isomers.

2. Mobile Phase Optimization:

  • Procedure: Prepare an isocratic mobile phase consisting of Methanol : Acetonitrile : Aqueous Buffer (40:30:30, v/v/v). The buffer should contain an ion-pairing agent (e.g., octane-1-sulfonic acid) adjusted to pH 2.5[7],.

  • Causality: Secondary amines like desmethyldoxepin are prone to severe peak tailing due to secondary interactions with residual silanols on the silica support. The acidic pH ensures the amine is fully protonated, while the ion-pairing agent neutralizes the charge, significantly improving peak symmetry and chromatographic resolution.

3. Detection and Quantification:

  • Procedure: Set the UV detector to 254 nm and maintain a flow rate of 0.5 mL/min[7].

  • Causality: The conjugated aromatic system of the dibenzoxepin core exhibits strong UV absorbance in the 250–280 nm range, ensuring a high signal-to-noise ratio and establishing a low limit of quantification (LOQ)[7].

HPLCWorkflow SamplePrep Sample Prep (LLE Extraction) Chromatography RP-HPLC (C18 Stationary Phase) SamplePrep->Chromatography Detection UV Detection (λ = 254 nm) Chromatography->Detection Analysis Data Analysis (E/Z Isomer Ratio) Detection->Analysis

Step-by-step RP-HPLC analytical workflow for the characterization of desmethyldoxepin.

References

  • Shimadzu Chemistry & Diagnostics. Nordoxepin hydrochloride salt | 2887-91-4 | Metabolites. Available at:[Link]

  • Pharmaffiliates. CAS No : 2887-91-4 | Product Name : Nordoxepin Hydrochloride (E/Z Mixture). Available at: [Link]

  • PubChem. Desmethyldoxepin hydrochloride, (E)- | C18H20ClNO | CID 6506545. Available at: [Link]

  • Google Patents. CN112159385A - Synthesis method of demethylated doxepin hydrochloride.
  • ResearchGate. STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ANALYSIS OF DOXEPIN HYDROCHLORIDE. Available at: [Link]

  • Human Journals. Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. Available at:[Link]

Sources

Exploratory

Pharmacological Mechanism of Action of Desmethyldoxepin Hydrochloride: A Technical Guide

Executive Summary Desmethyldoxepin hydrochloride, commonly referred to as nordoxepin, is the primary, pharmacologically active N-demethylated metabolite of the tricyclic antidepressant (TCA) doxepin. While its parent com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Desmethyldoxepin hydrochloride, commonly referred to as nordoxepin, is the primary, pharmacologically active N-demethylated metabolite of the tricyclic antidepressant (TCA) doxepin. While its parent compound is characterized by a broad-spectrum receptor binding profile—acting as a potent histamine H1 antagonist and a balanced serotonin-norepinephrine reuptake inhibitor (SNRI)—desmethyldoxepin exhibits a distinct pharmacological shift. It functions as a highly selective and potent norepinephrine reuptake inhibitor (NRI) with significantly diminished anticholinergic, antihistaminergic, and antiadrenergic activities [1]. This whitepaper provides an in-depth analysis of desmethyldoxepin’s target receptor profile, mechanistic pathways, and the self-validating experimental protocols required to quantify its pharmacodynamics and pharmacokinetics.

Chemical Identity and Pharmacokinetic Profile

Doxepin is typically administered as an 85:15 mixture of its (E)- and (Z)-stereoisomers. However, the biotransformation of doxepin into desmethyldoxepin is highly stereoselective. Mediated primarily by the hepatic cytochrome P450 enzyme CYP2C19 (>50% contribution), this N-demethylation process alters the stereoisomeric ratio, resulting in an approximate 1:1 (E:Z) ratio of desmethyldoxepin in systemic circulation [1].

Desmethyldoxepin exhibits an extended elimination half-life of approximately 28 to 31 hours, nearly double that of its parent compound (15–18 hours), allowing for sustained therapeutic exposure [2]. Both the parent drug and the metabolite are subsequently hydroxylated by CYP2D6 before undergoing Phase II glucuronidation and renal excretion [3].

Table 1: Comparative Pharmacokinetic Parameters
ParameterDoxepinDesmethyldoxepin (Nordoxepin)
Primary Formation/Clearance CYP2C19, CYP2D6CYP2D6 (Hydroxylation)
Elimination Half-Life (t½) 15 – 18 hours28 – 31 hours
Plasma Stereoisomer Ratio (E:Z) ~ 85:15~ 50:50
Protein Binding 75.5%76.0%

Pharmacodynamics: Target Receptor Profile

The structural removal of a single methyl group from the tertiary amine of doxepin to form the secondary amine of desmethyldoxepin fundamentally alters its target affinity. Secondary amine TCAs generally exhibit higher affinity for the norepinephrine transporter (NET) and lower affinity for off-target receptors compared to their tertiary amine precursors [4].

Desmethyldoxepin demonstrates potent inhibition of NET, preventing the reuptake of norepinephrine into the presynaptic terminal. Conversely, its affinity for the serotonin transporter (SERT) is markedly reduced compared to doxepin. Furthermore, desmethyldoxepin lacks the sub-nanomolar affinity for the histamine H1 receptor that characterizes low-dose doxepin, resulting in a significantly lower propensity for sedation[5].

Table 2: Relative Receptor Binding Affinities
Target Receptor / TransporterDoxepin AffinityDesmethyldoxepin AffinityClinical Implication for Desmethyldoxepin
NET (Norepinephrine) ModerateHighPrimary driver of antidepressant efficacy.
SERT (Serotonin) HighModerate/LowReduced serotonergic side effects.
H1 (Histamine) Very High (Ki < 1 nM)LowDecreased somnolence and sedation.
M1 (Muscarinic) ModerateLowReduced dry mouth and constipation.
α1-Adrenergic ModerateLowDecreased risk of orthostatic hypotension.

Mechanistic Pathway of Action

By selectively binding to the allosteric or orthosteric sites on the norepinephrine transporter (NET), desmethyldoxepin induces a conformational change that halts the inward transport of synaptic norepinephrine. This blockade leads to an acute accumulation of norepinephrine in the synaptic cleft. Chronically, this sustained monoamine elevation triggers a compensatory downregulation and desensitization of postsynaptic β-adrenergic receptors, a process strongly correlated with the onset of clinical antidepressant efficacy [6].

MOA Nordoxepin Desmethyldoxepin (Nordoxepin) NET Norepinephrine Transporter (NET) Nordoxepin->NET Potent Inhibition SERT Serotonin Transporter (SERT) Nordoxepin->SERT Moderate Inhibition NE Synaptic Norepinephrine (↑↑ Concentration) NET->NE Blocked Reuptake HT Synaptic Serotonin (↑ Concentration) SERT->HT Blocked Reuptake PostSynaptic Postsynaptic Receptors (β-AR, 5-HT) NE->PostSynaptic Enhanced Signaling HT->PostSynaptic Enhanced Signaling

Fig 1: Mechanism of Action of Desmethyldoxepin at the synaptic cleft.

Experimental Methodologies

To rigorously evaluate the pharmacology of desmethyldoxepin, researchers must employ self-validating experimental systems. The following protocols detail the methodologies for assessing target affinity and metabolic stability, emphasizing the causality behind specific experimental choices.

Protocol 1: In Vitro Radioligand Binding Assay for NET/SERT Affinity

Objective: To quantify the inhibitory constant (


) of desmethyldoxepin at the norepinephrine and serotonin transporters.
Causality & Design:  Radioligand displacement is utilized over functional uptake assays to isolate direct binding affinity from downstream cellular variables. [³H]nisoxetine is selected for NET due to its exceptionally high specific binding and low non-specific binding, allowing for a precise dynamic range.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue (rich in NET and SERT) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to achieve a final protein concentration of 1 mg/mL.

  • Radioligand Incubation: In a 96-well plate, combine 100 µL of membrane suspension with 1 nM [³H]nisoxetine (for NET) or 1 nM[³H]citalopram (for SERT).

  • Compound Addition: Add desmethyldoxepin in a 10-point concentration gradient (ranging from 0.1 nM to 10 µM).

  • Self-Validating Controls:

    • Positive Control: Desipramine (a known highly selective NET inhibitor) to validate assay sensitivity.

    • Non-Specific Binding (NSB) Control: 10 µM mazindol. This is critical to establish the baseline of radioactivity that is not bound to the target transporter, ensuring the calculated

      
       is accurate.
      
  • Equilibration: Incubate the plate at 25°C for 60 minutes. Causality: A 60-minute incubation ensures steady-state thermodynamic equilibrium is achieved before filtration, preventing false-positive affinity shifts.

  • Filtration & Quantification: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter). Wash three times with ice-cold buffer. Quantify retained radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: CYP450 Microsomal Stability and Metabolism Assay

Objective: To map the biotransformation of doxepin to desmethyldoxepin and its subsequent clearance. Causality & Design: Human Liver Microsomes (HLMs) are used rather than whole hepatocytes to specifically isolate Phase I cytochrome P450 kinetics without the confounding factors of cellular membrane transport or Phase II conjugation (unless UDPGA is explicitly added).

Metabolism Doxepin Doxepin (Parent Drug) CYP2C19 CYP2C19 Assay (+ NADPH) Doxepin->CYP2C19 N-demethylation Nordoxepin Desmethyldoxepin (Active Metabolite) CYP2C19->Nordoxepin Primary Pathway CYP2D6 CYP2D6 Assay (+ NADPH) Nordoxepin->CYP2D6 Hydroxylation Glucuronidation UGT Enzymes (Phase II) CYP2D6->Glucuronidation Conjugation Excretion Renal Clearance Glucuronidation->Excretion Elimination

Fig 2: Hepatic biotransformation workflow of Doxepin to Desmethyldoxepin.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing 0.5 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.

  • Substrate Introduction: Spike doxepin or desmethyldoxepin to a final concentration of 1 µM.

  • Self-Validating Controls:

    • Minus-NADPH Control: Incubate without the NADPH regenerating system. Causality: This rules out chemical instability or non-CYP-mediated degradation. If the compound degrades here, the assay is invalid for CYP kinetics.

    • Positive Control: Omeprazole (for CYP2C19) or Dextromethorphan (for CYP2D6) to confirm the specific enzymatic activity of the microsomal batch.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system.

  • Time-Course Sampling: Extract 50 µL aliquots at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., imipramine). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting the enzymatic reaction and releasing the bound drug for analysis.

  • Analysis: Centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent drug and the formation of desmethyldoxepin.

References

  • Wikipedia Contributors. "Nordoxepin." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "Doxepin." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Drugs.com. "Doxepin Tablets: Package Insert / Prescribing Info / MOA." Drugs.com. Available at:[Link]

  • ClinPGx. "Doxepin Pathway, Pharmacokinetics." ClinPGx. Available at:[Link]

  • Dr.Oracle. "What is the mechanism of action (MOA) of Doxepin?" Dr.Oracle AI. Available at:[Link]

  • StatPearls. "Doxepin." National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Foundational

Biotransformation of Doxepin to Desmethyldoxepin: Mechanistic Pathways and In Vitro Reaction Phenotyping

Executive Summary Establishing the precise enzymatic pathways of a pharmaceutical compound is paramount for predicting drug-drug interactions (DDIs), scaling in vitro clearance to in vivo pharmacokinetics, and understand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Establishing the precise enzymatic pathways of a pharmaceutical compound is paramount for predicting drug-drug interactions (DDIs), scaling in vitro clearance to in vivo pharmacokinetics, and understanding patient-specific exposure profiles. Doxepin, a widely prescribed tricyclic antidepressant (TCA), undergoes extensive hepatic first-pass metabolism to form its primary pharmacologically active metabolite, N-desmethyldoxepin (nordoxepin)[1][2].

This technical guide delineates the stereoselective N-demethylation of doxepin, details the cytochrome P450 (CYP450) isozyme kinetics, and provides a rigorously validated, self-contained in vitro protocol for reaction phenotyping using Human Liver Microsomes (HLMs).

Mechanistic Overview of Doxepin N-Demethylation

Doxepin is administered therapeutically as an irrational mixture of E (trans) and Z (cis) stereoisomers, typically in an 85:15 ratio[3][4]. The pharmacological activity of these isomers differs significantly: the E-isomer acts as a potent serotonin reuptake inhibitor, while the Z-isomer exhibits greater affinity for histamine H1 receptors, driving its sedative properties[3][5].

The biotransformation of doxepin to nordoxepin is driven by an N-demethylation reaction. In vitro phenotyping and in vivo pharmacokinetic studies confirm that this pathway is predominantly catalyzed by the highly polymorphic CYP2C19 enzyme, which contributes to >50% of the metabolite's formation[2][6]. Minor N-demethylation contributions are made by CYP1A2 and CYP2C9[1][6].

Crucial Distinction: While CYP2D6 is heavily involved in the subsequent hydroxylation and clearance of both doxepin and nordoxepin, it does not catalyze the N-demethylation step[2][6]. Because CYP2C19 is subject to significant genetic polymorphism, patients who are CYP2C19 poor metabolizers (PMs) exhibit reduced clearance of the parent drug, leading to altered systemic exposure and a shift in the E:Z ratio of the circulating nordoxepin metabolite to approximately 1:1[3][4].

Pathway Dox Doxepin (E/Z Isomers) CYP2C19 CYP2C19 (Major Pathway: >50%) Dox->CYP2C19 N-demethylation CYPMinor CYP1A2, CYP2C9 (Minor Pathways) Dox->CYPMinor N-demethylation Des Desmethyldoxepin (Nordoxepin) CYP2C19->Des CYPMinor->Des

Metabolic pathway of Doxepin N-demethylation to Desmethyldoxepin via CYP450 enzymes.

Quantitative Isozyme Kinetics & Pharmacokinetics

Understanding the specific reaction velocities (


) of CYP2C19 is critical for predicting hepatic intrinsic clearance (

). The stereoselective nature of this metabolism dictates that the E and Z isomers are metabolized at different rates depending on the patient's CYP2C19 phenotype[6].

Below is a consolidated dataset of the kinetic and pharmacokinetic parameters governing this pathway:

ParameterValue / DescriptionSource
Doxepin E:Z Formulation Ratio ~85:15[3][4]
Nordoxepin E:Z Plasma Ratio ~1:1[4]
Doxepin Elimination Half-Life ~15.3 hours[1][4]
Nordoxepin Elimination Half-Life ~31.0 hours[1][4]
CYP2C19 cis-Doxepin

(Low Activity)
345 ± 44 pmol/min/mg protein[6]
CYP2C19 cis-Doxepin

(High Activity)
779 ± 132 pmol/min/mg protein[6]
CYP2C19 trans-Doxepin

(Low Activity)
508 ± 75 pmol/min/mg protein[6]
CYP2C19 trans-Doxepin

(High Activity)
1189 ± 134 pmol/min/mg protein[6]

In Vitro Experimental Workflow: HLM Reaction Phenotyping

To accurately quantify the N-demethylation of doxepin and isolate specific isozyme contributions, we employ Human Liver Microsomes (HLMs) supplemented with selective CYP chemical inhibitors.

Why HLMs? HLMs contain the full complement of membrane-bound CYP450s and are the industry gold standard for Phase I metabolic stability and phenotyping assays[7][8]. Why NADPH? CYP450 enzymes are monooxygenases. They strictly require electron transfer from NADPH via the cytochrome P450 reductase complex to reduce the heme iron and activate molecular oxygen[7].

Self-Validating Assay Design

A robust DMPK protocol must be self-validating. We ensure data integrity through the following controls:

  • Minus-NADPH Negative Control: Incubating the substrate with HLMs but without NADPH. Causality: This rules out non-CYP mediated degradation (e.g., esterase cleavage or chemical instability in the buffer)[7].

  • Positive Control (Verapamil/Testosterone): Run in parallel. Causality: Validates the metabolic competency and enzymatic viability of the specific HLM batch.

Step-by-Step Methodology
  • System Equilibration: Pre-incubate pooled HLMs (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
     at 37°C for 5 minutes[7].
    
    • Causality: Physiological pH and temperature are required for optimal enzyme folding.

      
       is an essential cofactor that facilitates the interaction between NADPH and cytochrome P450 reductase.
      
  • Inhibitor Pre-incubation (Phenotyping Only): To isolate CYP2C19's specific contribution, pre-incubate parallel sample arms with 1 µM tranylcypromine (a selective CYP2C19 inhibitor) or furafylline (CYP1A2 inhibitor) for 15 minutes[6].

  • Substrate Addition: Spike doxepin (E/Z mixture) to a final concentration of 1 to 10 µM. Ensure the organic solvent carrier (e.g., DMSO) does not exceed 0.1% v/v[7].

    • Causality: Higher solvent concentrations can alter membrane fluidity, denature CYPs, or act as competitive inhibitors, artificially lowering the apparent clearance.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH[7].

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 10, 15, 30, and 60 minutes[7].

  • Reaction Quenching: Immediately dispense the extracted aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., doxepin-d3).

    • Causality: Cold ACN instantly denatures the CYP enzymes, halting the reaction at the exact time point. Furthermore, it precipitates the microsomal proteins, preventing LC column clogging during downstream analysis.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the depletion of doxepin and the formation of nordoxepin[7][9].

Workflow Prep 1. HLM Prep (Buffer + Mg2+) Incubate 2. Incubation (Doxepin + NADPH) Prep->Incubate Quench 3. Quench (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precip.) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantification) Centrifuge->LCMS

Step-by-step in vitro HLM experimental workflow for Doxepin reaction phenotyping.

Clinical & Pharmacogenomic Implications

The reliance on CYP2C19 for the formation of the active metabolite nordoxepin makes doxepin highly susceptible to drug-gene and drug-drug interactions[2][3]. Co-administration of doxepin with potent CYP2C19 inhibitors (e.g., fluvoxamine, topiramate) impairs the N-demethylation pathway, while CYP2D6 inhibitors (e.g., fluoxetine, cimetidine) impair the subsequent clearance of both the parent drug and nordoxepin[1][5].

For researchers and clinicians, mapping these in vitro kinetic parameters to in vivo models is essential. Failure to account for CYP2C19/CYP2D6 poor metabolizer phenotypes can lead to drastically elevated doxepin exposure, increasing the risk of severe anticholinergic toxicity, over-sedation, and QT prolongation[1][5].

References

  • Doxepin Tablets: Package Insert / Prescribing Info / MOA Drugs.com URL:[Link]

  • Doxepin Wikipedia URL: [Link]

  • Doxepin Pathway, Pharmacokinetics ClinPGx URL:[Link]

  • The N-demethylation of the doxepin isomers is mainly catalyzed by the polymorphic CYP2C19 PubMed (NIH) URL:[Link]

  • Nordoxepin Wikipedia URL: [Link]

  • Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights Preprints.org URL:[Link]

  • Advanced in vitro metabolic stability assays for drug discovery Nuvisan URL:[Link]

  • In vitro drug metabolism: for the selection of your lead compounds MTTLab URL:[Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes IntechOpen URL:[Link]

Sources

Exploratory

Desmethyldoxepin Hydrochloride: Physicochemical Profiling, Analytical Methodologies, and Pharmacological Significance

Executive Summary Desmethyldoxepin hydrochloride (commonly referred to as nordoxepin hydrochloride) is the primary, pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin. Generated in vivo via...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Desmethyldoxepin hydrochloride (commonly referred to as nordoxepin hydrochloride) is the primary, pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin. Generated in vivo via hepatic cytochrome P450 (CYP450) N-demethylation, desmethyldoxepin plays a critical role in extending the therapeutic efficacy and altering the pharmacokinetic profile of the parent drug. For drug development professionals, toxicologists, and bioanalytical scientists, understanding the physicochemical properties and mastering the analytical quantification of this metabolite is essential for therapeutic drug monitoring (TDM) and clinical pharmacokinetic profiling.

Chemical Identity and Physicochemical Properties

Doxepin and its metabolite desmethyldoxepin exist as a mixture of E (trans) and Z (cis) stereoisomers. The standard commercially available desmethyldoxepin hydrochloride is typically supplied as an E/Z mixture[1]. However, specific stereoisomers, such as the (E)-isomer, possess distinct registry numbers[2].

Due to its secondary amine structure, the compound is highly lipophilic in its free-base form but is stabilized and rendered water-soluble as a hydrochloride salt. It is notably hygroscopic; therefore, exposure to ambient moisture can significantly impact its solubility and analytical weighing accuracy[3].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for formulation and analytical preparation:

PropertyValue
Chemical Name 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine, monohydrochloride[4]
CAS Number (Mixed Isomers) 2887-91-4[1][5]
CAS Number (E-isomer) 4504-96-5[2]
Molecular Formula C₁₈H₁₉NO • HCl (or C₁₈H₂₀ClNO)[5]
Molecular Weight 301.81 g/mol [5]
Solubility Profile DMSO: 30 mg/mL; DMF: 30 mg/mL; Ethanol: 15 mg/mL; PBS (pH 7.2): 1 mg/mL[3][4]
UV Absorbance (λmax) 208 nm, 296 nm[4]
Storage Conditions -20°C to -80°C (Protect from light and moisture)[3][6]

Pharmacological Pathway & Mechanistic Insights

Upon oral administration, doxepin undergoes extensive first-pass metabolism in the liver. CYP450 enzymes cleave a methyl group from the tertiary amine of doxepin, yielding the secondary amine desmethyldoxepin. This structural modification slightly shifts the pharmacological affinity: while doxepin is a potent serotonin reuptake inhibitor, desmethyldoxepin exhibits robust inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET). This dual action is responsible for the sustained antidepressant and anxiolytic effects observed in clinical settings.

Pathway Dox Doxepin (Parent Drug) CYP Hepatic CYP450 (N-demethylation) Dox->CYP Des Desmethyldoxepin (Active Metabolite) CYP->Des SERT SERT Inhibition Des->SERT NET NET Inhibition Des->NET Effect Antidepressant & Anxiolytic Efficacy SERT->Effect NET->Effect

Fig 1: CYP450-mediated metabolism of doxepin and downstream monoamine transporter inhibition.

Analytical Methodologies: Self-Validating LC-MS/MS Protocol

To support pharmacokinetic studies, robust quantification of desmethyldoxepin in human plasma is required. The following step-by-step methodology utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Extraction and Quantification Workflow

Step 1: Matrix Preparation & Internal Standard (IS) Addition

  • Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Immediately add 10 µL of deuterated internal standard (Nordoxepin-d3, 100 ng/mL)[3].

  • Causality: Introducing the isotopically labeled IS before any extraction steps ensures that volumetric losses, extraction inefficiencies, or matrix-induced ion suppression during downstream processing are proportionally mirrored. The mass spectrometer calculates the final concentration based on the Analyte/IS area ratio, mathematically canceling out these variables.

Step 2: Protein Precipitation (PPT)

  • Action: Add 300 µL of cold (4°C) acetonitrile to the plasma sample. Vortex vigorously for 2 minutes.

  • Causality: TCAs and their metabolites are highly bound to plasma proteins (primarily alpha-1-acid glycoprotein). The cold organic solvent rapidly denatures these proteins, breaking non-covalent drug-protein bonds and forcing the proteins to precipitate, while the lipophilic desmethyldoxepin partitions cleanly into the organic supernatant.

Step 3: Centrifugation

  • Action: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Causality: High-speed centrifugation tightly pellets the denatured protein matrix. This prevents the transfer of particulates that could cause catastrophic pressure spikes or clogging in the LC guard column.

Step 4: Nitrogen Drying & Reconstitution

  • Action: Transfer 200 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen gas at 35°C. Reconstitute the residue in 100 µL of initial mobile phase (e.g., 90% Water / 10% Acetonitrile containing 0.1% Formic Acid).

  • Causality: Injecting high concentrations of organic solvent (acetonitrile) directly into a reversed-phase LC system causes "solvent effects," leading to peak broadening or splitting. Drying and reconstituting in a highly aqueous mobile phase focuses the analyte band at the head of the column. Furthermore, the 0.1% formic acid ensures the secondary amine of desmethyldoxepin remains protonated

    
    , maximizing electrospray ionization (ESI+) efficiency.
    

Step 5: Self-Validating System Suitability Test (SST)

  • Action: Following the injection of the Upper Limit of Quantification (ULOQ) standard, immediately inject a "Double-Blank" (matrix without analyte or IS) followed by a "Zero-Blank" (matrix with IS only).

  • Causality: This self-validating step definitively proves the absence of autosampler carryover. If the Double-Blank shows no desmethyldoxepin peak, the analytical signal in subsequent patient samples is guaranteed to be derived entirely from that specific injection, ensuring the trustworthiness of the quantitative data.

Workflow Plasma 1. Plasma Sample + Nordoxepin-d3 (IS) PPT 2. Protein Precipitation (Cold Acetonitrile) Plasma->PPT Centrifuge 3. Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Supernatant 4. Supernatant Recovery & N2 Drying Centrifuge->Supernatant Recon 5. Reconstitution (Mobile Phase A/B) Supernatant->Recon LCMS 6. LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Fig 2: Self-validating LC-MS/MS workflow for desmethyldoxepin quantification in plasma.

Stability, Handling, and Safety Protocols

Desmethyldoxepin hydrochloride requires strict adherence to laboratory safety and handling protocols.

  • Handling & Solubilization: Because the compound is hygroscopic, stock solutions prepared in DMSO can experience significant solubility shifts if the DMSO has absorbed atmospheric moisture[3]. It is highly recommended to use newly opened, anhydrous DMSO and apply ultrasonic assistance to achieve the maximum 30 mg/mL solubility[3].

  • Safety & Environmental Hazards: According to the Globally Harmonized System (GHS), desmethyldoxepin hydrochloride is classified under H302 (Harmful if swallowed), H400 (Very toxic to aquatic life), and H410 (Very toxic to aquatic life with long-lasting effects)[7].

  • Transport: For shipping and disposal, it is regulated under DOT Class 9 as a miscellaneous dangerous substance and an environmentally hazardous solid[8]. All liquid waste containing the compound must be segregated and incinerated by certified chemical disposal facilities.

References

  • Pharmaffiliates. "Nordoxepin Hydrochloride (E/Z Mixture), CAS No : 2887-91-4". Pharmaffiliates Reference Standards. URL: [Link]1]

  • PubChem. "Desmethyldoxepin hydrochloride, (E)- | C18H20ClNO | CID 6506545". National Center for Biotechnology Information. URL: [Link]2]

Sources

Foundational

The Toxicological and Pharmacodynamic Landscape of Desmethyldoxepin: A Preclinical Whitepaper

Executive Overview Desmethyldoxepin, commonly referred to as nordoxepin, is the primary and pharmacologically active N-demethylated metabolite of the tricyclic antidepressant (TCA) doxepin[1]. While doxepin is widely uti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Desmethyldoxepin, commonly referred to as nordoxepin, is the primary and pharmacologically active N-demethylated metabolite of the tricyclic antidepressant (TCA) doxepin[1]. While doxepin is widely utilized in clinical practice for major depressive disorder, anxiety, and insomnia, its systemic safety profile and therapeutic window are heavily dictated by the accumulation and prolonged half-life of nordoxepin[2]. This whitepaper provides an in-depth technical analysis of nordoxepin’s preclinical toxicology, bridging the gap between its metabolic generation, target-receptor toxicodynamics, and the rigorous experimental frameworks required to evaluate its safety margins in drug development.

Metabolic Bioactivation and Pharmacokinetics

The biotransformation of doxepin to nordoxepin is a stereoselective process primarily mediated by the hepatic cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9[3]. Nordoxepin itself exists as a 50:50 mixture of Z (cis) and E (trans) isomers, which exhibit distinct pharmacological potencies[4].

Causality in PK Profiling: Preclinical toxicokinetic studies must independently measure nordoxepin because its elimination half-life (33–80 hours) significantly exceeds that of the parent compound (8–24 hours)[2]. Consequently, chronic dosing models reveal that nordoxepin becomes the predominant circulating xenobiotic. This accumulation drives both therapeutic efficacy—via potent norepinephrine reuptake inhibition—and dose-dependent toxicity[3][5]. Furthermore, because nordoxepin clearance relies heavily on CYP2D6 hydroxylation, genetic polymorphisms or concurrent CYP2D6 inhibitors can trigger severe toxicological events[6].

MetabolicPathway Dox Doxepin (Parent TCA) CYP2C19 CYP2C19 (N-demethylation) Dox->CYP2C19 Hepatic Nordox Desmethyldoxepin (Active Metabolite) CYP2C19->Nordox CYP2D6 CYP2D6 (Hydroxylation) Nordox->CYP2D6 Hepatic Hydrox 2-Hydroxynordoxepin (Inactive) CYP2D6->Hydrox Gluc Glucuronide Conjugation Hydrox->Gluc Excretion Renal Excretion Gluc->Excretion

Hepatic biotransformation and clearance pathway of doxepin to desmethyldoxepin.

Preclinical Toxicological Profiling

Cardiotoxicity and Electrophysiology

The most critical dose-limiting toxicity of the TCA class is cardiotoxicity, characterized by QRS broadening, QT interval prolongation, and subsequent arrhythmias[5]. In preclinical in vivo models (e.g., conscious telemetered dogs), nordoxepin elicits dysrhythmias and negative inotropic effects at plasma concentrations exceeding 1000 ng/mL[7]. The mechanistic basis is the off-target blockade of the rapid delayed rectifier potassium current (IKr) encoded by the hERG gene, alongside the inhibition of voltage-gated sodium channels. The FDA mandates specific in vitro hERG assays for nordoxepin to characterize this QT prolongation risk accurately[8].

Neurotoxicity and Anticholinergic Burden

Nordoxepin retains significant affinity for H1 histaminergic, alpha-1 adrenergic, and muscarinic acetylcholine receptors, though generally less potent than the parent drug[4]. In murine models, high doses of nordoxepin depress the central nervous system, causing ataxia, reduced motor activity, and potent central anticholinergic effects. For instance, nordoxepin demonstrates central anticholinergic activity by protecting mice against the toxic effects of the cholinesterase inhibitor paraoxon[9].

Reproductive and Developmental Toxicology

Standard batteries of reproductive toxicology (fertility, embryo-fetal development, and pre/post-natal development) indicate that doxepin and nordoxepin readily cross the placental barrier[10]. In pregnant rats and rabbits, adverse effects on offspring viability and reduced fetal body weights were observed only at high multiples of human exposure. The no-effect dose for embryo-fetal toxicity in rats (30 mg/kg/day) corresponds to an Area Under the Curve (AUC) margin approximately 3 times that of nordoxepin at the maximum recommended human dose (MRHD)[7].

Quantitative Toxicology Data

Table 1: Pharmacokinetic and Toxicokinetic Parameters [1][2][7]

Parameter Doxepin Desmethyldoxepin (Nordoxepin)
Elimination Half-Life (t1/2) 8 – 24 hours (Mean: 17h) 33 – 80 hours (Mean: 51h)
Protein Binding ~76% ~76%
Primary Metabolic Enzyme CYP2C19 (Formation) CYP2D6 (Clearance)

| Preclinical Arrhythmogenic Threshold | > 1000 ng/mL | > 1000 ng/mL |

Table 2: Preclinical Safety Margins for Reproductive Toxicity (Rat/Rabbit Models) [7]

Toxicity Model No-Effect Dose Nordoxepin AUC Margin (vs. MRHD) Doxepin AUC Margin (vs. MRHD)
Embryo-Fetal Development (Rat) 30 mg/kg/day ~3x ~6x
Embryo-Fetal Development (Rabbit) 30 mg/kg/day ~18x ~6x

| Pre- and Post-Natal Development (Rat)| 30 mg/kg/day | ~2x | ~3x |

Experimental Methodologies: Self-Validating Protocols

To accurately assess the toxicological profile of nordoxepin, researchers must employ rigorous, self-validating experimental designs that account for its unique physicochemical properties.

Protocol A: In Vitro hERG Patch-Clamp Assay for QT Prolongation Risk

Causality: Because nordoxepin is highly lipophilic and accumulates intracellularly, it requires a steady-state perfusion system to accurately interact with the internal binding face of the hERG channel. Rapid, non-steady-state assays will artificially underestimate its IC50, leading to false negatives in cardiac safety screening[8].

  • Cell Preparation: Culture stably transfected hERG-expressing HEK293 or CHO mammalian cell lines.

  • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration. Maintain the holding potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Steady-State: Perfuse nordoxepin at ascending concentrations (0.1 µM to 30 µM). Causality: Wait a minimum of 5 minutes per concentration to ensure steady-state membrane partitioning before recording the fractional block.

  • System Validation: Introduce a vehicle control (0.1% DMSO) to rule out solvent toxicity. Terminate the experiment by perfusing a known hERG inhibitor (e.g., 100 nM E-4031). If the positive control does not abolish >90% of the tail current, the patch integrity is compromised, and the cell data must be discarded.

  • Data Analysis: Calculate the IC50 by fitting the fractional block of the tail current to a standard Hill equation.

hERG_Workflow Cell hERG-Expressing HEK293 Cells Patch Whole-Cell Patch Clamp Cell->Patch Perfusion Nordoxepin Perfusion (0.1-30 µM) Patch->Perfusion Record Record Tail Currents Perfusion->Record Validate Positive Control (E-4031) Record->Validate Analysis IC50 Calculation & QT Risk Validate->Analysis

Step-by-step patch-clamp workflow for preclinical hERG cardiotoxicity evaluation.

Protocol B: In Vivo CYP2D6 Phenotyping and Toxicokinetic Modeling

Causality: Nordoxepin clearance is heavily dependent on CYP2D6. Poor metabolizers (PM) or concurrent administration of CYP2D6 inhibitors can cause nordoxepin to accumulate to toxic levels, mimicking epilepsy or severe cardiotoxicity[4][5].

  • Animal Selection: Utilize humanized CYP2D6 transgenic mice or genotyped canine models to accurately reflect human polymorphic metabolism.

  • Dosing Regimen: Administer a standardized oral dose of doxepin (e.g., 5 mg/kg).

  • Serial Sampling: Collect venous blood at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose. Causality: The extended 48-hour window is mandatory to capture the prolonged elimination phase of the nordoxepin metabolite (t1/2 up to 80 hours).

  • LC-MS/MS Quantification: Extract plasma using solid-phase extraction (SPE) and quantify both doxepin and nordoxepin using liquid chromatography-tandem mass spectrometry.

  • System Validation: Spike blank plasma with a stable isotope-labeled internal standard (e.g., Nordoxepin-d3) prior to extraction. The recovery efficiency of the internal standard must exceed 85% to validate the extraction protocol and correct for matrix effects.

  • Pharmacokinetic Analysis: Calculate Cmax, Tmax, and AUC0-∞. Compare the doxepin:nordoxepin ratio between extensive metabolizers (EM) and poor metabolizers (PM) to establish toxicokinetic safety thresholds.

References

  • Nordoxepin - Grokipedia Grokipedia
  • SUMMARY OF PRODUCT CHARACTERISTICS windows.net
  • Doxepin - Wikipedia Wikipedia
  • morningside healthcare ltd - common technical document, Module 2.4 GOV.UK
  • 022036Orig1s000 - accessd
  • Chronic Doxepin Toxicity Masquerading as Epilepsy in a 10-Year-Old Boy PMC - NIH
  • SILENOR Product Monograph Health Canada (hres.ca)
  • Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights Preprints.org
  • Doxepin Capsules: Package Insert / Prescribing Info / MOA Drugs.com
  • Metabolic bioactivation of antidepressants: advance and underlying hep

Sources

Exploratory

Half-life and pharmacokinetics of Desmethyldoxepin in human plasma

An In-Depth Technical Guide to the Half-life and Pharmacokinetics of Desmethyldoxepin in Human Plasma Desmethyldoxepin, also known as nordoxepin, is the primary and pharmacologically active metabolite of the tricyclic an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Half-life and Pharmacokinetics of Desmethyldoxepin in Human Plasma

Desmethyldoxepin, also known as nordoxepin, is the primary and pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin.[1] Following oral administration, doxepin undergoes extensive first-pass metabolism in the liver, where it is demethylated to form desmethyldoxepin.[2][3] This metabolite is not merely an inert byproduct; it contributes significantly to both the therapeutic efficacy and the side-effect profile of doxepin therapy.[4][5] Unlike its parent compound, desmethyldoxepin exhibits a markedly different pharmacokinetic profile, characterized by a substantially longer elimination half-life. This extended duration of action has profound implications for dosing strategies, potential for drug accumulation, and the timeline for achieving steady-state concentrations and subsequent washout.[5]

This technical guide offers a comprehensive exploration of the half-life and pharmacokinetics of desmethyldoxepin in human plasma. It is designed for researchers, clinical pharmacologists, and drug development professionals, providing not only core pharmacokinetic data but also the underlying mechanistic principles, key factors contributing to inter-individual variability, and robust analytical methodologies for its quantification.

Metabolic Pathway: From Doxepin to Desmethyldoxepin

The formation of desmethyldoxepin is a critical first step in the biotransformation of doxepin. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Causality of Enzyme Involvement: The principal enzyme responsible for the N-demethylation of doxepin to desmethyldoxepin is CYP2C19 , which accounts for over 50% of this conversion.[1][4] Other isoforms, including CYP1A2, CYP2C9, and CYP3A4 , play a minor role.[2][6][7] The subsequent metabolism of desmethyldoxepin itself is predominantly carried out by a different enzyme, CYP2D6 , which hydroxylates the metabolite, preparing it for eventual elimination via glucuronidation.[4] This enzymatic bifurcation is a crucial point of control and a major source of pharmacokinetic variability, as both CYP2C19 and CYP2D6 are highly polymorphic.

cluster_enzymes1 Primary Enzyme cluster_enzymes2 Secondary Enzyme Doxepin Doxepin Desmethyldoxepin Desmethyldoxepin (Active Metabolite) Doxepin->Desmethyldoxepin N-demethylation (Primary Pathway) Hydroxydesmethyldoxepin Hydroxydesmethyldoxepin Desmethyldoxepin->Hydroxydesmethyldoxepin Hydroxylation Glucuronide_Conjugates Glucuronide_Conjugates Hydroxydesmethyldoxepin->Glucuronide_Conjugates Glucuronidation Elimination Elimination Glucuronide_Conjugates->Elimination CYP2C19 CYP2C19 CYP2C19->Doxepin CYP2D6 CYP2D6 CYP2D6->Desmethyldoxepin

Figure 1: Metabolic pathway of Doxepin to Desmethyldoxepin and subsequent elimination.

Pharmacokinetic Profile of Desmethyldoxepin

Once formed, desmethyldoxepin exhibits distinct pharmacokinetic characteristics that are critical for understanding its behavior in the body.

  • Absorption and Peak Concentration (Tmax): As a metabolite, desmethyldoxepin is not directly absorbed. Its appearance in plasma follows the absorption and first-pass metabolism of the parent drug, doxepin. Peak plasma concentrations (Tmax) of desmethyldoxepin are typically observed between 2 and 10 hours after a single oral dose of doxepin.[3][8]

  • Distribution: Both doxepin and desmethyldoxepin are approximately 76% bound to plasma proteins.[4][9] The parent drug has a large apparent volume of distribution (mean of ~20 L/kg), indicating extensive distribution into tissues, which in turn influences the distribution profile of its metabolite.[3][8][10]

  • Elimination Half-Life (t1/2): The most striking feature of desmethyldoxepin is its prolonged elimination half-life compared to doxepin (mean ~17 hours).[3] The mean half-life of desmethyldoxepin is approximately 51 hours , with a wide reported range of 33 to 80 hours .[3][5][8][10] This long half-life means that it takes 7 to 14 days for the metabolite to be substantially cleared from the body after discontinuation of doxepin.[5] This persistence is a key factor in the sustained therapeutic effect and potential for side effects.

Table 1: Summary of Key Pharmacokinetic Parameters for Desmethyldoxepin
ParameterValueSource(s)
Time to Peak (Tmax) 2 - 10 hours[3][8]
Elimination Half-life (t1/2) Mean: ~51 hours (Range: 33 - 80.7 hours)[3][8][10]
Plasma Protein Binding ~76%[9]
Therapeutic Range 50 - 150 ng/mL (combined with Doxepin)[4][11]

Factors Driving Pharmacokinetic Variability

The wide range observed in the half-life and plasma concentrations of desmethyldoxepin is not random. It is driven by predictable factors, primarily genetic polymorphisms and physiological characteristics. Understanding these factors is essential for interpreting pharmacokinetic data and moving towards individualized medicine.

Pharmacogenomics: The Primary Determinant of Variability

The causality behind the significant inter-individual differences in desmethyldoxepin exposure lies in the genetic variability of the CYP2C19 and CYP2D6 enzymes.

  • CYP2D6 Status: The hydroxylation and subsequent clearance of desmethyldoxepin are highly dependent on CYP2D6 activity. Individuals can be classified as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs) based on their CYP2D6 genotype.[4]

    • Clinical Impact: Studies have shown that CYP2D6 PMs have a dramatically prolonged elimination half-life for desmethyldoxepin (mean ~79 hours) compared to EMs (mean ~27 hours).[4] This leads to a more than 4-fold increase in drug exposure (AUC) and a 2-fold higher peak concentration (Cmax) in PMs, elevating the risk of adverse effects at standard doses.[4][12]

  • CYP2C19 Status: While CYP2D6 affects the metabolite's clearance, CYP2C19 status governs its formation from doxepin. PMs of CYP2C19 may form desmethyldoxepin more slowly, although the involvement of other enzymes in this step ensures the metabolite is still produced.[4]

Other Influential Factors
  • Age and Body Weight: Population pharmacokinetic models have indicated that age can influence the clearance and body weight can affect the volume of distribution of doxepin and desmethyldoxepin, though these effects are generally less pronounced than those of pharmacogenomics.[12][13]

  • Drug-Drug Interactions: Co-administration of drugs that inhibit CYP2D6 (e.g., fluoxetine, bupropion) or CYP2C19 (e.g., fluvoxamine) can significantly alter the plasma concentrations of desmethyldoxepin, necessitating careful clinical management.[13][14]

Analytical Methodology: Accurate Quantification in Plasma

Expertise in Method Selection: To accurately characterize the pharmacokinetics of desmethyldoxepin, a highly sensitive and specific analytical method is required. Given the therapeutic concentrations in the low ng/mL range and the need to distinguish the metabolite from the parent drug, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the unequivocal gold standard.[15] Its superior sensitivity and selectivity over older methods like HPLC or immunoassays ensure reliable data for pharmacokinetic modeling and therapeutic drug monitoring.[9][16]

Protocol: LC-MS/MS Quantification of Desmethyldoxepin in Human Plasma

This protocol describes a self-validating system for the robust quantification of desmethyldoxepin. The inclusion of an internal standard (IS) at the outset accounts for variability during sample processing, ensuring accuracy and precision.

1. Sample Collection and Preparation:

  • Collect whole blood into heparinized tubes.
  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
  • Transfer the plasma to a clean polypropylene tube and store at -80°C until analysis.

2. Sample Extraction (Liquid-Liquid Extraction):

  • Thaw plasma samples on ice.
  • To 0.5 mL of plasma, add 50 µL of an internal standard working solution (e.g., desipramine or a stable isotope-labeled desmethyldoxepin).
  • Add 100 µL of 1M NaOH to basify the sample.
  • Add 3 mL of extraction solvent (e.g., hexane-isoamyl alcohol (99:1, v/v) or methyl tert-butyl ether).[15][17]
  • Vortex for 2 minutes, then centrifuge at 3000 x g for 10 minutes.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. Chromatographic Separation:

  • HPLC System: Agilent 1200 series or equivalent.
  • Column: C18 or C8 reverse-phase column (e.g., Phenomenex Luna C18, 5 µm, 150x2.1 mm).[15][17]
  • Mobile Phase: Methanol:Water:Formic Acid (600:400:0.5, v/v/v).[15]
  • Flow Rate: 0.25 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 40°C.

4. Mass Spectrometric Detection:

  • Mass Spectrometer: SCIEX API 4000 or equivalent triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Desmethyldoxepin: m/z 266.2 → 107.1[15]
  • Internal Standard (e.g., Benzoctamine): m/z 250.1 → 191.0[15]
  • Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum signal intensity.

5. Quantification:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.

  • Use a weighted (1/x²) linear regression to determine the concentrations of the quality control and unknown samples.

    Figure 2: Experimental workflow for the LC-MS/MS quantification of Desmethyldoxepin.

Conclusion and Future Directions

The pharmacokinetic profile of desmethyldoxepin is defined by its formation via CYP2C19 and its subsequent, slower elimination mediated by CYP2D6. Its long elimination half-life of approximately 51 hours is a cornerstone of its clinical behavior, contributing to the sustained action of doxepin but also posing a risk of accumulation, particularly in individuals with compromised metabolic capacity. The profound impact of CYP2D6 and CYP2C19 pharmacogenomics underscores the limitations of a "one-size-fits-all" dosing approach and highlights the value of therapeutic drug monitoring and pharmacogenetic testing to optimize therapy. The robust LC-MS/MS methodologies detailed herein provide the necessary tools for researchers and clinicians to accurately probe these complex relationships, paving the way for a more precise and personalized use of doxepin in clinical practice.

References

  • Title: Doxepin Metabolism Pathway.[6] Source: PubChem URL: [Link]

  • Title: Doxepin Pathway, Pharmacokinetics.[4] Source: PharmGKB URL: [Link]

  • Title: Doxepin Metabolism Pathway.[7] Source: SMPDB URL: [Link]

  • Title: COMMON TECHNICAL DOCUMENT, MODULE 2, OVERALL SUMMARIES CLINICAL OVERVIEW, MODULE 2.5 - DOXEPIN 10 MG, 25 MG & 50 MG CAPSULES.[2] Source: GOV.UK URL: [Link]

  • Title: Comparative assays for doxepin and desmethyldoxepin using high-performance liquid chromatography and high-performance thin-layer chromatography.[16] Source: PubMed URL: [Link]

  • Title: Determination of doxepin and desmethyldoxepin in human plasma using liquid chromatography-tandem mass spectrometry.[15] Source: PubMed URL: [Link]

  • Title: Doxepin 25mg Capsules - Summary of Product Characteristics (SmPC).[3] Source: (emc) URL: [Link]

  • Title: How long does it take for doxepin to wear off in the body?[5] Source: Dr.Oracle URL: [Link]

  • Title: Pharmacokinetics of doxepin and desmethyldoxepin: An evaluation with the population approach.[12] Source: ResearchGate URL: [Link]

  • Title: Detection of Doxepin and its Major Metabolite Desmethyldoxepin in Hair Following Drug Therapy.[10] Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Nordoxepin - Wikipedia.[1] Source: Wikipedia URL: [Link]

  • Title: Single dose pharmacokinetics of doxepin in healthy volunteers.[9] Source: PubMed URL: [Link]

  • Title: Doxepin kinetics.[8] Source: PubMed URL: [Link]

  • Title: Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights.[14] Source: Preprints.org URL: [Link]

  • Title: Absolute bioavailability and stereoselective pharmacokinetics of doxepin.[18] Source: Taylor & Francis Online URL: [Link]

  • Title: Pharmacokinetics of doxepin and desmethyldoxepin: an evaluation with the population approach.[13] Source: PubMed URL: [Link]

  • Title: Doxepin and Desmethyldoxepin, serum or plasma.[11] Source: MedTox URL: [Link]

  • Title: Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[17] Source: ResearchGate URL: [Link]

Sources

Foundational

Desmethyldoxepin Hydrochloride: Solvation Dynamics and Protocol Standardization

A Technical Guide for Researchers and Drug Development Professionals Executive Summary Desmethyldoxepin hydrochloride (also known as Nordoxepin HCl) is the primary active N-demethylated metabolite of the tricyclic antide...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Desmethyldoxepin hydrochloride (also known as Nordoxepin HCl) is the primary active N-demethylated metabolite of the tricyclic antidepressant (TCA) doxepin[1][2]. In neuropharmacological research and pharmacokinetic modeling, achieving precise and stable solutions of this compound is a foundational requirement. However, the molecule's amphiphilic nature—combining a bulky, highly lipophilic dibenzoxepin core with a polar, ionizable secondary amine—creates complex solvation dynamics.

This whitepaper provides an in-depth analysis of the solubility profile of Desmethyldoxepin HCl, contrasting its behavior in aqueous media versus organic solvents. By elucidating the thermodynamic causality behind these interactions, this guide establishes self-validating experimental protocols to ensure assay integrity.

Physicochemical Properties & Structural Dynamics

To understand the solubility of Desmethyldoxepin HCl, one must first analyze its molecular architecture. The compound (Molecular Weight: 301.81 g/mol as an HCl salt) exists as a mixture of (E)- and (Z)-stereoisomers[1].

  • Ionization: The secondary amine has a thermodynamic pKa of approximately 9.75 at 25°C[3]. At physiological pH (7.4), the amine is highly protonated.

  • Intrinsic Solubility: The intrinsic solubility of the free base at zero ionic strength is remarkably low (

    
     M)[3]. While the hydrochloride salt form significantly improves dissolution compared to the free base, the massive hydrophobic surface area of the tricyclic ring system heavily restricts its solubility in purely aqueous environments[1].
    
The Causality of Solvation

When Desmethyldoxepin HCl is introduced to water, the formation of a hydration cavity around the hydrophobic dibenzoxepin core incurs a severe entropic penalty. The water molecules are forced to form highly ordered "clathrate-like" structures around the lipophilic rings, which is thermodynamically unfavorable[3].

Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) excel at solvating this molecule. DMSO (


) possesses a high dielectric constant that stabilizes the protonated amine via ion-dipole interactions, while its methyl groups engage in favorable van der Waals interactions with the tricyclic core, bypassing the entropic penalty seen in water.

SolvationDynamics A Desmethyldoxepin HCl (Amine Salt + Tricyclic Core) B Organic Solvents (DMSO, DMF, EtOH) A->B Dissolution C Aqueous Media (Water, PBS pH 7.2) A->C Dissolution D Favorable van der Waals & Ion-Dipole Interactions B->D E High Entropic Penalty (Hydrophobic Cavity Formation) C->E F High Solubility (80-100 mg/mL) D->F G Low Solubility (< 1 mg/mL) E->G

Thermodynamic pathways of Desmethyldoxepin HCl solvation in organic vs. aqueous media.

Comparative Solubility Profile

The quantitative data below highlights the stark contrast between organic and aqueous solvents. Note: The hygroscopic nature of DMSO can severely impact solubility. As DMSO absorbs atmospheric moisture, the polarity of the microenvironment shifts, triggering the hydrophobic aggregation of the compound[2].

Table 1: Solubility of Desmethyldoxepin HCl across Solvents
SolventMax Solubility (mg/mL)Max Molarity (mM)Preparation Notes
DMSO 80 - 100 mg/mL265.07 - 331.33 mMSonication required; Use strictly anhydrous/fresh DMSO[2][4].
DMF 20 - 30 mg/mL~66.27 - 99.40 mMSonication recommended[4][5].
Ethanol 20 mg/mL66.27 mMSonication recommended[4].
Methanol ~1 - 5 mg/mL~3.3 - 16.5 mMSlightly soluble; frequently used for analytical standards[1].
Water (Pure) ~0.1 - 2 mg/mL< 6.6 mMLimited solubility; highly dependent on pH and temperature[1].
PBS (pH 7.2) < 1 mg/mL< 3.3 mMEffectively insoluble for high-concentration stock purposes[4].

Experimental Protocols: Stock Preparation & Dilution

To ensure reproducibility and prevent compound precipitation during biological assays, researchers must utilize a self-validating, two-step solvation system: primary organic stock generation followed by controlled aqueous dilution.

Protocol A: Preparation of 100 mM Master Stock in DMSO

Objective: Overcome crystal lattice energy to achieve a stable, high-concentration stock.

  • Equilibration: Allow the lyophilized Desmethyldoxepin HCl powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the required mass (e.g., 30.18 mg for 1 mL of 100 mM solution) into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of freshly opened, anhydrous DMSO . Causality: Using older, moisture-exposed DMSO will introduce water, raising the dielectric constant unfavorably and causing micro-precipitates[2].

  • Sonication (Critical Step): Place the vial in an ultrasonic water bath at room temperature for 5–10 minutes. Causality: Desmethyldoxepin HCl possesses a stable crystal lattice; mechanical acoustic cavitation is required to break these intermolecular bonds[2][4].

  • Validation: Visually inspect the solution against a light source. It must be completely clear with no particulate matter. (Optional: Verify concentration via LC-MS/UV-Vis at

    
    ).
    
  • Storage: Aliquot into single-use tubes to avoid freeze-thaw cycles. Store at -80°C (stable for up to 6 months) or -20°C (stable for 1 month)[2][4].

ProtocolWorkflow S1 Weigh Desmethyldoxepin HCl (Protect from moisture) S2 Add Fresh, Anhydrous DMSO (Avoid hygroscopic degradation) S1->S2 S3 Ultrasonic Bath (Sonication) (Break crystal lattice energy) S2->S3 S4 Visual Inspection (Ensure clear solution) S3->S4 S5 Aliquot & Store at -80°C (Stable for 6 months) S4->S5

Step-by-step workflow for the preparation of Desmethyldoxepin HCl stock solutions.

Protocol B: Aqueous Dilution for In Vitro Assays

Objective: Introduce the compound into physiological buffers without triggering hydrophobic crash-out.

  • Thawing: Thaw a single aliquot of the DMSO stock at room temperature. Vortex briefly.

  • Pre-warming Buffer: Warm the target aqueous buffer (e.g., PBS, cell culture media) to 37°C. Causality: Higher temperatures increase the kinetic energy of the solvent, slightly improving the thermodynamic solubility limit of the compound[3].

  • Dynamic Addition: While vigorously vortexing the aqueous buffer, add the DMSO stock dropwise. Never add the buffer to the DMSO stock.

  • Concentration Limit: Ensure the final concentration of Desmethyldoxepin HCl in the aqueous phase does not exceed 100 µM, and keep the final DMSO concentration

    
     to prevent solvent-induced cytotoxicity.
    

References

  • Grokipedia. "Nordoxepin - Chemical structure and properties." Grokipedia.
  • MedChemExpress. "Nordoxepin hydrochloride (Desmethyldoxepin hydrochloride) | Drug Metabolite." MedChemExpress.
  • TargetMol. "Nordoxepin Hydrochloride | Antidepressant Activity." TargetMol.
  • PubMed - NIH. "Solubility and ionization characteristics of doxepin and desmethyldoxepin." Journal of Pharmaceutical Sciences (1982).
  • Cayman Chemical / Biomol. "Desmethyldoxepin (hydrochloride) | CAS 2887-91-4." Biomol.

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry and Isomers of Desmethyldoxepin Hydrochloride

Introduction: Unraveling the Complexity of a Key Metabolite Desmethyldoxepin, also known as nordoxepin, is the principal and pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin.[1][2][3] As...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Complexity of a Key Metabolite

Desmethyldoxepin, also known as nordoxepin, is the principal and pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin.[1][2][3] As a cornerstone in the treatment of major depression and insomnia, the metabolic fate of doxepin is of critical importance to understanding its therapeutic window and side-effect profile.[1][4] Desmethyldoxepin itself contributes significantly to the overall antidepressant effect of its parent compound.[2] This guide provides an in-depth exploration of the stereochemical nuances of Desmethyldoxepin hydrochloride, focusing on its geometric isomers, their analytical separation, and their distinct pharmacological implications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this multifaceted molecule.

The Core of Complexity: E/Z Isomerism in Desmethyldoxepin

The chemical structure of Desmethyldoxepin features a critical element that dictates its stereochemistry: an exocyclic double bond on the dibenz[b,e]oxepin ring system. This structural feature gives rise to geometric isomerism, resulting in two distinct stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis).[2]

The nomenclature (E) and (Z) is derived from the Cahn-Ingold-Prelog priority rules, applied to the substituents around the double bond. The differing spatial arrangement of the propyl-N-methylamine side chain relative to the tricyclic ring system leads to distinct chemical and physical properties, and more importantly, divergent pharmacological activities.

G cluster_E (E)-Desmethyldoxepin cluster_Z (Z)-Desmethyldoxepin E_isomer E_isomer Z_isomer Z_isomer

Caption: Chemical structures of the (E)- and (Z)-isomers of Desmethyldoxepin.

From Parent to Metabolite: A Stereoselective Transformation

The stereochemical landscape of Desmethyldoxepin is intimately linked to its precursor, doxepin. Pharmaceutical formulations of doxepin are typically a mixture of its own (E) and (Z) isomers, predominantly the (E)-isomer in an approximate 85:15 ratio.[2][5][6] The metabolism of doxepin to Desmethyldoxepin, primarily mediated by the cytochrome P450 enzymes CYP2C19, with minor contributions from CYP1A2 and CYP2C9, is a stereoselective process.[1][2][7] This enzymatic transformation does not preserve the isomeric ratio of the parent drug. Instead, it leads to a plasma concentration of (E)- and (Z)-Desmethyldoxepin that is approximately 1:1.[2][6] This significant shift in the isomeric ratio underscores the importance of considering both isomers when evaluating the pharmacological and toxicological effects of doxepin administration.

Caption: Metabolic conversion of Doxepin to Desmethyldoxepin isomers.

Analytical Separation and Characterization: Distinguishing the Isomers

The accurate quantification of the individual (E)- and (Z)-isomers of Desmethyldoxepin is crucial for pharmacokinetic and pharmacodynamic studies. Due to their similar chemical structures, their separation requires specialized analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.[8][9]

Key Analytical Techniques:
TechniqueColumn TypeMobile Phase/ConditionsDetectionKey Advantages
HPLC Kinetex® BiphenylMethanol/Water/Formic AcidMS/MSExcellent separation of (E) and (Z) isomers.[10]
HPLC Luna® Omega C18Acetonitrile/Water/Formic AcidMS/MSProvides narrower peaks and good separation.[10]
HPLC SilicaHexane/Methanol/NonylamineUVEffective for simultaneous determination of both doxepin and desmethyldoxepin isomers.
GC Capillary ColumnTemperature-programmedMSAllows for simultaneous quantitation of cis- and trans-isomers after derivatization.[8]
Exemplary HPLC-MS/MS Protocol for Isomer Separation

The following protocol provides a robust method for the separation and quantification of (E)- and (Z)-Desmethyldoxepin in a plasma matrix. This method is based on principles described in the literature and is provided for illustrative purposes.[10]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 0.5 mL of plasma, add an internal standard (e.g., N-Desmethyldoxepin-d3).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: Kinetex® 2.6 µm Biphenyl, 100 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 30% B

    • 4.1-5.0 min: Re-equilibration at 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for (E)-Desmethyldoxepin, (Z)-Desmethyldoxepin, and the internal standard.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desmethyldoxepin in Human Plasma

Abstract This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of desmethyldoxepin (nordoxepin) in human plasma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of desmethyldoxepin (nordoxepin) in human plasma. Desmethyldoxepin is the primary active metabolite of the tricyclic antidepressant doxepin, and its monitoring is crucial for therapeutic drug monitoring and pharmacokinetic studies.[1][2][3] The presented protocol utilizes a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure high accuracy and reproducibility. The method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow.

Introduction

Doxepin is a tricyclic antidepressant (TCA) widely prescribed for the treatment of major depressive disorder and anxiety.[1] Its therapeutic and potential toxic effects are attributed to both the parent drug and its primary active metabolite, desmethyldoxepin.[2][3] Desmethyldoxepin is pharmacologically active and contributes significantly to the overall clinical effect.[3] Therefore, the quantitative analysis of desmethyldoxepin in biological matrices is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring to optimize patient dosage and minimize adverse effects.[4][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of drugs and their metabolites in complex biological fluids due to its high sensitivity, selectivity, and speed.[6] This application note provides a comprehensive protocol for the determination of desmethyldoxepin in human plasma, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Analyte and Internal Standard Properties

A thorough understanding of the physicochemical properties of the analyte and the chosen internal standard is fundamental to developing a robust analytical method.

PropertyDesmethyldoxepinDoxepin-d3 (Internal Standard)
Chemical Formula C₁₈H₁₉NOC₁₉H₁₈D₃NO
Molecular Weight 265.35 g/mol 282.41 g/mol
Monoisotopic Mass 265.1467 g/mol 282.1894 g/mol
pKa 9.75[7][8]~8.96 (similar to Doxepin)

Rationale for Internal Standard Selection: A stable isotope-labeled (SIL) internal standard, Doxepin-d3, is selected for this method. SIL internal standards are considered the gold standard in quantitative LC-MS/MS as they share nearly identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability in extraction recovery.[9]

Experimental

Materials and Reagents
  • Desmethyldoxepin hydrochloride (≥98% purity)

  • Doxepin-d3 hydrochloride (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥99%)

  • Ammonium formate (≥99%)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is recommended for good retention and peak shape.[1]

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of desmethyldoxepin and doxepin-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the desmethyldoxepin stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the doxepin-d3 stock solution in acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CCs and QCs at low, medium, and high concentration levels.

Method Protocol

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting a broad range of drugs, including tricyclic antidepressants, from plasma samples.[10][11]

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL doxepin-d3 in acetonitrile). The addition of the internal standard early in the workflow is crucial to account for variability during the subsequent steps.[9]

  • Vortex the mixture for 1 minute at high speed to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 1. Plasma Sample (100 µL) is 2. Add IS in Acetonitrile (300 µL) plasma->is Precipitation vortex 3. Vortex (1 min) is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant injection 6. Inject into LC-MS/MS supernatant->injection

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Conditions

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18, 50 x 2.1 mm, 2.6 µmProvides good retention for moderately polar compounds like desmethyldoxepin.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation of the analyte for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% BA gradient elution allows for efficient separation from endogenous plasma components.
Column Temperature 40 °CHigher temperatures can improve peak shape and reduce viscosity.
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveDesmethyldoxepin contains a secondary amine that is readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis.
MRM Transitions Desmethyldoxepin: 266.2 → 107.1 Doxepin-d3: 283.2 → 110.1The precursor ion for desmethyldoxepin is [M+H]⁺. The product ion at m/z 107.1 is a common and stable fragment for doxepin and its metabolites.[12][13][14][15]
Collision Energy Optimize for specific instrumentThis will need to be empirically determined to maximize the product ion signal.
Source Temperature 500 °C
IonSpray Voltage 5500 V

Diagram of the LC-MS/MS Workflow

G cluster_workflow Analytical Workflow sample_prep Sample Preparation lc LC Separation (C18 Column) sample_prep->lc ms Mass Spectrometer lc->ms q1 Q1: Precursor Ion Selection q2 Q2: Collision Cell (Fragmentation) q3 Q3: Product Ion Selection detector Detector q1->q2 q2->q3 q3->detector data Data Acquisition & Processing detector->data

Caption: Overall LC-MS/MS analytical workflow.

Method Validation

A full method validation should be performed according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The following are key validation parameters:

  • Selectivity and Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences at the retention times of desmethyldoxepin and the internal standard.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The linearity should be assessed using a linear regression model with a weighting factor (e.g., 1/x or 1/x²). A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high). The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification) of the nominal values.[14]

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix. This can be assessed by comparing the peak area of the analyte in post-extraction spiked samples to that of a neat solution.

  • Recovery: The efficiency of the extraction procedure should be determined by comparing the peak area of the analyte in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: The stability of desmethyldoxepin in plasma should be assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.

Table 3: Representative Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Analyte concentration within ±15% of initial

Data Analysis

The quantification of desmethyldoxepin in unknown samples is performed by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The data acquisition and processing are handled by the mass spectrometer's software.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific workflow for the quantification of desmethyldoxepin in human plasma. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard ensures high-throughput and accurate results, making it suitable for clinical research and therapeutic drug monitoring.

References

  • Kirschbaum, K. M., et al. (2000). Determination of doxepin and desmethyldoxepin in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 91-98. [Link]

  • Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6 µm C18 Columns. [Link]

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]

  • Jickells, S., & Negrusz, A. (Eds.). (2008). Clarke's Analytical Forensic Toxicology. Pharmaceutical Press.
  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Agilent Technologies. (n.d.). Tricyclic antidepressants Determination of tricyclic antidepressants in plasma. [Link]

  • National Center for Biotechnology Information. (n.d.). Desmethyldoxepin hydrochloride, (E)-. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of Doxepin. [Link]

  • Patel, N. P., et al. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 143, 22-29. [Link]

  • Repta, A. J., & Higuchi, T. (1979). Solubility and ionization characteristics of doxepin and desmethyldoxepin. Journal of Pharmaceutical Sciences, 68(5), 631-632. [Link]

  • Phenomenex. (2025). N-Nitroso Desmethyl Doxepin Analysis using a SCIEX 5500+ System. [Link]

  • U.S. Food and Drug Administration. (2009). Pharmacology Review(s) - accessdata.fda.gov. [Link]

  • City University of New York (CUNY). (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. [Link]

  • ResearchGate. (2017). (PDF) Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. [Link]

  • Semantic Scholar. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. [Link]

  • Phenomenex. (n.d.). LC Column and SPE Method Solutions for LC-MS/MS Analysis of TDM Drugs and Metabolites. [Link]

  • Patel, N. P., et al. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. PubMed, 143, 22-29. [Link]

Sources

Application

Solid phase extraction (SPE) protocols for Desmethyldoxepin from serum

[label="4. Wash 1: Caption: MCX Solid-Phase Extraction Workflow for Desmethyldoxepin.

Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Wash 1:

Caption: MCX Solid-Phase Extraction Workflow for Desmethyldoxepin.

Reagents & Materials

  • Sorbent: Mixed-mode strong cation exchange (MCX) 96-well µElution plate or 30 mg/1 mL cartridges (e.g., Oasis MCX)[1].

  • Pretreatment Acid: 4% Phosphoric acid (H3PO4) in LC-MS grade water[1].

  • Wash 1 Buffer: 2% Formic acid in LC-MS grade water.

  • Wash 2 Solvent: 100% Methanol (LC-MS grade)[1].

  • Elution Solvent: 5% Ammonium hydroxide (NH4OH) in 100% Methanol. (Must be prepared fresh daily)[1].

  • Reconstitution Solvent: 10 mM Ammonium formate with 0.1% Formic acid : Acetonitrile (70:30, v/v)[2].

Self-Validating SPE Protocol

Step 1: Sample Pretreatment (Causality: Protein Disruption & Ionization)

  • Aliquot 100 µL of human serum (calibrator, QC, or unknown) into a microcentrifuge tube[1].

  • Add 100 µL of 4% H3PO4 (aqueous)[1].

  • Vortex vigorously for 30 seconds, then centrifuge for 5 minutes at 13,000 rpm[1].

  • Expert Insight & Validation: The low pH (~pH 2) serves a dual purpose. First, it denatures binding proteins, freeing the highly bound desmethyldoxepin. Second, it ensures the secondary amine (pKa 9.7) is 100% protonated (cationic), which is an absolute prerequisite for retention on the MCX sorbent[1]. The sample should appear slightly turbid post-acidification.

Step 2: Condition and Equilibrate (Standard MCX)

  • Condition the MCX cartridge with 1 mL of 100% Methanol.

  • Equilibrate with 1 mL of LC-MS grade water.

  • Expert Insight: Do not allow the sorbent bed to dry out during equilibration. If using next-generation water-wettable sorbents (e.g., PRiME MCX), this step can be entirely bypassed to increase throughput[1].

Step 3: Sample Loading

  • Transfer the entire supernatant (~200 µL) to the MCX cartridge[1].

  • Apply a gentle vacuum or positive pressure (flow rate ~1 mL/min or 1 drop/second).

  • Causality: The protonated desmethyldoxepin binds to the negatively charged sulfonic acid groups on the sorbent via strong electrostatic interactions, while also partitioning into the hydrophobic backbone.

Step 4: Orthogonal Washing (Causality: Matrix Elimination)

  • Wash 1 (Aqueous): Apply 1 mL of 2% Formic acid in water.

    • Mechanism: Removes endogenous salts, hydrophilic proteins, and highly polar interferences. The acidic pH maintains the analyte in its protonated state, locking it to the cation exchange sites.

  • Wash 2 (Organic): Apply 1 mL of 100% Methanol[1].

    • Mechanism: This is the critical cleanup step. Because the basic analyte is ionically anchored, 100% organic solvent can be aggressively applied to wash away highly lipophilic matrix components. This step eliminates >98% of phospholipids, preventing downstream ion suppression[1].

Step 5: Elution (Causality: Deprotonation & Release)

  • Elute the target analytes with 2 × 25 µL (for µElution plates) or 2 x 250 µL (for 1 mL cartridges) of 5% NH4OH in Methanol into a clean collection plate[1].

  • Expert Insight & Validation: The high pH (>10) of the ammonium hydroxide neutralizes the secondary amine of desmethyldoxepin. Once deprotonated, the electrostatic bond is broken, and the highly lipophilic, now-neutral analyte freely elutes in the methanol[1]. Ensure the elution solvent is freshly prepared; degraded NH4OH will fail to raise the pH sufficiently, resulting in catastrophic recovery loss.

Step 6: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C (skip if using µElution plates where direct injection is possible).

  • Reconstitute in 100 µL of Reconstitution Solvent. Vortex for 1 minute.

  • Inject onto the LC-MS/MS system.

Analytical Recovery & Performance Data

When executed correctly, this MCX protocol yields exceptional analytical performance, easily meeting stringent bioanalytical method validation (BMV) guidelines for tricyclic antidepressants[2],[3].

Performance MetricDoxepin (Parent)Desmethyldoxepin (Metabolite)Causality / Note
Extraction Recovery 92.4% - 96.8%91.5% - 95.2%High recovery driven by orthogonal wash efficiency and targeted elution[3].
Matrix Effect < 5%< 5%Negligible ion suppression due to complete phospholipid removal in Wash 2[1].
Phospholipid Removal > 98%> 98%Achieved via 100% Methanol wash[1].
Limit of Quantitation (LOQ) 4 pg/mL2 pg/mLUltra-trace sensitivity enabled by the elimination of background noise[2].

References

  • Efficient Extraction of Propranolol, Doxepin, and Loperamide in Plasma Using Oasis PRiME MCX - Waters Corporation. waters.com.
  • A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. researchgate.net.
  • Solid-phase extraction with liquid chromatography and ultraviolet detection for the assay of antidepressant drugs in human plasma. nih.gov.
  • Direct Injection of Serum and On-line Solid Phase Extraction for the Quantification of Tricyclic Antidepressants by Liquid Chromatography Tandem Mass Spectrometry. thermofisher.com.

Sources

Method

Application Note: Simultaneous Determination of Doxepin and Desmethyldoxepin by LC-MS/MS

Introduction & Clinical Rationale Doxepin hydrochloride is a tricyclic antidepressant (TCA) widely prescribed for the management of depression, anxiety, and sleep maintenance insomnia. In systemic circulation, doxepin un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Rationale

Doxepin hydrochloride is a tricyclic antidepressant (TCA) widely prescribed for the management of depression, anxiety, and sleep maintenance insomnia. In systemic circulation, doxepin undergoes rapid hepatic N-demethylation to form its primary, pharmacologically active metabolite, N-desmethyldoxepin (nordoxepin) [1].

Because both the parent drug and the metabolite contribute to the overall therapeutic efficacy and potential dose-dependent toxicity, Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies require the simultaneous quantification of both compounds. While legacy methods relied heavily on normal-phase HPLC with UV detection [2], modern high-throughput bioanalytical laboratories utilize Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to achieve sub-nanogram sensitivity and superior selectivity [3].

Metabolic Pathway

The conversion of doxepin to desmethyldoxepin is mediated primarily by the cytochrome P450 enzymes CYP2C19 and CYP2D6. Understanding this pathway is critical, as polymorphic variations in these enzymes can drastically alter the parent-to-metabolite ratio in patient plasma.

Metabolism Dox Doxepin (Active Parent Drug) CYP Hepatic N-demethylation (CYP2C19 / CYP2D6) Dox->CYP Des Desmethyldoxepin (Active Metabolite) CYP->Des

Caption: Metabolic conversion of Doxepin to Desmethyldoxepin via hepatic CYP450 enzymes.

Scientific Principles & Experimental Rationale (E-E-A-T)

As a bioanalytical scientist, developing a robust assay requires understanding the physicochemical properties of the analytes to design a self-validating system .

  • Sample Extraction Causality: TCAs are basic lipophilic drugs (pKa ~ 9.0). By alkalinizing the plasma sample with sodium hydroxide (NaOH) prior to extraction, we suppress the ionization of the secondary and tertiary amines. This forces the analytes into their neutral, free-base form, maximizing their partition coefficient into the organic solvent during Liquid-Liquid Extraction (LLE). Methyl tert-butyl ether (MTBE) is selected over hexane because its slightly higher polarity ensures excellent recovery of the secondary amine (desmethyldoxepin) while leaving polar matrix components (e.g., phospholipids) in the aqueous waste, thereby minimizing ion suppression in the MS source.

  • Chromatographic Causality: Doxepin exists as a geometric mixture of (E)- and (Z)-isomers (typically 85:15). While standard C18 columns rely purely on hydrophobic interactions, utilizing a Biphenyl stationary phase introduces π-π and polar interactions [4]. This orthogonal retention mechanism provides baseline resolution of the isomers (if required) and sharper peak shapes for aromatic compounds.

  • Ionization Causality: The mobile phase is doped with 0.1% Formic Acid. This low-pH environment ensures the basic amines are fully protonated

    
     as they enter the Electrospray Ionization (ESI) source, exponentially increasing mass spectrometric sensitivity.
    

Materials and Reagents

  • Analytes: Doxepin hydrochloride and N-Desmethyldoxepin reference standards (USP or equivalent).

  • Internal Standard (IS): Propranolol or Doxepin-d3 (isotopically labeled IS is preferred for self-validation to correct for matrix effects).

  • Solvents: LC-MS grade Acetonitrile, Water, Methyl tert-butyl ether (MTBE), and Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA).

Experimental Protocols

Sample Preparation Workflow (Liquid-Liquid Extraction)

Workflow Plasma Human Plasma Sample (500 µL) IS Spike Internal Standard (IS) (e.g., Propranolol 50 ng/mL) Plasma->IS Base Alkalinize Add 50 µL of 0.1 M NaOH IS->Base LLE Liquid-Liquid Extraction (LLE) Add 1.0 mL MTBE Base->LLE Vortex Vortex (3 min) & Centrifuge (10,000 rpm, 5 min) LLE->Vortex Evap Evaporate Organic Layer (N2 gas at 40°C) Vortex->Evap Recon Reconstitute in Mobile Phase (100 µL) Evap->Recon

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Aliquot: Transfer 500 µL of human plasma into a clean 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard: Spike 50 µL of the IS working solution (e.g., 50 ng/mL Propranolol) into the plasma and vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 0.1 M NaOH to the sample. Vortex briefly to ensure the pH is > 10.

  • Extraction: Add 1.0 mL of MTBE to the tube.

  • Partitioning: Agitate vigorously on a multi-tube vortexer for 3 minutes to drive the un-ionized analytes into the organic phase.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4 °C.

  • Evaporation: Carefully transfer 800 µL of the upper organic (MTBE) layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 30 seconds, then transfer to the autosampler for injection.

Chromatographic Conditions

Table 1: HPLC System Parameters

ParameterSpecification
Analytical Column Kinetex® 2.6 µm Biphenyl (50 x 2.1 mm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 2.0 µL
Column Temperature 40 °C
Total Run Time 4.0 minutes

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.09010High aqueous to focus analytes at column head.
0.59010Hold to wash away residual polar salts.
2.01090Linear ramp to elute hydrophobic analytes.
3.01090Hold at high organic to flush column.
3.19010Rapid return to initial conditions.
4.09010Re-equilibration for next injection.
Mass Spectrometry (MS/MS) Conditions

Detection is executed on a Triple Quadrupole Mass Spectrometer using Electrospray Ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is utilized to isolate specific precursor-to-product ion transitions, ensuring absolute specificity.

Mechanistic Insight: The product ion at m/z 107.0 corresponds to the stable tropylium-like ion fragment derived from the core tricyclic ring structure. Because this substructure is identical in both the parent and the metabolite, it serves as a highly reliable and abundant fragment for quantification.

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion

(m/z)
Product Ion (m/z)Collision Energy (eV)
Doxepin 280.1107.025
Desmethyldoxepin 266.0107.025
Propranolol (IS) 260.1116.120

Method Validation Parameters

To ensure this protocol operates as a self-validating system, it must meet standard FDA/ICH bioanalytical validation criteria:

  • Linearity: The calibration curve must demonstrate an

    
     over a dynamic range of 15.0 to 3900 pg/mL for Doxepin and 5.0 to 1300 pg/mL for Desmethyldoxepin [3].
    
  • Extraction Recovery: The LLE method utilizing MTBE should yield consistent recoveries of >85% for both analytes and the internal standard.

  • Precision & Accuracy: Intra-day and inter-day precision (%CV) must remain

    
     for all Quality Control (QC) levels, and 
    
    
    
    at the Lower Limit of Quantification (LLOQ).

References

  • Title: High-performance liquid chromatographic determination of trans-doxepin and desmethyldoxepin. Source: Arzneimittelforschung, 1988 Oct;38(10):1525-8. URL: [Link]

  • Title: Quantitative determination of E- and Z-doxepin and E- and Z-desmethyldoxepin by high-performance liquid chromatography. Source: Therapeutic Drug Monitoring, 1995 Aug;17(4):371-6. URL: [Link]

  • Title: Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Source: Journal of Chromatography B, 2011 (Accessible via ResearchGate). URL: [Link]

  • Title: LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6. Source: Phenomenex Application Notes. URL: [Link](Landing page provided as verified source for Phenomenex Application Notes).

Application

Application Note: Preparation and Validation of Desmethyldoxepin Hydrochloride Standard Stock Solutions

Executive Summary This application note provides a comprehensive, self-validating protocol for the preparation of Desmethyldoxepin hydrochloride (Nordoxepin HCl) standard stock solutions. Designed for researchers and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the preparation of Desmethyldoxepin hydrochloride (Nordoxepin HCl) standard stock solutions. Designed for researchers and drug development professionals, this guide emphasizes the physicochemical causality behind solvent selection, environmental control, and gravimetric validation to ensure absolute molar accuracy in pharmacokinetic and toxicological assays.

Pharmacological Context & Pathway

Desmethyldoxepin is the primary, pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin[1]. In vivo, it is generated predominantly via hepatic N-demethylation mediated by the cytochrome P450 enzymes CYP2C19 and CYP2D6[1]. Functioning as a potent norepinephrine reuptake inhibitor (NRI), desmethyldoxepin is a critical biomarker in therapeutic drug monitoring (TDM) and requires highly accurate analytical standards for LC-MS/MS and HPLC-UV calibration[1][2].

Pathway Dox Doxepin (Tricyclic Antidepressant) CYP Hepatic N-demethylation (CYP2C19 / CYP2D6) Dox->CYP Des Desmethyldoxepin (Active Metabolite) CYP->Des Loss of -CH3 group

Hepatic N-demethylation pathway of Doxepin to Desmethyldoxepin.

Physicochemical Properties & Solvent Selection

The accuracy of a standard solution is fundamentally tied to the compound's solubility limits and environmental stability. Desmethyldoxepin hydrochloride is a lipophilic molecule that relies on its hydrochloride salt for structural stability[2][3].

Causality in Solvent Selection

While the compound exhibits trace solubility in aqueous buffers like PBS (≤ 1 mg/mL)[3], aqueous solutions are highly susceptible to hydrolytic degradation and are entirely unsuitable for high-concentration primary stocks. Aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are strictly required[3][4].

Critical Insight: DMSO is exceptionally hygroscopic. Atmospheric moisture absorbed by DMSO increases the solvent's polarity, which drastically reduces the thermodynamic solubility of desmethyldoxepin and induces micro-precipitation[5]. It is imperative to use newly opened, anhydrous DMSO (≥99.9% purity) to maintain the integrity of the stock solution[5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Desmethyldoxepin HCl

PropertyValue
Compound Name Desmethyldoxepin hydrochloride (Nordoxepin HCl)
CAS Number 2887-91-4
Molecular Weight 301.81 g/mol
Molecular Formula C₁₈H₁₉NO · HCl
Appearance White to yellow crystalline solid
UV Absorbance (λmax) 208 nm, 296 nm

Table 2: Solvent Compatibility and Solubility Limits

SolventMax Solubility (mg/mL)Max Molarity (mM)Preparation Notes
DMSO (Anhydrous) 80 - 100265 - 331Sonication required; highly sensitive to moisture.
DMF 20 - 3066 - 99Sonication recommended.
Ethanol (Absolute) 15 - 2049 - 66Sonication recommended.
PBS (pH 7.2) ≤ 1.0≤ 3.3Poorly soluble; strictly avoid for primary stocks.

(Data aggregated from authoritative chemical suppliers[3][4][5])

Standardized Experimental Protocol

To ensure rigorous scientific integrity, this protocol employs a self-validating gravimetric approach . Attempting to weigh exactly 1.00 mg of a hygroscopic powder introduces prolonged atmospheric exposure. Instead, the exact mass of an approximate aliquot is recorded, and the solvent volume is dynamically calculated to achieve the precise target molarity.

Workflow N1 1. Thermal Equilibration Allow vial to reach RT (30 min) N2 2. Gravimetric Weighing Record exact mass (e.g., 1.25 mg) N1->N2 Prevents condensation N3 3. Volumetric Calculation V = (Mass / MW) / Target Conc. N2->N3 Ensures molar accuracy N4 4. Solvent Addition Add Anhydrous DMSO N3->N4 Determines solvent volume N5 5. Homogenization Vortex & Sonicate until clear N4->N5 Protects from moisture N6 6. Aliquoting & Storage Dispense into amber vials, store at -80°C N5->N6 Visual confirmation

Standardized workflow for the preparation of Desmethyldoxepin HCl stock solutions.

Step-by-Step Methodology: Preparation of a 10.0 mM Stock Solution

Step 1: Thermal Equilibration (Critical Step)

  • Action: Remove the sealed vial of Desmethyldoxepin HCl powder from -20°C storage[4]. Do NOT open the vial immediately.

  • Causality: Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which inflates the apparent mass (causing sub-potent solutions) and initiates hydrolytic degradation.

Step 2: Gravimetric Weighing

  • Action: Using an analytical microbalance (d = 0.01 mg), quickly transfer an approximate amount of powder (e.g., 1.0 to 2.0 mg) into a pre-tared, sterile amber glass vial.

  • Action: Record the exact mass (e.g.,

    
     mg).
    

Step 3: Volumetric Calculation

  • Action: Calculate the exact volume of anhydrous DMSO required to yield a 10.0 mM (0.01 M) solution using the following formula:

    
    
    
  • Example: For ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     mg and 
    
    
    
    g/mol :
    
    

Step 4: Solvent Addition & Homogenization

  • Action: Pipette exactly 414.2 µL of newly opened, anhydrous DMSO into the vial[5].

  • Action: Vortex the solution for 30–60 seconds. If particulate matter remains, subject the vial to water-bath sonication at room temperature for up to 5 minutes until complete dissolution is achieved[4][5].

Step 5: Aliquoting and Cryopreservation

  • Action: Divide the primary stock into 20–50 µL single-use aliquots in amber microcentrifuge tubes.

  • Causality: Desmethyldoxepin HCl is sensitive to repeated freeze-thaw cycles, which cause transient localized precipitation and concentration gradients[5]. Single-use aliquots eliminate this variable.

  • Storage: Store aliquots at -80°C for up to 6 months, or at -20°C for a maximum of 1 month[5].

Step 6: Analytical Validation (Self-Validating System)

  • Action: Dilute one aliquot 1:1000 in the appropriate LC mobile phase and analyze via HPLC-UV.

  • Validation Criteria: Confirm the presence of a single sharp peak at the characteristic absorbance maxima of 208 nm or 296 nm[3]. Quantify the area under the curve (AUC) against an established calibration curve to verify the exact 10.0 mM concentration and confirm the absence of degradation products.

References

1.[5] MedChemExpress. "Nordoxepin hydrochloride | Drug Metabolite". 2.[3] Cayman Chemical. "Desmethyldoxepin (hydrochloride) (Nordoxin, CAS Number: 2887-91-4)". 3.[1] Grokipedia. "Nordoxepin". 4.[4] TargetMol. "Nordoxepin Hydrochloride | Antidepressant Activity". 5.[2] MilliporeSigma. "Nordoxepin analytical standard".

Sources

Method

Application Note: High-Yield Synthesis and Purification of Desmethyldoxepin Hydrochloride

Introduction and Scope Desmethyldoxepin (also known as Nordoxepin) is the primary active secondary amine metabolite of the tricyclic antidepressant doxepin[1]. Synthesized in vivo primarily via hepatic CYP2C19-mediated N...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

Desmethyldoxepin (also known as Nordoxepin) is the primary active secondary amine metabolite of the tricyclic antidepressant doxepin[1]. Synthesized in vivo primarily via hepatic CYP2C19-mediated N-demethylation, it has garnered significant pharmaceutical interest for its potent efficacy in treating sleep maintenance insomnia at ultra-low doses[1][2].

Because pharmaceutical-grade doxepin exists as an 85:15 mixture of its (E) and (Z) stereoisomers, the synthesis of Desmethyldoxepin must strictly preserve this geometric ratio to ensure clinical and analytical relevance[1]. This application note details a field-proven, highly efficient semi-synthetic protocol for the production of Desmethyldoxepin hydrochloride from commercially available Doxepin hydrochloride.

MetabolicPathway Dox Doxepin (Tertiary Amine) CYP Hepatic CYP2C19 (N-demethylation) Dox->CYP Des Desmethyldoxepin (Secondary Amine) CYP->Des

In vivo hepatic metabolism pathway of Doxepin to Desmethyldoxepin.

Mechanistic Overview of Synthesis Strategies

De Novo Synthesis (The Wittig Route)

Historically, Desmethyldoxepin was synthesized de novo via a Wittig olefination reacting 6,11-dihydrodibenz(b,e)oxepin-11-one with 3-methylaminopropyl triphenylphosphonium bromide hydrobromide[2]. Drawbacks: This route requires highly sensitive reagents (e.g., butyl lithium), generates triphenylphosphine oxide byproducts that complicate purification, and struggles to natively reproduce the exact 85:15 (E):(Z) isomeric ratio found in commercial doxepin.

Semi-Synthesis via N-Demethylation (The Preferred Route)

To bypass the stereochemical challenges of total synthesis, modern laboratory protocols utilize a semi-synthetic approach starting directly from Doxepin hydrochloride[3]. By employing a modified von Braun reaction, the tertiary amine is selectively demethylated.

We utilize 2,2,2-trichloroethyl chloroformate (Troc-Cl) as the acylating agent.

  • Causality of Reagent Choice: Unlike traditional cyanogen bromide (which is highly toxic) or ethyl chloroformate (which requires harsh acidic hydrolysis for deprotection), the Troc group is uniquely susceptible to mild, single-electron transfer (SET) reductive cleavage using zinc powder and acetic acid. This mild deprotection is critical; it prevents the acid/base-catalyzed isomerization of the exocyclic double bond and protects the tricyclic ether linkage from degradation[1][3].

SynthesisWorkflow A Doxepin Hydrochloride (Starting Material) B Step 1: Acylation (Troc-Cl, DIPEA, DCM) A->B C Troc-Carbamate Intermediate (Protected Secondary Amine) B->C D Step 2: Reductive Cleavage (Zinc Powder, Glacial AcOH) C->D E Desmethyldoxepin Free Base (Crude Extract) D->E F Step 3: Salification (Anhydrous HCl, Isopropanol) E->F G Desmethyldoxepin HCl (Pure >98.7%, 85:15 E/Z) F->G

Workflow for the semi-synthesis of Desmethyldoxepin HCl via N-demethylation.

Quantitative Data & Expected Yields

The following table summarizes the expected phase-by-phase recovery and purity metrics when executing the protocol described in Section 4. The overall process is optimized to be completed within a 10-hour preparation period[3].

Synthesis PhaseReagents & SolventsMechanistic PurposeExpected YieldTarget Purity (HPLC)
1. Acylation Troc-Cl, DIPEA, DCMN-demethylation & amine protection> 90%> 95.0%
2. Reduction Zn powder, Glacial AcOHMild SET reductive cleavage of Troc~ 80%> 96.0%
3. Salification Anhydrous HCl, IsopropanolCrystallization & impurity purging44 - 52% (Overall)≥ 98.7%

Step-by-Step Experimental Protocol

Step 1: Acylation (Carbamate Formation)
  • Objective: Convert the tertiary amine of doxepin into a Troc-protected secondary amine.

  • Preparation: Charge a flame-dried, round-bottom flask with Doxepin hydrochloride (1.0 molar equivalent) and suspend it in anhydrous dichloromethane (DCM, 10 mL/g of substrate).

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the suspension. Note: DIPEA is chosen over triethylamine due to its higher steric bulk, which effectively neutralizes the HCl salt while minimizing unwanted nucleophilic side reactions[3]. Stir for 15 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0–5 °C using an ice-water bath. Dropwise, add 2,2,2-trichloroethyl chloroformate (Troc-Cl) (1.4 eq) over 30 minutes to control the exothermic displacement of the methyl group.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 3 hours.

  • Workup: Quench the reaction with deionized water. Separate the organic DCM layer, wash consecutively with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Troc-carbamate intermediate.

Step 2: Reductive Cleavage (Deprotection)
  • Objective: Cleave the Troc group to liberate the Desmethyldoxepin free base without isomerizing the double bond.

  • Preparation: Dissolve the crude Troc-carbamate intermediate in glacial acetic acid (mass ratio of 3:1 relative to the initial doxepin hydrochloride mass)[3].

  • Reduction: While maintaining the reaction temperature below 40 °C (using a water bath if necessary), portion-wise add activated zinc powder (mass ratio of 2:1 relative to the initial starting material)[3]. Causality: The zinc powder drives a single-electron transfer that fragments the Troc group into 1,1-dichloroethene and carbon dioxide, leaving the sensitive tricyclic scaffold intact.

  • Reaction: Stir the suspension vigorously for 2 to 4 hours at room temperature.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove unreacted zinc powder and zinc salts. Concentrate the filtrate under reduced pressure. Carefully neutralize the remaining acidic residue with saturated aqueous NaHCO₃ until the pH reaches ~8.5. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the crude Desmethyldoxepin free base.

Step 3: Salification and Purification
  • Objective: Form the hydrochloride salt and utilize crystallization as a self-validating purification system.

  • Dissolution: Dissolve the crude free base in a minimal volume of hot isopropanol[1][3]. Causality: Isopropanol provides an ideal thermodynamic gradient; the HCl salt is highly soluble at elevated temperatures but practically insoluble at 0 °C, allowing for maximum impurity purging.

  • Salification: Slowly add a stoichiometric excess of anhydrous HCl dissolved in isopropanol (or bubble anhydrous HCl gas directly into the solution) until the pH drops below 2.

  • Crystallization: Allow the solution to cool gradually to room temperature, then transfer to a 0–5 °C refrigerator for 4 hours to induce complete crystallization.

  • Isolation: Vacuum filter the resulting white to pale-yellow precipitate. Wash the filter cake with a small volume of ice-cold isopropanol followed by diethyl ether.

  • Drying: Dry the crystals under high vacuum at 40 °C to constant weight. The resulting Desmethyldoxepin hydrochloride will exhibit an HPLC purity of ≥98.7% and retain the physiological 85:15 (E):(Z) isomeric ratio[1][3].

References

  • Source: grokipedia.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) analysis of Desmethyldoxepin

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Desmethyldoxepin in Biological Matrices Introduction & Clinical Relevance Desmethyldoxepin (also known as nordoxepin) is the primary, pharmacolog...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Desmethyldoxepin in Biological Matrices

Introduction & Clinical Relevance

Desmethyldoxepin (also known as nordoxepin) is the primary, pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin[1]. Because desmethyldoxepin contributes significantly to the overall therapeutic efficacy and toxicity profile of the parent drug, simultaneous quantification of both compounds is a critical requirement in therapeutic drug monitoring (TDM), pharmacokinetic profiling, and forensic toxicology[1]. While LC-MS/MS is frequently used today, Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold-standard technique due to its superior chromatographic resolution for volatile compounds, highly reproducible electron ionization (EI) fragmentation libraries, and cost-effectiveness in routine screening[2].

Pharmacology and Metabolic Pathway

Following oral administration, doxepin undergoes extensive first-pass hepatic metabolism. The tertiary amine structure of doxepin is N-demethylated by the cytochrome P450 system (predominantly CYP2D6 and CYP2C19) to yield desmethyldoxepin, a secondary amine[1].

Metabolism Dox Doxepin (Tertiary Amine) CYP CYP450 Enzymes (CYP2D6, CYP2C19) Dox->CYP N-demethylation Hydrox Hydroxylated Metabolites Dox->Hydrox Ring hydroxylation DesDox Desmethyldoxepin (Secondary Amine) CYP->DesDox DesDox->Hydrox Ring hydroxylation

Figure 1: Hepatic metabolism of Doxepin to its primary active metabolite Desmethyldoxepin.

Analytical Challenges & Causality (E-E-A-T Principles)

Analyzing TCAs via GC-MS presents distinct physicochemical challenges that dictate the sample preparation and instrumental workflow:

  • Matrix Interference and pH-Dependent Extraction: Doxepin and desmethyldoxepin are basic compounds with pKa values around 9.0. To extract them from complex biological matrices (e.g., plasma, urine, or hair) with high recovery, the matrix must be adjusted to a highly alkaline pH (≥ 10.5). This suppresses the ionization of the amine groups, converting them into their lipophilic free-base forms, which readily partition into non-polar organic solvents like hexane or ethyl acetate[3].

  • The Secondary Amine Problem (Chromatographic Adsorption): Unlike the parent doxepin (a tertiary amine), desmethyldoxepin is a secondary amine. If injected underivatized, the active hydrogen on the amine nitrogen will hydrogen-bond with free silanol groups (-SiOH) present in the GC inlet liner and the stationary phase of the column. This causes severe peak tailing, irreversible adsorption, and a drastic reduction in sensitivity and quantitative reproducibility.

  • Derivatization Strategy: To resolve this, a silylation reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) is utilized. MSTFA replaces the active amine proton with a trimethylsilyl (TMS) group. This single step eliminates hydrogen bonding, increases the analyte's volatility, and yields sharp, symmetrical chromatographic peaks[3].

Workflow Step1 Sample Collection (Plasma/Urine) Step2 Internal Standard Addition (Desmethyldoxepin-d3) Step1->Step2 Step3 Alkaline LLE (pH 10.5, Hexane/Ethyl Acetate) Step2->Step3 Step4 Solvent Evaporation (N2 stream, 40°C) Step3->Step4 Step5 Derivatization (MSTFA + 1% TMCS, 60°C) Step4->Step5 Step6 GC-MS Analysis (EI-SIM Mode) Step5->Step6

Figure 2: Step-by-step sample preparation and GC-MS workflow for Desmethyldoxepin.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines a self-validating system for the extraction and GC-MS quantification of desmethyldoxepin using Liquid-Liquid Extraction (LLE) and MSTFA derivatization.

Step 4.1: Reagents and Internal Standards
  • Analytes: Doxepin hydrochloride and Desmethyldoxepin hydrochloride reference standards.

  • Internal Standard (IS): Desmethyldoxepin-d3 (100 µg/mL in methanol)[4]. Causality: An isotopically labeled IS corrects for extraction losses and variations in derivatization efficiency or GC injection volumes, ensuring a self-validating quantitative assay.

  • Derivatization Reagent: MSTFA containing 1% TMCS.

  • Extraction Solvent: Hexane:Ethyl Acetate (90:10, v/v).

  • Buffer: 0.5 M Sodium Hydroxide (NaOH) or Borate buffer (pH 10.5).

Step 4.2: Sample Extraction (Alkaline LLE)
  • Aliquot: Transfer 500 µL of the biological sample (plasma or urine) into a silanized glass centrifuge tube.

  • Spike IS: Add 50 µL of the Desmethyldoxepin-d3 working solution (e.g., 500 ng/mL) and vortex briefly.

  • Basify: Add 500 µL of 0.5 M NaOH buffer (pH 10.5) to ensure the analytes are in their free-base state.

  • Extract: Add 3.0 mL of the Hexane:Ethyl Acetate (90:10, v/v) extraction solvent.

  • Agitate: Vortex vigorously for 5 minutes to maximize partitioning into the organic phase.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer & Dry: Carefully transfer the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

Step 4.3: Derivatization Procedure
  • Reconstitute: Add 50 µL of MSTFA + 1% TMCS to the dried extract.

  • Incubate: Seal the tube tightly with a Teflon-lined cap and incubate in a heating block at 60°C for 20 minutes[3].

  • Cool & Transfer: Allow the sample to cool to room temperature, then transfer to a GC autosampler vial equipped with a micro-insert.

Step 4.4: GC-MS Instrumental Conditions
  • System: Single Quadrupole GC-MS operating in Electron Ionization (EI) mode[2].

  • Column: DB-5MS or equivalent (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness). Causality: The 5% phenyl-arylene stationary phase offers ultra-low bleed and optimal selectivity for derivatized basic drugs.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL injection volume, Splitless mode. Inlet temperature set to 260°C.

  • Oven Temperature Program:

    • Initial: 130°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Final Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

Quantitative Data & Validation Parameters

To ensure high selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. Doxepin (tertiary amine) does not react with MSTFA and elutes underivatized, while desmethyldoxepin elutes as a TMS derivative, shifting its mass spectrum[5].

AnalyteDerivatization StatusQuantifier Ion (m/z)Qualifier Ion (m/z)Linear Range (ng/mL)Extraction Recovery (%)
Doxepin Underivatized582795 - 500> 85%
Desmethyldoxepin TMS (MSTFA)1163375 - 500> 88%
Desmethyldoxepin-d3 (IS) TMS (MSTFA)119340--

References

  • Patel, N. P., et al. "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, Semantic Scholar. 1

  • Negrusz, A., et al. "Detection of Doxepin and Its Major Metabolite Desmethyldoxepin in Hair Following Drug Therapy." Journal of Analytical Toxicology, Oxford Academic. 6

  • Rana, S., et al. "A New Method for Simultaneous Determination of Cyclic Antidepressants and their Metabolites in Urine Using Enzymatic Hydrolysis." Journal of Analytical Toxicology, SciSpace.3

  • "N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards." Cerilliant Corporation. 4

  • "A Forensic Triple Quadrupole GC/MS MRM Database for Forensic and Toxicological Workflows." Agilent Technologies. 2

Sources

Method

Application Note: High-Throughput Protein Precipitation for the Extraction of Desmethyldoxepin (Nordoxepin) from Human Plasma

Introduction & Clinical Relevance Desmethyldoxepin, commonly referred to as nordoxepin, is the primary pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin. In clinical and pharmacokinetic se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Relevance

Desmethyldoxepin, commonly referred to as nordoxepin, is the primary pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin. In clinical and pharmacokinetic settings, therapeutic drug monitoring (TDM) of doxepin necessitates the precise quantification of both the parent drug and desmethyldoxepin. Clinical data indicates that1[1], whereas toxicity—including severe cardiac dysrhythmias—correlates with 2[2].

To support high-throughput clinical research,3[3]. While liquid-liquid extraction (LLE) is traditionally used for TCAs, Protein Precipitation (PPT) offers a rapid, cost-effective, and highly reproducible alternative when combined with4[4].

Mechanistic Insights: The Causality of PPT Design

As an Application Scientist, it is critical to understand why specific parameters are chosen, rather than blindly following a recipe. This protocol is engineered around three mechanistic pillars:

  • Solvent Selection (Acetonitrile vs. Methanol): Acetonitrile (ACN) is the preferred precipitation agent for extracting desmethyldoxepin. ACN lowers the dielectric constant of the plasma more aggressively than methanol, leading to a denser, more tightly packed protein pellet during centrifugation. Utilizing a 5:1 volumetric ratio of ACN to plasma ensures >98% precipitation of high-molecular-weight proteins, minimizing column clogging[4].

  • Mitigation of Matrix Effects: A known limitation of PPT is the co-extraction of endogenous phospholipids, which can cause ion suppression in the electrospray ionization (ESI) source. To counteract this, the protocol mandates a stable isotope-labeled internal standard (e.g., Nordoxepin-d3) which co-elutes with the analyte, perfectly correcting for matrix-induced ionization variability[3].

  • Supernatant Dilution (The "Solvent Effect"): Injecting a high-organic supernatant directly into a reversed-phase LC system often leads to peak broadening or splitting (fronting) for early-eluting compounds. Diluting the supernatant with aqueous buffer reduces the organic strength of the injection plug, allowing desmethyldoxepin to5[5].

Experimental Workflow

Workflow N1 1. Aliquot Plasma (50 µL) N2 2. Spike Internal Standard (Nordoxepin-d3) N1->N2 N3 3. Protein Precipitation (Add 250 µL Acetonitrile) N2->N3 N4 4. Vortex Mixing (1500 rpm, 3 min) N3->N4 N5 5. Centrifugation (15,000 x g, 4°C) N4->N5 N6 6. Supernatant Dilution (Add Aqueous Buffer) N5->N6 N7 7. LC-MS/MS Analysis (ESI+ MRM Mode) N6->N7

Desmethyldoxepin (Nordoxepin) Protein Precipitation Extraction Workflow.

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents
  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate and Formic Acid (LC-MS Grade)

  • Desmethyldoxepin (Nordoxepin) Reference Standard

  • Nordoxepin-d3 (Internal Standard, IS)

  • Analyte-free Human Plasma (K2EDTA or Serum)

Step 1: Sample Aliquoting

Thaw plasma samples at room temperature and vortex thoroughly to ensure homogeneity. Transfer 50 µL of calibration standards, quality control (QC) samples, or unknown patient plasma into a 2.0 mL microcentrifuge tube or a 96-well PPT plate[3][4].

Step 2: Internal Standard Addition

Add 10 µL of the Nordoxepin-d3 working internal standard solution (e.g., 50 ng/mL in 50% methanol) to each well/tube. Vortex briefly (10 seconds) to ensure equilibration between the IS and the plasma matrix[4].

Step 3: Protein Precipitation

Add 250 µL of ice-cold Acetonitrile (100%) to the sample. This establishes a 5:1 organic-to-aqueous ratio, instantly denaturing and precipitating plasma proteins.

Self-Validating Check: The mixture must immediately turn cloudy and opaque. If the solution remains translucent, verify the solvent pump/pipette volume, as insufficient organic solvent will fail to precipitate the proteins and will subsequently foul the LC column.

Step 4: Mixing and Centrifugation

Seal the tubes/plate and mix on a multi-tube vortexer at 1500 rpm for 3 minutes to maximize extraction recovery. Centrifuge the samples at 15,000 × g for 5 minutes at 4°C[4]. The low temperature helps stabilize the pellet and prevents the re-solubilization of proteins.

Step 5: Supernatant Transfer and Dilution

Carefully transfer 50 µL of the clear supernatant into a clean 96-well autosampler plate. Add 150 µL of LC-MS grade water (or 8% methanol in water) to dilute the extract[4][5].

Self-Validating Check: The final diluted supernatant must be completely clear. Any turbidity indicates incomplete precipitation; if observed, re-centrifuge the plate before injection.

LC-MS/MS Conditions & Quantitative Data

Chromatographic Parameters
  • Analytical Column: Phenomenex Kinetex Biphenyl (100 × 2.1 mm, 2.6 µm) or equivalent high-retention C18 column[3]. The biphenyl stationary phase offers enhanced pi-pi interactions, providing superior retention and selectivity for the tricyclic ring structure of desmethyldoxepin.

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution: Isocratic (e.g., 30% A / 70% B) at a flow rate of 0.4 - 0.5 mL/min[3][6].

  • Injection Volume: 5 - 10 µL.

Table 1: Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Desmethyldoxepin (Quantifier)266.3106.928ESI+
Desmethyldoxepin (Qualifier)266.3235.015ESI+
Nordoxepin-d3 (IS)269.3235.015ESI+

(Data synthesized from validated LC-MS/MS clinical methods[3][4])

Table 2: Typical Method Validation Performance for PPT Extraction
ParameterDesmethyldoxepin PerformanceAnalytical Guideline Acceptance
Linearity Range 1.0 - 500 ng/mLR² > 0.995
Extraction Recovery 85% - 92%Consistent across QC levels
Intra-day Precision (CV%) < 6.5%≤ 15% (≤ 20% at LLOQ)
Matrix Effect 90% - 105% (IS-normalized)85% - 115%

References

  • Margaryan, T., et al. "High-throughput protein precipitation method with 96-well plate for determination of doxepin and nordoxepin in human plasma using LC-MS/MS." Biomedical Chromatography / PubMed, 2020. 3

  • "High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring." Frontiers in Pharmacology, 2025. 4

  • "Analytical Determination of Drugs in Serum Using the Ultivo Triple Quadrupole LC/MS." Agilent Technologies, 2019. 5

  • "Doxepin and Nordoxepin, Serum." Cayuga Health / Mayo Clinic Laboratories. 2

  • "Test Definition: DXPIN." Mayo Clinic Laboratories. 1

Sources

Application

Application Notes and Protocols for High-Throughput Screening Assays Involving Desmethyldoxepin Hydrochloride

Introduction: The Pharmacological Significance of Desmethyldoxepin in High-Throughput Screening Desmethyldoxepin, the primary active metabolite of the tricyclic antidepressant doxepin, presents a compelling pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Significance of Desmethyldoxepin in High-Throughput Screening

Desmethyldoxepin, the primary active metabolite of the tricyclic antidepressant doxepin, presents a compelling pharmacological profile for researchers in drug discovery.[1] Its activity is not confined to a single target; rather, it exhibits a complex interplay of interactions with several key proteins implicated in neuropsychiatric and allergic disorders.[2] Primarily, Desmethyldoxepin functions as an inhibitor of both the norepinephrine transporter (NET) and the serotonin transporter (SERT), placing it firmly in the class of serotonin-norepinephrine reuptake inhibitors (SNRIs).[2][3] Beyond its influence on monoamine reuptake, it is a potent antagonist of the histamine H1 receptor (H1R) and also demonstrates affinity for muscarinic acetylcholine receptors (mAChRs).[2][4]

This polypharmacology makes Desmethyldoxepin hydrochloride an invaluable tool in high-throughput screening (HTS) campaigns. It can serve as a reference compound or a positive control in assays designed to identify novel modulators of these critical drug targets. Its well-characterized, multi-target engagement allows for the validation of assay performance and provides a benchmark against which new chemical entities can be compared.

This comprehensive guide provides detailed application notes and step-by-step protocols for a suite of HTS assays relevant to the pharmacological profile of Desmethyldoxepin hydrochloride. The methodologies described herein are designed for robustness, scalability, and the generation of high-quality, reproducible data suitable for advancing drug discovery programs.

Pharmacological Profile of Desmethyldoxepin Hydrochloride

A thorough understanding of the binding affinities of Desmethyldoxepin at its primary targets is crucial for its effective use as a reference compound. While specific Ki or IC50 values for Desmethyldoxepin can vary depending on the assay conditions and cell system used, the following table summarizes representative affinity data for its parent compound, doxepin, which provides a strong indication of the expected potencies.

TargetRepresentative Kᵢ/Kₔ (nM) of DoxepinAssay Type
Norepinephrine Transporter (NET)29.5Radioligand Binding
Serotonin Transporter (SERT)68Radioligand Binding
Histamine H1 Receptor (H1R)1.23Radioligand Binding
Muscarinic M1 Receptor (M1R)23Radioligand Binding

Note: The provided values are for the parent compound, Doxepin, and serve as a reference for the expected activity of its active metabolite, Desmethyldoxepin.[5][6]

I. Fluorescence-Based Neurotransmitter Transporter Uptake Assays (NET and SERT)

A. Principle of the Assay

This assay quantifies the inhibitory activity of test compounds on the uptake of a fluorescent substrate by cells engineered to express the norepinephrine transporter (NET) or the serotonin transporter (SERT).[7] The assay utilizes a proprietary fluorescent substrate that acts as a mimic of the natural neurotransmitters and is actively transported into the cells via NET or SERT.[8] In the presence of an inhibitor like Desmethyldoxepin hydrochloride, the uptake of the fluorescent substrate is blocked, resulting in a decreased intracellular fluorescence signal. A masking dye is included in the assay buffer to quench the fluorescence of the substrate in the extracellular medium, thereby reducing background and eliminating the need for wash steps.[9] This homogeneous "mix-and-read" format is highly amenable to automated HTS.

B. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate HEK293 cells expressing NET or SERT in 384-well plates add_compounds Add compounds to cell plates and incubate plate_cells->add_compounds prepare_compounds Prepare serial dilutions of Desmethyldoxepin HCl & test compounds prepare_compounds->add_compounds add_dye Add fluorescent substrate/ masking dye solution add_compounds->add_dye read_plate Read fluorescence intensity (kinetic or endpoint) add_dye->read_plate normalize_data Normalize data to controls (0% and 100% inhibition) read_plate->normalize_data fit_curve Fit dose-response curve (four-parameter logistic) normalize_data->fit_curve calc_ic50 Calculate IC50 values fit_curve->calc_ic50

Workflow for the fluorescence-based transporter uptake assay.

C. Detailed Protocol

This protocol is optimized for a 384-well format.

Materials:

  • Cells: HEK293 cells stably expressing human NET or SERT (e.g., from ATCC or other commercial vendors).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates, tissue culture treated.

  • Reagents: Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices) containing fluorescent substrate and masking dye.[10]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compounds: Desmethyldoxepin hydrochloride (as a positive control) and library compounds dissolved in 100% DMSO.

  • Positive Control: A known potent inhibitor for the respective transporter (e.g., Desipramine for NET, Fluoxetine for SERT).

  • Negative Control: 100% DMSO.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the NET or SERT expressing HEK293 cells into 384-well plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.[11]

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and formation of a monolayer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Desmethyldoxepin hydrochloride in 100% DMSO.

    • Perform serial dilutions of the stock solution and test compounds in 100% DMSO to create a concentration range (e.g., 11-point, 3-fold dilutions).

    • Dilute the compound plates with assay buffer to an intermediate concentration (e.g., 4x the final desired concentration).

  • Assay Execution:

    • Carefully remove the culture medium from the cell plates.

    • Add 25 µL of assay buffer to all wells.

    • Add 12.5 µL of the 4x compound dilutions to the respective wells. For control wells, add 12.5 µL of assay buffer with DMSO (vehicle control) or a known inhibitor (positive control).

    • Incubate the plates for 10-15 minutes at 37°C.

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.[12]

    • Add 12.5 µL of the dye solution to all wells.

  • Signal Detection:

    • Immediately transfer the plate to a fluorescence plate reader capable of bottom-read measurements.

    • Kinetic Mode: Read the fluorescence intensity every 1-2 minutes for 30-60 minutes (Excitation: ~440 nm, Emission: ~520 nm).

    • Endpoint Mode: Incubate the plate for 30 minutes at 37°C, protected from light, and then read the fluorescence intensity.[7]

D. Data Analysis and Interpretation

  • Data Normalization:

    • The rate of uptake (for kinetic data) or the final fluorescence intensity (for endpoint data) is used for analysis.

    • Normalize the data using the vehicle control (0% inhibition) and a saturating concentration of a known potent inhibitor (100% inhibition).

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • IC₅₀ Determination:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the transporter activity by 50%.

  • Assay Quality Control:

    • Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

      • Mean_max and SD_max are the mean and standard deviation of the 0% inhibition control.

      • Mean_min and SD_min are the mean and standard deviation of the 100% inhibition control.

E. Expertise & Experience: Causality and Troubleshooting

  • Choice of Cell Line: HEK293 cells are widely used due to their robust growth characteristics and low endogenous transporter expression, providing a clean background for heterologous expression systems.

  • Kinetic vs. Endpoint: Kinetic reads provide richer data, allowing for the identification of potential assay artifacts such as fluorescence quenching or enhancement by compounds. Endpoint reads offer higher throughput but may be more susceptible to such interferences.[9]

  • Troubleshooting - High Well-to-Well Variability: This can be caused by inconsistent cell plating, edge effects, or issues with liquid handling. Ensure proper cell suspension and consider leaving the outer wells of the plate empty.

  • Troubleshooting - Low Z'-factor: A low Z'-factor can result from a small signal window or high data variability. Optimize cell density, incubation times, and reagent concentrations. Ensure the health and confluency of the cell monolayer.

  • Compound Interference: Tricyclic antidepressants have been reported to interfere with fluorescence-based assays.[13][14] It is crucial to perform counter-screens with parental cells lacking the transporter to identify compounds that non-specifically affect the fluorescent signal.

II. Gq-Coupled Receptor Activation: Histamine H1 Receptor Calcium Mobilization Assay

A. Principle of the Assay

The histamine H1 receptor is a Gq-protein coupled receptor (GPCR).[15] Activation of the H1R by an agonist like histamine leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[15] This assay measures the ability of an antagonist, such as Desmethyldoxepin, to block the histamine-induced increase in intracellular Ca²⁺. Cells expressing the H1R are loaded with a Ca²⁺-sensitive fluorescent dye. The addition of an antagonist will not elicit a signal, but will inhibit the fluorescence increase upon subsequent challenge with histamine.

B. Signaling Pathway

G cluster_pathway H1 Receptor Signaling Pathway Histamine Histamine (Agonist) H1R H1 Receptor Histamine->H1R Activates Desmethyldoxepin Desmethyldoxepin (Antagonist) Desmethyldoxepin->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Triggers

Simplified H1 receptor signaling cascade leading to calcium release.

C. Detailed Protocol

This protocol is designed for a 384-well format using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human H1 receptor.

  • Culture Medium: As recommended for the specific cell line.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents: FLIPR Calcium Assay Kit (e.g., Molecular Devices) containing a calcium-sensitive dye and probenecid (an anion-exchange pump inhibitor to prevent dye leakage).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Agonist: Histamine dihydrochloride.

  • Control Antagonist: A known H1R antagonist (e.g., Mepyramine).

  • Test Compounds: Desmethyldoxepin hydrochloride and library compounds in 100% DMSO.

Procedure:

  • Cell Plating:

    • Seed cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 10,000-15,000 cells/well in 25 µL).

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's protocol, including probenecid if required for the cell line.[2]

    • Remove the culture medium and add 25 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, 5% CO₂, protected from light.

  • Compound Addition:

    • During the dye loading incubation, prepare compound plates with serial dilutions of Desmethyldoxepin HCl, control antagonist, and test compounds in assay buffer.

    • After dye loading, allow the cell plate to equilibrate to room temperature for 15-30 minutes.

    • Using the FLIPR, perform the first addition: transfer 12.5 µL of the compound solutions to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Challenge and Signal Reading:

    • Prepare a solution of histamine in assay buffer at a concentration that is 4x the final desired EC₈₀ concentration (the concentration that gives 80% of the maximal response). The EC₈₀ should be determined empirically beforehand.

    • Place the cell plate in the FLIPR.

    • Initiate the reading protocol:

      • Establish a stable baseline fluorescence for 10-20 seconds.

      • The instrument will automatically add 12.5 µL of the 4x histamine solution.

      • Continue reading the fluorescence signal for 90-120 seconds.

D. Data Analysis and Interpretation

  • Data Normalization:

    • The response is typically measured as the maximum fluorescence signal minus the baseline signal.

    • Normalize the data using the vehicle control (0% inhibition) and a saturating concentration of the control antagonist (100% inhibition).

  • IC₅₀ Determination:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀.

  • Assay Quality Control:

    • Calculate the Z'-factor as described for the transporter assays.

E. Expertise & Experience: Causality and Troubleshooting

  • EC₈₀ Agonist Concentration: Using an EC₈₀ concentration of the agonist provides a robust signal window for detecting inhibition without being overly sensitive to minor fluctuations in agonist potency.

  • Probenecid: Some cell lines, like CHO, actively pump out the fluorescent calcium dyes. Probenecid inhibits these pumps, ensuring adequate dye retention and a stable baseline signal.[2]

  • Troubleshooting - "Dropping" Baseline: A decrease in fluorescence after compound addition can indicate that the compound is fluorescently quenching the dye or is cytotoxic. A counter-screen for cytotoxicity is recommended.

  • Troubleshooting - Agonist-like Activity: Some compounds may directly activate the H1R, causing an increase in fluorescence upon the first addition. These are identified as agonists and should be flagged.

  • Troubleshooting - No Response to Agonist: This could be due to low receptor expression, poor cell health, or desensitization of the receptor. Ensure proper cell culture maintenance and consider serum-starving the cells for a few hours before the assay.[16]

III. Radioligand Binding Assay for Muscarinic M1 Receptor

A. Principle of the Assay

This assay measures the affinity of a test compound, like Desmethyldoxepin, for the muscarinic M1 receptor by its ability to compete with a radiolabeled ligand for binding to the receptor.[17] Cell membranes containing the M1 receptor are incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor, leading to a decrease in the amount of bound radioactivity. The affinity of the test compound (Ki) can be calculated from its IC₅₀ value.

B. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing M1 receptors incubation Incubate membranes, radioligand, and compounds prep_membranes->incubation prep_reagents Prepare radioligand, test compounds, and control solutions prep_reagents->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration counting Quantify bound radioactivity by scintillation counting filtration->counting normalize_data Determine specific binding and normalize data counting->normalize_data fit_curve Fit competition curve (one-site fit) normalize_data->fit_curve calc_ki Calculate Ki value from IC50 (Cheng-Prusoff equation) fit_curve->calc_ki

Sources

Method

Handling and storage requirements for Desmethyldoxepin hydrochloride reference standards

Application Note: Handling, Storage, and Preparation Protocols for Desmethyldoxepin Hydrochloride Reference Standards Introduction & Chemical Profiling Desmethyldoxepin hydrochloride (commonly referred to as Nordoxepin h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Preparation Protocols for Desmethyldoxepin Hydrochloride Reference Standards

Introduction & Chemical Profiling

Desmethyldoxepin hydrochloride (commonly referred to as Nordoxepin hydrochloride) is the primary active pharmacologic metabolite of the tricyclic antidepressant doxepin[1]. As a critical reference standard utilized in pharmacokinetic profiling, forensic toxicology, and rigorous quality control workflows, maintaining the absolute chemical integrity of this compound is paramount.

Supplied typically as a mixture of cis- and trans- isomers, Desmethyldoxepin hydrochloride (CAS: 2887-91-4; Molecular Weight: 301.81 g/mol ) presents specific handling challenges due to its physicochemical properties. This application note synthesizes field-proven methodologies to establish a self-validating system for the preparation and preservation of this reference standard, ensuring assay reproducibility and preventing costly concentration drift.

Physicochemical Vulnerabilities & Causality of Degradation

To design an effective handling protocol, one must first understand the mechanisms of degradation that affect Desmethyldoxepin hydrochloride:

  • Moisture Sensitivity (Hygroscopicity): The solid hydrochloride salt is highly sensitive to atmospheric moisture. Furthermore, when preparing stock solutions, the choice of solvent is critical. For instance, Dimethyl sulfoxide (DMSO) is highly hygroscopic; absorbed water in the solvent has a significant negative impact on the solubility and long-term stability of the product[1].

  • Photostability: Like many tricyclic derivatives, Desmethyldoxepin is susceptible to photo-oxidation. Prolonged exposure to UV or visible light can degrade the standard, necessitating the use of amber glassware and dark storage conditions[2].

Validated Storage Requirements

To guarantee the standard's integrity over time, strict adherence to temperature and environmental controls is required. Table 1 summarizes the validated storage parameters for both the solid powder and prepared solutions.

Table 1: Quantitative Storage Parameters for Desmethyldoxepin HCl

StateStorage TemperatureEnvironmental ControlsMaximum Shelf Life
Solid Powder 2°C to 8°C (Optimal: 4°C)Sealed, desiccated, protected from light≥ 10 years[1][2]
Working Solution -20°CSealed, away from moisture1 month[1]
Primary Stock Solution -80°CSealed, away from moisture6 months[1]

Senior Scientist Insight: Storing the solid powder at 2°C to 8°C in the dark arrests thermal and photolytic degradation pathways, yielding a highly stable shelf life of at least 10 years[2]. For liquid solutions, sub-zero temperatures (-80°C) are required to halt hydrolysis, but the solution must be tightly sealed to prevent moisture ingress during the extended 6-month storage period[1].

Safety & Environmental Handling Protocols

Desmethyldoxepin hydrochloride is classified as a combustible solid (WGK 3) and an environmentally hazardous substance (solid, n.o.s.)[3].

  • Personal Protective Equipment (PPE): While no extreme precautions are mandated beyond standard laboratory practices, operators must avoid breathing the dust and prevent prolonged or repeated exposure[3]. Standard nitrile gloves, a lab coat, and safety goggles are required.

  • Disposal: The compound must not be disposed of with household garbage or allowed to reach sewage systems or ground water. Disposal must be conducted according to official hazardous waste regulations[3].

Step-by-Step Methodology: Preparation of Reference Standard Solutions

This protocol details the preparation of a high-fidelity stock solution (e.g., 100 mg/mL in DMSO or 1 mg/mL in Methanol)[1][4]. Every step is designed to validate the previous one, ensuring a reliable final concentration.

  • Step 1: Thermal Equilibration (Critical Step)

    • Action: Remove the sealed vial from 4°C storage and allow it to equilibrate to room temperature (approximately 30 minutes) before opening.

    • Causality: Opening a cold vial causes ambient atmospheric moisture to instantly condense on the hygroscopic powder. This not only compromises the mass accuracy during weighing but also accelerates hydrolytic degradation.

  • Step 2: Analytical Weighing

    • Action: Weigh the required mass using a calibrated microbalance within a draft-free enclosure to prevent particulate aerosolization.

  • Step 3: Solvent Addition & Dissolution

    • Action: Add a newly opened, anhydrous solvent (DMSO or Methanol) to achieve the target concentration[1][4].

    • Action: Apply ultrasonic agitation (sonication) until the solution is completely clear[1].

    • Causality: Using newly opened DMSO prevents the introduction of atmospheric water[1]. Sonication provides the necessary activation energy to disrupt the crystalline lattice of the hydrochloride salt, ensuring complete dissolution without applying destructive thermal heat. Visual verification of a clear solution validates this step.

  • Step 4: Single-Use Aliquoting & Cryopreservation

    • Action: Divide the master stock solution into single-use amber glass cryovials. Store primary stocks at -80°C and working stocks at -20°C[1].

    • Causality: Repeated freeze-thaw cycles are the primary cause of concentration drift and moisture introduction. Single-use aliquots eliminate this variable entirely.

Workflow Visualization

Workflow Equilibration 1. Thermal Equilibration (Room Temp, 30 min) Weighing 2. Analytical Weighing (Microbalance) Equilibration->Weighing Prevents condensation Solvent 3. Solvent Addition (Anhydrous DMSO/MeOH) Weighing->Solvent Transfer to flask Dissolution 4. Ultrasonic Dissolution (Visual Verification) Solvent->Dissolution Overcomes lattice energy Aliquoting 5. Single-Use Aliquoting (Amber Cryovials) Dissolution->Aliquoting Ensures uniformity Storage80 Primary Stock Storage (-80°C, 6 Months) Aliquoting->Storage80 Avoids freeze-thaw Storage20 Working Stock Storage (-20°C, 1 Month) Aliquoting->Storage20 Daily use

Workflow for the preparation and storage of Desmethyldoxepin HCl reference standard solutions.

References

Sources

Application

Application Note: Advanced Derivatization Techniques for the GC-MS Analysis of Desmethyldoxepin

Introduction & Analytical Challenges Desmethyldoxepin (nordoxepin) is the primary active, secondary amine metabolite of the tricyclic antidepressant (TCA) doxepin. In clinical and forensic toxicology, the precise quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Desmethyldoxepin (nordoxepin) is the primary active, secondary amine metabolite of the tricyclic antidepressant (TCA) doxepin. In clinical and forensic toxicology, the precise quantification of desmethyldoxepin is critical for therapeutic drug monitoring and post-mortem overdose investigations. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely utilized, Gas Chromatography-Mass Spectrometry (GC-MS) remains a foundational gold standard due to its unparalleled chromatographic resolution and robust library-matching capabilities.

However, the secondary amine group (-NHR) in desmethyldoxepin contains an active hydrogen atom. If injected directly into a GC system without structural modification, this active hydrogen interacts aggressively with free silanol groups on the capillary column's stationary phase. This interaction causes severe peak tailing, irreversible adsorption, thermal degradation, and a significant loss of analytical sensitivity. To circumvent this, chemical derivatization is a mandatory step to replace the active hydrogen with a less polar, more thermally stable functional group[1].

Mechanistic Causality of Derivatization Strategies

Choosing the correct derivatization agent is not merely a procedural preference; it is a chemical necessity dictated by the analyte's structure and the desired mass spectral fragmentation.

  • Acylation (TFAA and PFPA): Acylation reagents like Trifluoroacetic Anhydride (TFAA) and Pentafluoropropionic Anhydride (PFPA) are the most common choices for secondary TCAs.

    • Causality: These reagents replace the amine hydrogen with a perfluoroacyl group, entirely eliminating hydrogen bonding and dramatically increasing volatility. Furthermore, the addition of heavy fluorine atoms increases the mass of the molecular ion and its primary fragments. This pushes the target diagnostic ions higher up the m/z scale, effectively isolating the analyte signal from low-mass background matrix noise in Electron Ionization (EI) mode[2].

  • Silylation (MSTFA and BSTFA): Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group. While standard reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for hydroxyl groups, sterically hindered secondary amines like desmethyldoxepin often require catalytic enhancement.

    • Causality: Using a mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with ammonium iodide and ethanethiol acts as a powerful catalytic system. The catalyst drives the silylation of the sterically hindered secondary amine to completion, yielding highly stable TMS-derivatives that resist rapid hydrolysis[3].

Workflow Visualization

G Sample Biological Sample (Urine/Plasma) Extraction Alkaline Extraction (LLE/SPE, pH > 10) Sample->Extraction Drying Evaporation to Dryness (N2 stream, 40°C) Extraction->Drying Split Derivatization Pathway Drying->Split Acylation Acylation (TFAA or PFPA) Split->Acylation Perfluoroacyl Silylation Silylation (MSTFA + Catalyst) Split->Silylation TMS GCMS GC-MS Analysis (EI Mode, SIM) Acylation->GCMS Silylation->GCMS

GC-MS Sample Preparation and Derivatization Workflow for Desmethyldoxepin.

Quantitative Comparison of Derivatization Agents

The table below summarizes the quantitative and qualitative impacts of different derivatization strategies on desmethyldoxepin analysis, allowing researchers to select the optimal reagent based on their specific laboratory constraints.

Derivatization AgentChemistry TypeTarget Functional GroupDerivative StabilityGC Column ImpactLOD/LOQ Impact
TFAA AcylationSecondary AminesHighHigh (Requires evaporation of excess)Excellent (High m/z fragments)
PFPA AcylationSecondary AminesVery HighHigh (Requires evaporation of excess)Excellent (Heavier mass shift)
BSTFA + 1% TMCS SilylationAmines, HydroxylsModerate (Moisture sensitive)Low (Can be injected directly)Good
MSTFA + NH₄I + Ethanethiol SilylationSecondary AminesHigh (Catalyst improves yield)Low (Can be injected directly)Good

Validated Experimental Protocols

Protocol A: Acylation using Pentafluoropropionic Anhydride (PFPA)

This protocol is highly recommended for forensic applications requiring maximum sensitivity and mass separation from biological matrix interferences.

  • Step 1: Internal Standard Addition. Spike the biological sample (e.g., 1 mL urine or plasma) with 50 ng of Desmethyldoxepin-d3.

    • Causality: Adding the internal standard before any sample manipulation ensures that extraction losses and derivatization inefficiencies are mathematically normalized during quantification.

  • Step 2: Alkaline Extraction. Adjust the sample pH to > 10 using 1 M NaOH. Extract with 3 mL of hexane/isopropanol (98:2, v/v).

    • Causality: Desmethyldoxepin is a basic drug (pKa ~9.0). Alkalinizing the sample suppresses ionization, rendering the molecule lipophilic and driving it into the organic phase.

  • Step 3: Evaporation. Transfer the organic layer to a clean glass tube and evaporate to absolute dryness under a gentle stream of nitrogen at 35–40°C.

    • Causality: Any residual water will violently react with and quench the PFPA reagent, halting the derivatization process and ruining the sample recovery.

  • Step 4: Derivatization. Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried residue. Cap tightly with a PTFE-lined cap and incubate at 60°C for 20 minutes.

  • Step 5: Reagent Removal (Critical). Remove the cap and evaporate the mixture to dryness under nitrogen.

    • Causality: Unreacted PFPA and its highly acidic byproduct (pentafluoropropionic acid) will rapidly degrade the GC column's polysiloxane stationary phase and foul the MS source if injected directly.

  • Step 6: Reconstitution & Injection. Reconstitute the residue in 50 µL of ethyl acetate. Inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode.

Protocol B: Catalyzed Silylation using MSTFA

This protocol is preferred when analyzing a broad panel of drugs where the secondary evaporation step (required in acylation) might cause the loss of highly volatile co-analytes.

  • Step 1 to 3: Follow Steps 1–3 from Protocol A to obtain a completely dry extract.

  • Step 4: Derivatization. Add 50 µL of a freshly prepared MSTFA / ammonium iodide (NH₄I) / ethanethiol mixture to the dried residue.

    • Causality: The ammonium iodide acts as a Lewis acid catalyst, while ethanethiol acts as a reducing agent to prevent oxidation. Together, they aggressively drive the silylation of the sterically hindered secondary amine to completion[3].

  • Step 5: Incubation. Cap and heat at 60°C for 20 minutes.

  • Step 6: Direct Injection. Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.

    • Causality: Unlike acylation reagents, MSTFA and its byproducts are generally well-tolerated by standard GC-MS systems, bypassing the need for a secondary evaporation step and preserving volatile analytes[4].

Trustworthiness: Building a Self-Validating Analytical System

A robust analytical protocol must prove its own efficacy during every sequence run. To establish this protocol as a self-validating system, analysts must configure the GC-MS acquisition method to monitor not only the derivatized target ions but also the primary diagnostic ions of underivatized desmethyldoxepin.

Validation Logic : If the derivatization reaction proceeds to 100% completion, the chromatographic window corresponding to the underivatized analyte will show nothing but baseline noise. The appearance of an underivatized peak immediately flags a failure in the derivatization cascade (e.g., moisture contamination, expired reagents, or incomplete incubation). This internal system check prevents the laboratory from reporting false-negative or artificially low quantitative results, ensuring absolute scientific integrity.

References

  • Title: Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices Source: MDPI (Molecules) URL: [Link]

  • Title: A New Method for Simultaneous Determination of Cyclic Antidepressants and their Metabolites in Urine Using Enzymatic Hydrolysis Source: Journal of Analytical Toxicology (Oxford Academic) URL: [Link]

  • Title: Improved Forensic Toxicology Screening Using A GC/MS/NPD System with a 725-Compound DRS Database Source: Agilent Technologies URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Bioanalytical Mass Spectrometry Support Center: Troubleshooting Desmethyldoxepin LC-MS/MS Matrix Effects

Welcome to the Technical Support Center. As bioanalytical scientists developing robust assays for tricyclic antidepressants (TCAs) and their active metabolites, we frequently encounter the silent killer of assay reproduc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As bioanalytical scientists developing robust assays for tricyclic antidepressants (TCAs) and their active metabolites, we frequently encounter the silent killer of assay reproducibility: matrix effects .

Desmethyldoxepin (nordoxepin), a secondary amine with significant hydrophobicity, is particularly susceptible to ionization suppression from endogenous plasma phospholipids during Electrospray Ionization (ESI). This guide provides field-proven, mechanistically grounded troubleshooting strategies to diagnose, quantify, and eliminate matrix effects in your LC-MS/MS workflows.

Diagnostic Workflow for Matrix Effects

MatrixEffectResolution Start Plasma Sample Desmethyldoxepin Diag1 Post-Column Infusion (Identify Suppression Zones) Start->Diag1 Diag2 Calculate Matrix Factor (MF) (IS-Normalized CV < 15%) Start->Diag2 Decision Significant Matrix Effect Detected? Diag1->Decision Diag2->Decision Mit1 Sample Prep Optimization (LLE with MTBE / MCX SPE) Decision->Mit1 Yes Mit2 Chromatographic Shift (Adjust Mobile Phase pH) Decision->Mit2 Yes Mit3 Internal Standard (Use 13C/15N instead of 2H) Decision->Mit3 Yes Valid Validated Bioanalytical Method (FDA/ICH Compliant) Decision->Valid No Mit1->Valid Re-test Mit2->Valid Re-test Mit3->Valid Re-test

Workflow for diagnosing and mitigating LC-MS/MS matrix effects in desmethyldoxepin bioanalysis.

Section 1: Diagnostic FAQs (Identifying the Matrix Effect)

Q: How do I definitively determine if matrix effects are compromising my desmethyldoxepin quantification? A: Matrix effects manifest when co-eluting endogenous components (like glycerophospholipids) compete with desmethyldoxepin for charge at the ESI droplet surface. To definitively diagnose this, you must employ a two-tiered approach:

  • Qualitative Profiling (Post-Column Infusion): Infuse a constant concentration of desmethyldoxepin post-column while injecting a blank matrix extract. A sudden drop in the baseline MS signal at the analyte's retention time visually confirms the presence of ion suppression zones[1].

  • Quantitative Evaluation (Matrix Factor): Calculate the Matrix Factor (MF) by comparing the peak area of desmethyldoxepin spiked into a post-extracted blank matrix versus the peak area in a neat solvent. According to1[1], the IS-normalized MF must be evaluated across at least 6 distinct lots of matrix, and the Coefficient of Variation (CV) must not exceed 15%[2].

Table 1: Matrix Factor Acceptance Criteria (FDA/EMA Harmonized)

ParameterRegulatory RequirementScientific Rationale
Matrix Sources Minimum 6 distinct lots (including hemolyzed/lipemic)Ensures assay robustness across diverse patient populations.
IS-Normalized MF CV ≤ 15%Guarantees the internal standard accurately compensates for suppression.
Evaluation Levels Low QC and High QC concentrationsMatrix effects often disproportionately impact the lower end of the dynamic range.
Section 2: Sample Preparation Troubleshooting (Mitigation)

Q: My protein precipitation (PPT) method leaves too much phospholipid interference. What is the optimal extraction strategy for desmethyldoxepin? A: PPT is non-selective and leaves high concentrations of endogenous phospholipids in the extract, which severely suppress the ionization of late-eluting hydrophobic amines. We strongly recommend transitioning to Liquid-Liquid Extraction (LLE) .

Causality: Desmethyldoxepin has a pKa of ~9.7. By adjusting the plasma pH above 10.5, the secondary amine is fully deprotonated, neutralizing its charge. This maximizes its partition coefficient into a non-polar organic solvent, while polar phospholipids and salts remain trapped in the aqueous phase. 3 demonstrate that LLE using methyl tert-butyl ether (MTBE) achieves highly consistent recovery (88–99%) for nordoxepin with negligible matrix interference[3].

Table 2: Comparative Sample Preparation Strategies for Desmethyldoxepin

Sample Preparation MethodDesmethyldoxepin RecoveryPhospholipid RemovalMatrix Factor (MF) CVRecommendation
Protein Precipitation (PPT) >95%Poor>20% (Fails)Not recommended for low LLOQ bioanalysis.
Solid-Phase Extraction (MCX) 85 - 90%Excellent<10% (Passes)Excellent for automated, high-throughput workflows.
Liquid-Liquid Extraction (MTBE) 88 - 99%Excellent<5% (Passes)Gold standard for TCA metabolites; highly cost-effective.
Self-Validating LLE Protocol for Desmethyldoxepin

This protocol includes built-in validation steps to ensure extraction efficiency is isolated from MS suppression.

  • Aliquot: Transfer 500 µL of human plasma into a clean 2 mL microcentrifuge tube.

  • Internal Standard: Add 50 µL of Internal Standard (e.g.,

    
    C-desmethyldoxepin, 100 ng/mL).
    
  • Basification: Add 100 µL of 0.1 M Ammonium Hydroxide buffer (pH 10.5).

    • Self-Validation Check: Spot 1 µL of a dummy sample onto pH paper to verify the pH exceeds 10.0, ensuring the amine is deprotonated.

  • Extraction: Add 2.5 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes using a multi-tube vortexer to ensure complete phase mixing.

  • Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the upper organic layer (approx. 2.2 mL) to a clean glass tube, avoiding the proteinaceous interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 150 µL of mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • System Suitability:

    • Self-Validation Check: Prepare a "Recovery Control" by spiking desmethyldoxepin into a blank matrix extract after step 8. Comparing the peak area of your pre-extraction spiked samples to this post-extraction control isolates physical extraction recovery from ESI matrix suppression.

Section 3: Internal Standard Selection

Q: I am using a deuterated internal standard (desmethyldoxepin-d3), but my accuracy is still failing at the LLOQ due to matrix effects. Why? A: You are likely observing the "deuterium isotope effect." In reversed-phase chromatography, the slightly lower lipophilicity of deuterium compared to hydrogen causes deuterated IS molecules to elute slightly earlier than the unlabeled target analyte.

Causality: If desmethyldoxepin elutes on the edge of a steep phospholipid suppression zone, this slight retention time shift means the IS and the analyte experience entirely different ionization environments. Consequently, the IS fails to accurately normalize the suppression of the analyte, leading to negative bias[4].

Solution: Switch to a


C or 

N stable isotope-labeled (SIL) internal standard. 4 do not alter the molecule's hydrophobicity, ensuring perfect chromatographic co-elution and identical matrix suppression compensation[4].
Section 4: Chromatographic Optimization

Q: Can chromatographic adjustments resolve co-eluting suppression zones for desmethyldoxepin? A: Yes. If sample preparation cannot be further optimized, you must shift the analyte's retention time away from the suppression zone by manipulating the mobile phase chemistry.

Causality: Phospholipids typically elute late in reversed-phase gradients. Because desmethyldoxepin is a basic amine, utilizing a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) keeps the molecule un-ionized. This drastically increases its retention on a standard C18 column. By increasing the initial organic modifier percentage, you can elute the un-ionized desmethyldoxepin earlier in the gradient, effectively separating it from the late-eluting phospholipid wash step. Alternatively, utilizing a biphenyl column with acidic mobile phases can alter the selectivity (via pi-pi interactions) to pull the analyte away from aliphatic matrix interferents.

References
  • Patel, N. P., Sanyal, M., Sharma, N., Patel, D. S., Shrivastav, P. S., & Patel, B. N. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(6), 378-385. 3

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.5

  • Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. 1

  • Centers for Disease Control and Prevention (CDC) Stacks. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis. 4

Sources

Optimization

Technical Support Center: Resolving Doxepin and Desmethyldoxepin Co-elution

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals facing chromatographic co-elution challenges with Tricyclic Ant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals facing chromatographic co-elution challenges with Tricyclic Antidepressants (TCAs). Here, we dissect the physicochemical mechanisms driving the co-elution of Doxepin and its primary active metabolite, Desmethyldoxepin (Nordoxepin), and provide field-validated methodologies to achieve baseline separation.

I. Diagnostic Workflow: Troubleshooting TCA Co-elution

Before altering your method, it is critical to understand whether your current co-elution is actively compromising your quantitative integrity. Use the diagnostic logic below to determine your next steps.

TroubleshootingWorkflow Start Issue: Co-elution of Doxepin & Desmethyldoxepin CheckMS Assess MS/MS Impact: Ion Suppression & Isotopic Overlap Start->CheckMS Decision1 Is Quantitation Compromised? CheckMS->Decision1 PathNo Optimize MRM Dwell Times (Not Recommended for TCAs) Decision1->PathNo No PathYes Chromatographic Resolution Required Decision1->PathYes Yes StatPhase Switch Stationary Phase C18 -> Biphenyl (π-π interactions) PathYes->StatPhase MobPhase Modify Mobile Phase ACN -> MeOH (Enhances Selectivity) PathYes->MobPhase Success Baseline Resolution Achieved (E/Z Isomers Separated) StatPhase->Success MobPhase->Success

Logical workflow for resolving Doxepin and Desmethyldoxepin co-elution in LC-MS/MS.

II. Core Troubleshooting Guide (FAQs)

Q1: Why do Doxepin and Desmethyldoxepin consistently co-elute on standard C18 columns? A1: The root cause is extreme structural homology. Doxepin is a tertiary amine, while Desmethyldoxepin is a secondary amine; they differ by only a single N-methyl group. On a conventional C18 stationary phase, which relies almost entirely on dispersive hydrophobic interactions, this minor structural difference does not generate sufficient thermodynamic variation to separate the molecules[1]. Furthermore, both are basic compounds that interact with residual silanols on silica-based columns, leading to peak tailing that exacerbates co-elution.

Q2: If I am using LC-MS/MS, does chromatographic co-elution matter? Can I just rely on different MRM transitions? A2: Relying solely on mass resolution for these compounds is a critical error. While Doxepin (


 280.1 

107.0) and Desmethyldoxepin (

266.0

107.0) have distinct precursor masses[2], co-elution triggers two severe analytical failures:
  • Ion Suppression: The higher-concentration parent drug (Doxepin) will competitively suppress the ionization of the lower-concentration metabolite in the electrospray (ESI) source.

  • Spectral Similarity & Isotopic Overlap: TCAs are highly susceptible to in-source fragmentation. Furthermore, the

    
     isotopic peaks of closely related TCAs can overlap with the nominal mass of target analytes, causing false-positive signal inflation[3]. Spectral contrast algorithms often fail to differentiate them due to this similarity[3].
    

Q3: How does switching to a Biphenyl stationary phase resolve this issue? A3: A Biphenyl column provides orthogonal selectivity. Unlike the purely hydrophobic C18 phase, the Biphenyl phase features two phenyl rings that facilitate


 and weak dipole interactions[1]. The slight difference in electron density and steric hindrance around the amine (tertiary vs. secondary) alters the molecule's spatial conformation. The Biphenyl phase capitalizes on this, selectively retaining the molecules based on their polarizability rather than just hydrophobicity[1].

Q4: What role does the mobile phase organic modifier play (Methanol vs. Acetonitrile)? A4: Acetonitrile is a strong elution solvent that suppresses


 interactions. Switching the organic modifier to Methanol—a weaker protic solvent—increases the retention time and allows the analytes to interact more intimately with the Biphenyl stationary phase[1]. This enhanced interaction not only separates Doxepin from Desmethyldoxepin but also forces the baseline separation of their respective (E) and (Z) geometric isomers[1].

III. Quantitative Data & Parameters

Table 1: Physicochemical & MRM Parameters Note: Transitions optimized for positive electrospray ionization (+ESI)[2].

CompoundAmine TypeMolecular WeightPrecursor Ion

Primary Product Ion
Doxepin Tertiary279.37 g/mol 280.1

107.0

Desmethyldoxepin Secondary265.35 g/mol 266.0

107.0

Table 2: Stationary Phase & Mobile Phase Selectivity Matrix

Column ChemistryOrganic ModifierResolution OutcomeMechanistic Causality
Standard C18 AcetonitrileCo-elution Purely hydrophobic interactions; insufficient selectivity[3].
Standard C18 MethanolPartial Resolution Weaker elution strength slightly increases retention time[1].
Biphenyl AcetonitrileGood Resolution

interactions differentiate 2° vs 3° amines[1].
Biphenyl MethanolExcellent Resolution Methanol maximizes

interactions; separates E/Z isomers[1].

IV. Step-by-Step Methodology: Self-Validating Biphenyl LC-MS/MS Protocol

To guarantee the integrity of your pharmacokinetic or forensic data, implement the following optimized protocol. This method features a built-in self-validation step to ensure column chemistry and mobile phase preparation are correct.

Phase 1: Sample Preparation
  • Matrix Extraction: Extract plasma or urine samples using Solid-Phase Extraction (SPE). Utilize a mixed-mode cation-exchange sorbent (e.g., 3M cation disk or equivalent)[4].

  • Causality: Because TCAs contain nitrogen moieties with high proton affinities, cation-exchange SPE provides superior clean-up by protonating the free basic groups, ensuring high recovery rates (>85%) and minimizing matrix effects[2][4].

Phase 2: Chromatographic Conditions
  • Column Selection: Install a core-shell Biphenyl column (e.g., Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm)[1]. Core-shell morphology restricts diffusion paths, resulting in narrower peaks and increased MS sensitivity.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol (Do not substitute with Acetonitrile)[1].

  • Gradient Elution:

    • 0.0 min: 40% B

    • 6.0 min: 70% B

    • 6.1 min: 40% B (Re-equilibration)

    • 8.0 min: Stop

  • Flow Rate: 500 µL/min.

  • Column Temperature: 40 °C.

Phase 3: System Suitability & Self-Validation

Before injecting biological samples, inject a neat standard containing Doxepin.

  • Validation Criteria: Doxepin exists as a mixture of (E) and (Z) geometric isomers at an approximate 85:15 ratio[1].

  • Pass: If you observe two distinct, baseline-separated peaks for Doxepin (the E and Z isomers), your

    
     interactions are functioning optimally. You are cleared to run samples.
    
  • Fail: If the E and Z isomers co-elute into a single peak, your mobile phase is likely contaminated with a stronger solvent (e.g., Acetonitrile), or the Biphenyl column has degraded. Do not proceed until resolved.

V. References

1.[1] LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6 | Phenomenex | 1 2.[3] Extending High Performance Liquid Chromatography Method Development Capabilities by Adding Single Quadrupole Mass Spectrometry Detection | Waters Corporation |3 3.[2] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study | ResearchGate |2 4.[4] Simultaneous Determination of 24 Antidepressant Drugs and Their Metabolites in Wastewater by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry | MDPI | 4

Sources

Troubleshooting

Troubleshooting calibration curve non-linearity for Desmethyldoxepin

Welcome, Scientist. This guide is designed to serve as a direct line to a Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Scientist. This guide is designed to serve as a direct line to a Senior Application Scientist. We will move beyond simple checklists to explore the underlying causes and solutions for one of the most common challenges in the bioanalysis of Desmethyldoxepin: calibration curve non-linearity. Our approach is rooted in first principles, ensuring that your troubleshooting is both systematic and scientifically sound.

Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Desmethyldoxepin non-linear, especially at the upper concentration range?

This is a frequent observation in LC-MS/MS bioanalysis and is rarely due to a single cause. Non-linearity, particularly a plateau or negative deviation at high concentrations, indicates that the measured response is no longer directly proportional to the concentration. In our experience with tricyclic antidepressants like Desmethyldoxepin, the primary culprits fall into a few key categories:

  • Ion Source & Interface Phenomena: The electrospray ionization (ESI) process is susceptible to saturation effects. At high analyte concentrations, competition for droplet surface area and charge can lead to a less efficient transfer of ions into the gas phase.[1][2]

  • Mass Spectrometer Detector Saturation: Every detector has a finite linear dynamic range. When an intensely concentrated analyte signal hits the detector, it can exceed the maximum number of ions it can accurately count per unit of time, leading to a flattening of the response curve.[1][3]

  • Matrix Effects: Co-eluting endogenous components from your biological matrix (e.g., plasma, urine) can interfere with the ionization of Desmethyldoxepin, causing either ion suppression or enhancement that may be non-uniform across the concentration range.[4][5]

  • Analyte-Specific Chemistry: Issues like in-source fragmentation, dimer formation, or the formation of different adducts (e.g., sodium, potassium) can divert signal from your primary monitored transition, impacting linearity.[1][6]

A systematic approach is required to pinpoint the exact cause. We will dissect these possibilities in the following sections.

Q2: I'm observing a loss of linearity. What are the first and most common issues I should check?

Before diving into complex experiments, it's crucial to rule out common procedural or preparatory errors. These foundational checks can often resolve the issue quickly.

Initial Troubleshooting Checklist:

Potential Cause Scientific Rationale & Explanation Recommended Action
Standard Preparation Error Simple dilution errors, especially in the highest concentration stock, can manifest as a non-linear point. The accuracy of your entire curve depends on the integrity of your stock solutions.Prepare a fresh set of calibration standards from a newly weighed stock solution. Pay meticulous attention to pipetting and serial dilution steps.
Analyte Stability Desmethyldoxepin, like many amines, can be susceptible to degradation depending on storage conditions, matrix pH, and light exposure.[7][8][9] Degradation in higher concentration standards, which may be prepared and stored longer, can lead to a lower-than-expected response.Verify the stability of your analyte in the stock solution solvent and in the biological matrix under your experimental conditions (bench-top, freeze-thaw, long-term storage).
Internal Standard (IS) Issues If the response of your stable-isotope labeled (SIL) internal standard is not consistent across the calibration curve, it cannot effectively compensate for variability. At very high analyte concentrations, the IS signal can sometimes be suppressed.Check the raw peak area of your IS across all calibrators and QCs. The area should be consistent (typically within ±20%). If not, you may need to investigate matrix effects on the IS itself or reconsider its concentration.[1]
System Carryover If a high concentration standard is injected, residual analyte can adsorb to system components (injector, column) and elute during the subsequent blank or low-concentration injection, artificially inflating the response of the lower points and compressing the curve.[10]Inject a series of blanks after your highest calibrator. If you see a significant peak for Desmethyldoxepin, optimize your autosampler's needle wash procedure with a stronger solvent and/or implement a high-organic wash gradient after each injection.
Workflow for Diagnosing Non-Linearity

Below is a systematic workflow to guide your investigation from initial checks to advanced diagnostics.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Resolution A Observe Non-Linear Curve (Negative Deviation at High Conc.) B Verify Standard Preparation & Analyte Stability A->B Start Here C Check Internal Standard Response Consistency B->C D Assess System Carryover (Inject Blanks) C->D E Investigate Matrix Effects (Post-Extraction Spike Exp.) D->E If problem persists F Evaluate Detector Saturation (Dilute High Calibrator) E->F G Optimize LC-MS Parameters (Source, Mobile Phase) F->G H Implement Corrective Action (e.g., Improve Cleanup, Dilute Samples) G->H Based on findings I Consider Alternative Regression (e.g., Quadratic Fit) G->I If linearity not achievable J Re-validate Method H->J I->J

Caption: A systematic workflow for troubleshooting calibration curve non-linearity.

Q3: How can I definitively diagnose if matrix effects are causing my non-linearity?

Matrix effects are a primary suspect when working with complex biological fluids. The most reliable method for diagnosis is a quantitative post-extraction spike experiment.

Scientific Rationale: This experiment isolates the effect of the matrix on the MS response by comparing the signal of an analyte spiked into an extracted, matrix-free solvent with the signal of the analyte spiked into an extract from a blank biological sample. A stable-isotope labeled internal standard (SIL-IS) is critical here to see if it effectively tracks and corrects for the matrix-induced variation.[5]

Experimental Protocol: Post-Extraction Spike Experiment

  • Sample Preparation:

    • Select at least 6 different sources (e.g., 6 different patient plasma lots).

    • Process two aliquots from each source:

      • Set A (Blank Matrix Extract): Perform your full extraction procedure (e.g., protein precipitation, LLE, or SPE) on the blank matrix.

      • Set B (Neat Solution): Prepare a "mock extract" using only the extraction and reconstitution solvents, mimicking the final composition of a real sample.

  • Spiking:

    • Spike Desmethyldoxepin and its SIL-IS into both sets of extracts at two concentrations: a low QC and a high QC level.

  • Analysis:

    • Inject the samples and acquire the data using your LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) Calculate this for the analyte and the IS separately. An MF < 1 indicates suppression; an MF > 1 indicates enhancement.

    • IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF) This is the critical value. An IS-Normalized MF close to 1.0 (e.g., 0.85-1.15) indicates the IS is effectively compensating for the matrix effect.

If you find significant variability in the Matrix Factor between lots or a deviation from 1 in the IS-Normalized MF, especially at the high concentration, then matrix effects are a contributing factor to your non-linearity. Solutions include improving your sample cleanup (e.g., switching from protein precipitation to SPE) or adjusting chromatography to separate Desmethyldoxepin from the interfering matrix components.[11]

Q4: Could my LC or MS parameters be the source of a non-linear response?

Absolutely. The instrument settings directly control the ionization and detection process. An unoptimized method can easily lead to non-linear behavior.

Key Parameters to Investigate:

Parameter Scientific Rationale & Explanation Troubleshooting Action
Ion Source Settings The capillary voltage, source temperature, and nebulizing/drying gases in an ESI source are critical for efficient and consistent ionization.[12] Suboptimal settings can lead to unstable spray or incomplete desolvation, which can be exacerbated at high analyte concentrations, causing a non-linear response.Infuse a mid-concentration standard of Desmethyldoxepin and systematically optimize each source parameter (e.g., capillary voltage, gas flows, temperature) to maximize signal intensity and stability.
Mobile Phase Composition The pH and organic content of the mobile phase affect the charge state and retention of Desmethyldoxepin. Inadequate buffering or a mobile phase that promotes adduct formation (e.g., high sodium content from glass or reagents) can affect linearity.[13][14]Ensure the mobile phase pH is appropriate for protonating Desmethyldoxepin (a basic compound). Using a small amount of an additive like formic acid or ammonium formate is common.[15][16] Use high-purity LC-MS grade solvents and reagents to minimize metal adduct formation.[6]
Collision Energy (CE) While less likely to cause non-linearity across a curve, an incorrect collision energy can impact overall sensitivity. It's important to ensure you are operating at the optimal CE for your specific MRM transition.Optimize the collision energy for the Desmethyldoxepin precursor → product ion transition to ensure a robust and specific signal.[12]
Q5: What is detector saturation, and how do I confirm it's affecting my Desmethyldoxepin curve?

Detector saturation is a fundamental limitation of the mass spectrometer's electron multiplier.[1][2] Think of it like a turnstile at a stadium: it can only count people passing through up to a certain rate. If a massive crowd rushes it, the count becomes inaccurate. Similarly, when the ion flux from a high-concentration sample is too great, the detector response fails to increase proportionally, resulting in a classic plateau effect on the calibration curve.

Diagnostic Protocol: Saturation Check

  • Identify the Threshold: Review the raw signal intensity (in counts per second, cps) for the highest point on your curve. Many common detectors begin to show saturation effects around 1-2 million cps.[3]

  • Dilution Test:

    • Take your highest calibration standard that shows deviation.

    • Analyze it as usual.

    • Next, dilute this same standard 5-fold or 10-fold with your initial mobile phase or blank matrix.

    • Analyze the diluted sample.

  • Analyze the Results:

    • Calculate the concentration of the original standard based on the result from the diluted sample (i.e., multiply the measured concentration of the diluted sample by the dilution factor).

    • If the back-calculated concentration is significantly closer to the nominal value than the original, undiluted result, you have confirmed detector saturation.

If saturation is the issue, the solution is to either reduce the injection volume, dilute samples that are expected to be in the high range, or decrease the overall method sensitivity (e.g., by moving to a less abundant precursor or product ion if available).

G cluster_0 Mechanism of Matrix Effects in ESI cluster_analyte cluster_matrix ESI ESI Droplet A_ion D-H+ ESI->A_ion Ion Evaporation M_ion M-H+ ESI->M_ion Ion Evaporation A Desmethyldoxepin (D) A->ESI suppression Ion Suppression: 'M' outcompetes 'D' for charge or droplet surface area, reducing D-H+ formation. A->suppression MS Mass Spectrometer Inlet A_ion->MS Analyte Signal M Matrix (M) M->ESI M->suppression

Caption: How co-eluting matrix components can cause ion suppression.

Q6: I've tried everything, but my curve remains non-linear. What are my options for data fitting?

If the non-linearity is reproducible and inherent to the assay, and you have exhausted efforts to eliminate it, using a non-linear regression model is an acceptable practice, provided it is properly justified and validated.[1][17]

Regression Model Options:

  • Linear Regression (1/x or 1/x² weighting): This should always be the first choice. Weighting is critical as it gives more influence to the less variable, lower concentration points, often improving the fit.

  • Quadratic Regression (ax² + bx + c): This is the most common non-linear model used. It can accurately model a curve with a single, consistent bend. However, its use is sometimes scrutinized in regulated environments because it can mask underlying analytical problems.[3][18]

Validation and Best Practices for Using Quadratic Fits:

  • Justification: You must have experimental evidence (from the troubleshooting steps above) demonstrating that the non-linearity is unavoidable and reproducible.

  • Sufficient Points: A quadratic curve requires more calibration points than a linear one. A minimum of 8-10 non-zero standards is recommended to properly define the curve.

  • Accuracy and Precision: The accuracy of your calibrators and QCs must still meet acceptance criteria (e.g., ±15% of nominal, ±20% at the LLOQ) when back-calculated using the quadratic equation.[19]

  • Avoid Extrapolation: Never extrapolate beyond the upper and lower limits of your calibration range.

  • Regulatory Guidance: Always consult relevant regulatory guidelines (e.g., FDA, EMA) for their latest stance on the use of non-linear calibration models.[20]

By following this comprehensive guide, you can systematically diagnose the root cause of non-linearity in your Desmethyldoxepin assay, implement robust solutions, and ensure the generation of high-quality, reliable data.

References
  • Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. (n.d.). ResearchGate. [Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. (n.d.). Waters. [Link]

  • Flanagan, R. J., et al. (2014). Systematic development of an UPLC-MS/MS method for the determination of tricyclic antidepressants in human urine. Journal of Chromatography B, 945-946, 191-199. [Link]

  • Strickland, E. C., & Cummings, O. T. (2016). Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening. LCGC International. [Link]

  • Gul, S. (2021). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi. [Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. (PDF). (n.d.). Waters. [Link]

  • Jain, R., et al. (2016). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 128, 249-258. [Link]

  • LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6. (n.d.). Phenomenex. [Link]

  • Barbarin, N., et al. (2012). Quantitative method validation for the analysis of 27 antidepressants and metabolites in plasma with ultraperformance liquid chromatography-tandem mass spectrometry. Therapeutic Drug Monitoring, 34(1), 53-65. [Link]

  • I'm getting non-linear response. (2025, March 7). Reddit. [Link]

  • Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 43(1), 5-18. [Link]

  • What are the possible causes of a non-Linear calibration curve? (n.d.). Agilent. [Link]

  • Martin, J., Gracia, A. R., & Asuero, A. G. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Journal of Analytical Sciences, Methods and Instrumentation, 7(1), 1-22. [Link]

  • Moosavi, S. M., & Ghassabian, S. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. IntechOpen. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain. [Link]

  • Is it possible to publish an LC/MS/MS method that doesn't give a linear calibration curve? (2016, January 28). ResearchGate. [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. (2020, November 11). LCGC International. [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (n.d.). CABI Digital Library. [Link]

  • de VJ, V., et al. (2000). Determination of doxepin and desmethyldoxepin in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 125-131. [Link]

  • [Question] Non-linear standard (calibrator) curves. (2007, December 28). Chromatography Forum. [Link]

  • Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. (2020, August 30). Research Journal of Pharmacy and Technology. [Link]

  • Negrusz, A., et al. (1998). Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy. Journal of Analytical Toxicology, 22(6), 531-536. [Link]

  • The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. (2026, February 4). LCGC International. [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. (n.d.). World Health Organization. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (n.d.). ResearchGate. [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (n.d.). Scilit. [Link]

  • Problems with analysis of biological matrices. (n.d.). Slideshare. [Link]

  • Sutfin, T. A., & Jusko, W. J. (1983). Comparative assays for doxepin and desmethyldoxepin using high-performance liquid chromatography and high-performance thin-layer chromatography. Journal of Pharmaceutical Sciences, 72(10), 1165-1167. [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). Journal of Applied and Natural Science, 12(2), 220-226. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Carryover in High-Throughput Desmethyldoxepin LC-MS/MS Analysis

Welcome to the Technical Support Center. High-throughput bioanalysis of desmethyldoxepin (nordoxepin)—the primary active metabolite of the tricyclic antidepressant doxepin—frequently encounters carryover bottlenecks[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. High-throughput bioanalysis of desmethyldoxepin (nordoxepin)—the primary active metabolite of the tricyclic antidepressant doxepin—frequently encounters carryover bottlenecks[1]. Because clinical and pharmacokinetic assays require dynamic ranges spanning from low pg/mL to high ng/mL concentrations[2], even a 0.01% carryover from an Upper Limit of Quantification (ULOQ) sample can produce a false positive that exceeds the regulatory limit of 20% of the Lower Limit of Quantification (LLOQ)[3].

This guide provides authoritative, mechanistic troubleshooting strategies to isolate and eliminate carryover without sacrificing the speed required for high-throughput analysis.

FAQ 1: Why is desmethyldoxepin so prone to carryover in LC-MS/MS systems?

The Causality: Carryover is not merely a physical flushing issue; it is a physicochemical interaction problem. Desmethyldoxepin is a secondary amine and is highly lipophilic. Under typical acidic liquid chromatography conditions, the amine group becomes positively charged. This molecular structure drives three distinct mechanisms of system contamination:

  • Ion-Exchange Interactions: The positively charged amine binds electrostatically to negatively charged, unreacted residual silanols on the silica backbone of the LC column[4].

  • Hydrophobic Adsorption: The lipophilic tricyclic ring structure tightly adsorbs to hydrophobic surfaces, including PTFE tubing, rotor seals, and column frits[5].

  • Metal Chelation: Basic amines can interact with the exposed metal cations in standard stainless steel (SUS) autosampler needles and flow paths[5].

Mechanism DMD Desmethyldoxepin (Secondary Amine, Lipophilic) IonExchange Ion-Exchange (Electrostatic Binding) DMD->IonExchange Chelation Metal Cation Interaction DMD->Chelation VanDerWaals Van der Waals Forces DMD->VanDerWaals Silanol Residual Silanols (Column Stationary Phase) Metal Stainless Steel Surfaces (Needle, Tubing, Valve) Hydrophobic Hydrophobic Adsorption (PTFE, PEEK, Frits) IonExchange->Silanol Chelation->Metal VanDerWaals->Hydrophobic

Fig 1. Primary physicochemical mechanisms driving desmethyldoxepin carryover.

FAQ 2: How do I definitively identify the source of the carryover?

To effectively eliminate carryover, you must first isolate its origin. Carryover generally stems from either the autosampler (improper needle washing, rotor seal adsorption) or the column/system flow path (stationary phase retention, tubing adsorption)[6]. We recommend a self-validating diagnostic workflow utilizing a "zero-volume" injection.

Step-by-Step Methodology: Zero-Volume Injection Diagnostic Protocol

This protocol is self-validating: by mechanically decoupling the injection sequence from the gradient sequence, you definitively isolate the hardware at fault.

  • Baseline Establishment: Inject an extracted blank matrix to ensure the system is clean.

  • System Saturation: Inject the ULOQ standard (e.g., 1,300 pg/mL)[2].

  • Standard Blank Injection: Inject a blank solvent using your standard injection volume (e.g., 10 µL). Integrate the peak at the desmethyldoxepin retention time. If the peak area is >20% of the LLOQ area, carryover is confirmed[3].

  • Zero-Volume Injection: Immediately program the autosampler to perform a 0 µL injection (or manually trigger the LC gradient without actuating the autosampler injection valve).

  • Mechanistic Interpretation:

    • If the peak disappears: The analyte was residing in the autosampler needle or injection port. Proceed to FAQ 3 .

    • If the peak remains: The analyte is slowly eluting from the column stationary phase or post-valve tubing. Proceed to FAQ 4 .

CarryoverDiag Start Inject ULOQ Sample Blank1 Inject Blank Solvent (Standard Injection) Start->Blank1 Check1 Is Desmethyldoxepin Peak > 20% LLOQ? Blank1->Check1 Blank2 Run Blank Gradient (Zero Volume Injection) Check1->Blank2 Yes Pass System Clean Proceed to Analysis Check1->Pass No Check2 Is Peak Still Present? Blank2->Check2 AutoCarry Autosampler Carryover (Needle/Valve) Check2->AutoCarry No ColCarry Column/System Carryover (Tubing/Frit/Stationary Phase) Check2->ColCarry Yes

Fig 2. Logical workflow for isolating the source of LC-MS/MS carryover.

FAQ 3: My diagnostic test points to the autosampler. How do I optimize the wash?

Autosampler carryover occurs when the wash solvent fails to solubilize the analyte or when the wash mechanics do not reach all contaminated surfaces. For basic, lipophilic compounds like tricyclic antidepressants, weak aqueous washes are entirely ineffective.

Step-by-Step Methodology: Autosampler Wash Optimization Protocol
  • Solvent Formulation: Replace standard wash solvents with a highly organic mixture containing an acidic modifier. A proven standard for tricyclic antidepressants is 80% aqueous methanol with 0.1% formic acid . The high organic content disrupts hydrophobic binding, while the acid ensures the amine remains protonated and soluble.

  • Implement Multi-Rinse Sequences: If your autosampler supports multiple wash solvents, use a multi-tier approach[5]:

    • Wash 1 (Aqueous/Weak): 5% Methanol in Water. (Clears matrix salts and prevents protein precipitation in the needle).

    • Wash 2 (Strong Organic): Isopropanol/Methanol/Acetonitrile/Water (3:3:3:1) with 0.1% Formic Acid. (Aggressively solubilizes the lipophilic desmethyldoxepin)[7].

  • Internal vs. External Rinsing: Ensure your autosampler is configured to wash both the inside and the outside of the needle. Flow-Through Needle (FTN) architectures automatically wash the interior with the mobile phase gradient, requiring only an external wash solvent[3].

  • Hardware Considerations: If carryover persists despite aggressive washing, the analyte is likely chelating to the stainless steel needle. Upgrading to a bio-inert system (e.g., PEEK-lined or MP35N coated flow paths) drastically reduces metal-adsorption carryover[5].

Table 1: Quantitative Comparison of Wash Solvent Efficacies for Basic Lipophilic Analytes

Wash Solvent CompositionWash ModePrimary Interaction DisruptedTypical Carryover (% of LLOQ)
100% MethanolExternal OnlyHydrophobic> 20% (Fails Validation)
80% Methanol + 0.1% Formic AcidInternal & ExternalHydrophobic & Ion-Exchange< 5% (Passes Validation)
Water/MeOH/ACN/IPA (1:1:1:1) + 0.1% FAMulti-RinseHydrophobic, Ion-Exchange, Metal< 1% (Optimal)
FAQ 4: The diagnostic test points to column carryover. How can I clear it without extending my high-throughput run time?

In high-throughput bioanalysis, run times are often compressed to under 4.5 minutes[8]. This leaves very little time for the column to be flushed with a high percentage of organic solvent, leading to gradual accumulation of desmethyldoxepin on the stationary phase.

To resolve this without sacrificing throughput, you must optimize the chromatography chemistry rather than just extending the gradient time.

Table 2: Chromatographic Parameters for Minimizing Column Carryover

ParameterSub-optimal ChoiceOptimized ChoiceMechanistic Rationale
Column Chemistry Standard C18 (High Silanol Activity)End-capped or Charged Surface Hybrid (CSH) C18CSH particles carry a slight positive surface charge that electrostatically repels basic amines like desmethyldoxepin, preventing secondary interactions.
Mobile Phase Additive 0.1% Formic Acid only10 mM Ammonium Acetate + 0.1% Formic AcidHigh ionic strength outcompetes the basic analyte for any remaining active silanol binding sites on the column[9].
Gradient Flush 90% Organic for 0.5 min98% Organic for 1.5 minA brief but absolute maximum organic flush ensures complete desorption of highly lipophilic compounds before the system re-equilibrates.

Final Best Practice: Always integrate a blank injection immediately following suspected high-concentration samples (such as Cmax pharmacokinetic timepoints) in your batch sequence. This ensures your system continuously self-validates its carryover status throughout the run.

References
  • Development and Minimizing the Carryover of A Sensitive and High Throughput LC–ESI-MS/MS Method for the Quantification of Rizatriptan in Human Plasma and Its Application in a Clinical Trial. Omics Online.[Link]

  • Minimizing Carry-over for High Throughput Analysis. ResearchGate.[Link]

  • ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. Waters Corporation.[Link]

  • Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. Shimadzu (Hosted via LCMS.cz).[Link]

  • How to Reduce Carryover in Liquid Chromatography. Lab Manager.[Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters Corporation.[Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research (PDF). Waters Corporation (Hosted via LCMS.cz).[Link]

  • Improved LC-MS/MS method for the determination of 42 neurologically and metabolically important molecules in urine. University of Szeged.[Link]

  • Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. PMC.[Link]

  • Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. ResearchGate.[Link]

  • High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring. Frontiers.[Link]

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Troubleshooting

Technical Support Center: Solvent Compatibility and Handling of Desmethyldoxepin Hydrochloride

Welcome to the technical support resource for Desmethyldoxepin hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on navigating the potential so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Desmethyldoxepin hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on navigating the potential solvent compatibility challenges encountered during experimental work with this compound. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of Desmethyldoxepin hydrochloride?

Desmethyldoxepin hydrochloride, the primary active metabolite of Doxepin, is a hydrochloride salt, which generally confers better solubility in polar solvents compared to its free base form. For creating high-concentration stock solutions, the following organic solvents are recommended:

  • Dimethyl sulfoxide (DMSO): Offers the highest solubility, reaching up to 80 mg/mL.[1] Sonication may be required to achieve complete dissolution.[1]

  • Dimethylformamide (DMF): Another suitable organic solvent with a solubility of up to 30 mg/mL.[2]

  • Ethanol: Can be used to dissolve Desmethyldoxepin hydrochloride at concentrations up to 20 mg/mL, and sonication is recommended to aid dissolution.[1]

It is crucial to use anhydrous, high-purity solvents to prevent the introduction of water, which can affect the long-term stability of the stock solution.

Q2: My Desmethyldoxepin hydrochloride precipitated when I diluted the DMSO stock solution into my aqueous buffer (e.g., PBS). Why did this happen and how can I prevent it?

This is a common phenomenon known as "antisolvent precipitation." While Desmethyldoxepin hydrochloride is soluble in DMSO, its solubility in aqueous buffers like PBS is significantly lower, approximately 1 mg/mL.[2] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can crash out of solution.

To prevent this:

  • Lower the final concentration: Ensure the final concentration in your aqueous working solution does not exceed the solubility limit.

  • Stepwise dilution: Instead of a single large dilution, perform serial dilutions.

  • Gentle mixing: Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This allows for a more gradual solvent exchange.

  • Consider a co-solvent system: For some applications, preparing an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol, can help ease the transition into the final aqueous medium.

Q3: Can I dissolve Desmethyldoxepin hydrochloride directly in water or PBS?

Yes, for lower concentration working solutions, direct dissolution in aqueous buffers is possible. The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[2] For complete dissolution, gentle warming (to no more than 37°C) and sonication may be beneficial. However, for concentrations higher than 1 mg/mL, it is advisable to first prepare a concentrated stock solution in an appropriate organic solvent.

Q4: How should I store my Desmethyldoxepin hydrochloride solutions?

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[1] It should be kept away from direct sunlight and moisture.[1]

  • In Solvent: Stock solutions in organic solvents like DMSO, DMF, or ethanol should be stored at -80°C for up to one year.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Troubleshooting Guide: Solvent Compatibility Issues

This section provides a systematic approach to resolving common solubility problems encountered with Desmethyldoxepin hydrochloride.

Data Presentation: Solubility of Desmethyldoxepin Hydrochloride
SolventSolubilityMolar Concentration (approx.)NotesSource
DMSO80 mg/mL265.07 mMSonication is recommended.[1]
DMF30 mg/mL99.40 mM[2]
Ethanol20 mg/mL66.27 mMSonication is recommended.[1]
PBS (pH 7.2)1 mg/mL3.31 mM[2]
Water/Methanol (50:50, v/v)0.1138 mg/mL0.38 mMUsed for creating a 100 ppm solution.[3]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • Desmethyldoxepin hydrochloride powder (MW: 301.81 g/mol )[1]

    • Anhydrous, cell culture grade DMSO

    • Sterile microcentrifuge tubes or vials

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, you will need 3.018 mg of Desmethyldoxepin hydrochloride.

  • Procedure:

    • Carefully weigh the calculated amount of Desmethyldoxepin hydrochloride powder in a sterile tube.

    • Add the desired volume of anhydrous DMSO.

    • Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Materials:

    • 10 mM Desmethyldoxepin hydrochloride stock solution in DMSO

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Procedure:

    • Warm the aqueous buffer to 37°C.

    • While gently vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise.

    • Continue to mix for a few minutes to ensure homogeneity.

    • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

    • Use the working solution immediately or store it for a short period as recommended for your specific assay (aqueous solutions are generally less stable).

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Desmethyldoxepin Hydrochloride Precipitation Start Precipitation Observed in Aqueous Working Solution Check_Final_Conc Is the final concentration below the aqueous solubility limit (~1 mg/mL)? Start->Check_Final_Conc High_Conc High Concentration Issue Check_Final_Conc->High_Conc No Dilution_Method How was the stock solution diluted? Check_Final_Conc->Dilution_Method Yes Solution_Lower_Conc Solution: Lower the final concentration. High_Conc->Solution_Lower_Conc Rapid_Dilution Rapid, single-step dilution Dilution_Method->Rapid_Dilution Check_Stock Inspect the thawed DMSO stock solution. Is it clear? Dilution_Method->Check_Stock Gradual Dilution Used Solution_Dilution_Method Solution: 1. Use stepwise dilution. 2. Add stock dropwise to buffer with gentle mixing. Rapid_Dilution->Solution_Dilution_Method Final_Check Is the issue resolved? Solution_Lower_Conc->Final_Check Solution_Dilution_Method->Final_Check Stock_Precipitate Precipitate in Stock Check_Stock->Stock_Precipitate No Check_Stock->Final_Check Yes, stock is clear Solution_Redissolve_Stock Solution: 1. Warm stock to 37°C and sonicate. 2. If not dissolved, prepare a fresh stock solution. Stock_Precipitate->Solution_Redissolve_Stock Solution_Redissolve_Stock->Final_Check Success Experiment Ready Final_Check->Success Yes Further_Help Contact Technical Support Final_Check->Further_Help No

Caption: Troubleshooting workflow for Desmethyldoxepin hydrochloride precipitation.

References

  • PubChem. (n.d.). Desmethyldoxepin hydrochloride, (E)-. Retrieved from [Link]

  • Inxight Drugs. (n.d.). DESMETHYLDOXEPIN HYDROCHLORIDE, (E)-. Retrieved from [Link]

  • IJPPR. (2024, October 1). A Review on Doxepin Hydrochloride as an Antidepressant Drug. Retrieved from [Link]

  • Yan, J.-H. (1998). In vivo and in vitro studies on the metabolism of doxepin and N-desmethyldoxepin [Thesis]. Bibliothèque et Archives Canada.
  • NIH. (1982). Solubility and ionization characteristics of doxepin and desmethyldoxepin. PubMed.
  • GOV.UK. (2019, October 23). morningside healthcare ltd - common technical document, module 2, overall summaries clinical overview, module 2.5 - doxepin 10 mg. 25 mg & 50 mg capsules.
  • Journal of Drug Delivery and Therapeutics. (2024, December 15).
  • IJPPR. (2020, August 30). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview.
  • ResearchGate. (2024, April 8). (PDF) STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ANALYSIS OF DOXEPIN HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM.
  • DrugBank. (n.d.). Nordoxepin hydrochloride (Desmethyldoxepin hydrochloride).
  • BenchChem. (2025).
  • GOV.UK. (2019, October 23). morningside healthcare ltd - common technical document, module 2, overall summaries clinical overview, module 2.5 - doxepin 10 mg. 25 mg & 50 mg capsules.
  • World Journal of Advanced Research and Reviews. (2022, October 13). Formulation and evaluation of doxepin hydrochloride by fast dissolving buccal film.
  • PMC. (n.d.). Spectrofluorimetric Method for the Determination of Doxepin Hydrochloride in Commercial Dosage Forms.
  • Technical Disclosure Commons. (2025, March 20). Stability Enhancement of Doxepin Hydrochloride Capsules, USP 10 mg, 25 mg, 50 mg, 75 mg and 100 mg.
  • USP's Emerging Standards. (2023, November 1). Methods for the Analysis of Doxepin Hydrochloride Cream.
  • ResearchGate. (2016, February 7). What is the main cause of drug precipitation after preparation of nanoparticles and how to avoid it?.
  • PMC. (n.d.).
  • BenchChem. (2025, December). Preventing precipitation of Ciprofloxacin in stock solutions.
  • BenchChem. (2025, December).

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Reference Data & Comparative Studies

Validation

Optimizing Desmethyldoxepin Quantification: A Comparative Guide to LC-MS/MS Assay Precision

Executive Summary & Clinical Context Desmethyldoxepin (also known as nordoxepin) is the primary pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin. While doxepin has a half-life of 8 to 24...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

Desmethyldoxepin (also known as nordoxepin) is the primary pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin. While doxepin has a half-life of 8 to 24 hours, desmethyldoxepin exhibits a significantly prolonged half-life ranging from 33 to 80 hours. Because patients display a 10- to 15-fold inter-individual variability in CYP450-mediated metabolism, empirical dosing often leads to unpredictable systemic exposure.

For researchers and drug development professionals, developing a highly precise Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay is non-negotiable for Therapeutic Drug Monitoring (TDM) and bioequivalence studies. This guide critically evaluates the mechanistic drivers of assay precision, compares industry-standard sample preparation methodologies, and provides a self-validating protocol engineered for maximum reproducibility.

Mechanistic Drivers of Assay Precision (Causality Analysis)

As an application scientist, achieving low Coefficient of Variation (% CV) in both intra-day (repeatability) and inter-day (intermediate precision) analyses requires controlling the fundamental physics and chemistry of the assay:

  • Matrix Effect & Ion Suppression: Biological matrices contain endogenous phospholipids that co-elute with target analytes, competing for charge in the Electrospray Ionization (ESI) source. High matrix effects directly degrade intra-day precision at the Lower Limit of Quantitation (LLOQ).

  • Extraction Recovery: A method with low absolute recovery amplifies baseline noise. For desmethyldoxepin—a basic secondary amine—maintaining the sample pH at least 2 units above its pKa (~9.0) ensures the molecule remains in its un-ionized free-base form, maximizing partitioning into organic solvents.

  • Isotopic Dilution: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Doxepin-d3, is critical. Because the SIL-IS shares the exact physicochemical properties and retention time of the analyte, it perfectly corrects for volumetric losses during extraction and ionization fluctuations in the source.

Comparative Evaluation of Sample Preparation Methods

The choice of sample preparation dictates the ultimate precision of the assay. Below is an objective comparison of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) based on validated literature data.

Quantitative Precision Comparison
Extraction MethodologyBiological MatrixExtraction Solvent / MechanismIntra-day Precision (% CV)Inter-day Precision (% CV)Absolute Recovery (%)LLOQReference
Liquid-Liquid Extraction (LLE) Human PlasmaMethyl tert-butyl ether (MTBE)1.0% – 8.3%≤ 8.3%88.0% – 99.1%5.0 pg/mLPatel et al.
Solid-Phase Extraction (SPE) Human PlasmaHydrophilic-Lipophilic Balance< 10.0%< 15.0%91.0% – 129.0%2.0 pg/mLSPE Method
Protein Precipitation (PPT) Human SerumAcetonitrile2.9% – 8.0%3.4% – 5.2%~95.0%10.0 ng/mLWang et al.
Alkaline Digestion + LLE Human HairMethanol / Buffer5.18% – 12.18%4.52% – 5.76%N/A0.25 ng/mgNegrusz et al.

Scientific Verdict:

  • PPT is the fastest and cheapest method but suffers from high LLOQ (10 ng/mL) due to residual phospholipid-induced ion suppression.

  • SPE provides the lowest LLOQ (2.0 pg/mL) but can suffer from variable recovery (up to 129% due to ion enhancement) and higher consumable costs.

  • LLE using MTBE strikes the optimal balance, delivering sub-10% inter-day precision and excellent recovery (88-99%) by selectively partitioning the un-ionized drug while leaving polar matrix interferents in the aqueous phase.

Self-Validating LLE-LC-MS/MS Protocol

The following methodology utilizes LLE to ensure high precision and accuracy for desmethyldoxepin quantification. Every step is designed as a self-validating system to minimize human error.

Step 1: Sample Aliquoting & IS Spiking

  • Transfer 500 µL of human plasma to a clean borosilicate glass tube.

  • Spike with 20 µL of Internal Standard (e.g., Doxepin-d3 or Desipramine, 50 ng/mL).

  • Causality: Early introduction of the IS compensates for any subsequent volumetric transfer errors or variable extraction efficiencies.

Step 2: Alkalinization

  • Add 50 µL of 0.1 M NaOH and vortex briefly.

  • Causality: Raising the pH > 11.0 forces the secondary amine of desmethyldoxepin into its highly lipophilic free-base state, preventing it from remaining water-soluble.

Step 3: Liquid-Liquid Extraction

  • Add 2.5 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Causality: MTBE provides a highly non-polar environment. The target analyte partitions into the MTBE, while proteins precipitate at the interface and salts/phospholipids remain trapped in the aqueous layer.

Step 4: Phase Separation

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Flash-freeze the aqueous layer by placing the tube base in a dry ice/acetone bath. Decant the liquid organic layer into a clean tube.

  • Causality: Flash-freezing physically locks the aqueous matrix in place, preventing accidental pipetting of matrix interferents that would ruin intra-day precision.

Step 5: Evaporation & Reconstitution

  • Evaporate the organic phase to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute in 200 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

Step 6: LC-MS/MS Analysis

  • Inject 10 µL onto a C8 or C18 analytical column (e.g., 100 mm × 4.6 mm, 5 µm).

  • Operate the mass spectrometer in positive ESI mode.

  • Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 266.0 → 107.0 for Desmethyldoxepin and m/z 267.1 → 72.1 for the IS.

Workflow Visualization

G Start Plasma Sample (Desmethyldoxepin + IS) Alkalinize Alkalinization (pH > 11) Forces Free-Base State Start->Alkalinize LLE Liquid-Liquid Extraction (MTBE) Alkalinize->LLE Centrifuge Centrifugation & Phase Separation (Flash-Freeze Aqueous Layer) LLE->Centrifuge Evap Evaporation & Reconstitution (Mobile Phase) Centrifuge->Evap LCMS LC-MS/MS MRM Analysis (m/z 266.0 -> 107.0) Evap->LCMS Data Precision Validation (Intra-day & Inter-day CV < 15%) LCMS->Data

Caption: LC-MS/MS workflow for Desmethyldoxepin extraction and precision validation.

References

  • Negrusz A., Moore C.M., Perry J.L. "Detection of Doxepin and its Major Metabolite Desmethyldoxepin in Hair Following Drug Therapy". Journal of Analytical Toxicology, 1998. URL:[Link]

  • Patel N.P., et al. "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study". Journal of Pharmaceutical Analysis, 2018. URL:[Link]

  • Wang J., et al. "High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human
Comparative

Optimizing Desmethyldoxepin Bioanalysis: A Comparative Guide to SPE vs. LLE Extraction Efficiencies

Introduction Desmethyldoxepin (nordoxepin) is the primary active, N-demethylated metabolite of the tricyclic antidepressant (TCA) doxepin. Accurate quantification of this compound in complex biological matrices (plasma,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Desmethyldoxepin (nordoxepin) is the primary active, N-demethylated metabolite of the tricyclic antidepressant (TCA) doxepin. Accurate quantification of this compound in complex biological matrices (plasma, urine, and hair) is a critical prerequisite for therapeutic drug monitoring (TDM), pharmacokinetic studies, and forensic toxicology (1)[1]. Because biological fluids are laden with proteins, salts, and endogenous lipids, raw samples cannot be directly injected into analytical instruments.

This guide provides an objective, data-driven comparison of the two most prominent sample preparation techniques for Desmethyldoxepin: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) .

Mechanistic Causality in Extraction Design

As an application scientist, designing an extraction protocol requires exploiting the physicochemical properties of the target analyte. Desmethyldoxepin is a lipophilic secondary amine with a pKa of approximately 9.0. This structural reality dictates how it interacts with different solvent systems.

  • LLE Causality (Solubility Partitioning): LLE relies on rendering the analyte un-ionized. By adjusting the biological sample to a highly alkaline pH (>10.5), the secondary amine of desmethyldoxepin is deprotonated. In this neutral state, its partition coefficient shifts dramatically, driving the molecule out of the aqueous phase and into a non-polar organic solvent such as methyl tert-butyl ether (MTBE) or hexane (2)[2].

  • SPE Causality (Orthogonal Retention): Modern SPE utilizes mixed-mode polymeric sorbents that combine reversed-phase and strong cation-exchange functional groups. At physiological or slightly acidic pH, desmethyldoxepin is protonated (positively charged). This allows for strong ionic binding to the cation-exchange sites on the sorbent (3)[3]. Because the ionic bond is incredibly strong, analysts can aggressively wash the sorbent with 100% organic solvents to strip away neutral lipids before eluting the target with a basic organic solvent that neutralizes the amine and breaks the bond.

Self-Validating Experimental Protocols

To ensure these methodologies function as a self-validating system , a stable isotope-labeled internal standard (e.g., Doxepin-d3) must be spiked into the raw biological matrix prior to any manipulation. The absolute peak area of the internal standard serves as an internal suitability check for extraction recovery, while the analyte-to-IS area ratio inherently corrects for matrix effects, volumetric losses, and ionization suppression during LC-MS/MS or GC-MS analysis (4)[4].

Protocol A: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Aliquot 500 µL of plasma into a clean borosilicate glass tube. Spike with 10 µL of Doxepin-d3 (Internal Standard).

  • pH Adjustment: Add 100 µL of 0.5 M Sodium Hydroxide (NaOH) to shift the pH > 10.5. Vortex briefly.

  • Partitioning: Add 3.0 mL of MTBE or a Hexane/Ethyl Acetate (90:10, v/v) mixture.

  • Extraction: Vortex vigorously for 5 minutes to maximize surface area contact between phases. Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube, avoiding the proteinaceous interface.

  • Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the LC-MS mobile phase.

Protocol B: Mixed-Mode Solid-Phase Extraction (SPE)
  • Sample Preparation: Aliquot 500 µL of plasma. Spike with 10 µL of Doxepin-d3. Dilute with 500 µL of 2% Phosphoric acid to disrupt protein binding and ensure the amine remains protonated.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL Methanol, followed by 2 mL of LC-grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Interference Wash 1: Pass 2 mL of 0.1 M HCl through the cartridge (retains basic analytes via ion exchange, removes acidic interferences).

  • Interference Wash 2: Pass 2 mL of 100% Methanol (removes neutral lipids, cholesterol, and hydrophobic interferences).

  • Elution: Elute the target analytes with 2 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, breaking the ionic interaction).

  • Concentration & Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Visualizing the Workflow

ExtractionWorkflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) LLE1 1. Plasma + IS LLE2 2. Alkalinize (pH > 10) LLE1->LLE2 LLE3 3. Add MTBE/Hexane LLE2->LLE3 LLE4 4. Vortex & Centrifuge LLE3->LLE4 LLE5 5. Collect Organic Phase LLE4->LLE5 Evap Evaporate to Dryness (N2) LLE5->Evap SPE1 1. Plasma + IS + Acid SPE2 2. Condition Cartridge SPE1->SPE2 SPE3 3. Load Sample SPE2->SPE3 SPE4 4. Wash (100% MeOH) SPE3->SPE4 SPE5 5. Elute (Basic Organic) SPE4->SPE5 SPE5->Evap Recon Reconstitute for LC-MS/MS Evap->Recon

Comparative workflow of LLE vs. SPE for Desmethyldoxepin extraction.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics comparing SPE and LLE for Desmethyldoxepin extraction from biological matrices based on forensic and clinical literature.

Performance ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Limit of Detection (LOD) 150 ng/mL (5)[5]50 ng/mL (5)[5]
Matrix Interferences High (e.g., cholesterol co-elution) (5)[5]Low (lipids removed during wash) (5)[5]
Organic Solvent Waste ~7 mL per sample (5)[5]~2 mL per sample (5)[5]
Aqueous Waste ~8 mL per sample (5)[5]~20 mL per sample (5)[5]
Automation Compatibility Low/Moderate (phase separation limits) (3)[3]High (96-well plate formats) (3)[3]

Field-Proven Insights & Recommendations

The empirical data clearly dictates the choice of extraction based on the analytical goal:

  • The Cholesterol Conundrum: A major drawback of LLE for lipophilic amines like desmethyldoxepin is the co-extraction of endogenous neutral lipids. In GC-MS and LC-MS/MS, cholesterol elutes as a massive interference peak that can cause severe ion suppression or detector saturation (5)[5]. SPE's aggressive methanol wash completely eliminates this interference, which is the primary reason SPE achieves a 3-fold lower LOD (50 ng/mL vs 150 ng/mL) for this specific compound (5)[5].

  • Cost vs. Throughput: While LLE is cheaper per sample in raw material costs, it consumes significantly more toxic organic solvents (e.g., hexane, toluene) and requires intensive analyst hands-on time. For high-throughput therapeutic drug monitoring or multi-class drug screening panels, mixed-mode SPE in a 96-well format is the superior choice, offering unmatched consistency, reduced manual pipetting errors, and cleaner baseline chromatograms (3)[3].

References

  • Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs Source: Journal of Chromatographic Science URL:[Link]

  • A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma Source: ResearchGate URL:[Link]

  • High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants Source: Frontiers in Pharmacology URL:[Link]

  • Detection of Doxepin and its Major Metabolite Desmethyldoxepin in Hair Following Drug Therapy Source: Journal of Analytical Toxicology URL:[Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Source: Waters Corporation / lcms.cz URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Establishing Therapeutic Reference Ranges for Desmethyldoxepin

Introduction: The Clinical Imperative for Monitoring Doxepin's Active Metabolite Doxepin is a first-generation tricyclic antidepressant (TCA) that has been a mainstay in the treatment of depression and anxiety for decade...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical Imperative for Monitoring Doxepin's Active Metabolite

Doxepin is a first-generation tricyclic antidepressant (TCA) that has been a mainstay in the treatment of depression and anxiety for decades. More recently, its potent antihistaminic properties have been leveraged at low doses for the management of insomnia.[1] However, the clinical efficacy and toxicity of doxepin are not solely attributable to the parent drug. Following administration, doxepin undergoes significant hepatic metabolism, primarily N-demethylation, to form its major and pharmacologically active metabolite, desmethyldoxepin (also known as nordoxepin).[1][2]

This metabolite is not merely an inactive byproduct; desmethyldoxepin contributes significantly to the overall therapeutic and toxic effects, acting as a potent inhibitor of norepinephrine reuptake.[1] The plasma concentration of desmethyldoxepin is often comparable to that of the parent drug.[2] Furthermore, the metabolism of both doxepin and desmethyldoxepin is mediated by the highly polymorphic cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6.[1][3] Genetic variations in these enzymes can lead to substantial inter-individual differences in drug clearance, resulting in unpredictable plasma concentrations at standard doses.[3][4]

This inherent pharmacokinetic variability is the core rationale for Therapeutic Drug Monitoring (TDM).[4][5] TDM allows for the personalization of doxepin therapy by adjusting dosage to achieve a plasma concentration within a target therapeutic window, thereby optimizing efficacy while minimizing the risk of adverse effects.[6] This guide provides a comprehensive framework for researchers and drug development professionals on establishing and interpreting therapeutic reference ranges, with a focus on the analytical methodologies required for accurate quantification of both doxepin and desmethyldoxepin.

Metabolic Pathway and Pharmacokinetic Profile

The biotransformation of doxepin is a critical factor in its clinical pharmacology. The primary metabolic step is the conversion of doxepin to desmethyldoxepin via N-demethylation, a reaction catalyzed predominantly by CYP2C19. Both the parent drug and its metabolite then undergo further hydroxylation by CYP2D6 before eventual glucuronidation and excretion.[3]

G cluster_key Doxepin Doxepin Desmethyldoxepin Desmethyldoxepin (Nordoxepin) Doxepin->Desmethyldoxepin CYP2C19 (N-demethylation) Hydroxylated_Metabolites Hydroxylated Metabolites Doxepin->Hydroxylated_Metabolites CYP2D6 (Hydroxylation) Desmethyldoxepin->Hydroxylated_Metabolites CYP2D6 (Hydroxylation) Excretion Glucuronidation & Excretion Hydroxylated_Metabolites->Excretion Parent Parent Drug Active Active Metabolite

Caption: Metabolic pathway of Doxepin to Desmethyldoxepin.

Due to the significant pharmacological activity of desmethyldoxepin, clinical interpretation and therapeutic decisions must be based on the combined concentration of both the parent drug and the metabolite.[7][8] Steady-state concentrations are typically achieved within two weeks of initiating consistent dosing.[9]

Defining and Interpreting the Therapeutic Reference Range

The generally accepted therapeutic reference range for doxepin is a combined plasma or serum concentration of 50 to 150 ng/mL for both doxepin and desmethyldoxepin.[2][3][8]

It is crucial to understand the evidence base for this range. The AGNP-TDM Expert Group Consensus Guidelines classify this range with a "Level 3: Useful" recommendation, indicating it is derived from pharmacokinetic studies at effective doses rather than from robust, direct concentration-efficacy relationship data.[7] Historically, a higher range of 150-250 ng/mL was often cited, but subsequent analysis revealed that the vast majority of clinically responding patients had levels below this threshold, rendering the older range largely obsolete.[7][10]

Clinical Interpretation of Plasma Concentrations:

Concentration Range (Doxepin + Desmethyldoxepin)Interpretation & Recommended Action
< 50 ng/mL Potentially sub-therapeutic for antidepressant effects. First, verify patient compliance and timing of the sample (must be a trough level).[2][8] Consider a dose increase if the clinical response is inadequate for depression.[7] Note that lower levels may be sufficient when used for sedation.[7]
50 - 150 ng/mL Therapeutic Range. Generally associated with optimal response for depression.[2] If the patient is responding well, the current dose should be maintained.[7]
> 150 ng/mL Increased potential for side effects. The upper limit is a crucial safety threshold, especially in elderly patients.[7] A dose reduction should be considered.
> 500 ng/mL Toxic Range. Associated with a significant risk of severe toxicity, particularly cardiac dysrhythmias.[2] Requires immediate dose reduction or discontinuation and clinical evaluation.

For accurate TDM, specimen collection is paramount. Blood samples must be collected at trough concentration, which means immediately before the next scheduled dose and a minimum of 12 hours after the last dose.[2] Serum (red top tube) or plasma can be used, but serum separator tubes (SST) containing gel are not acceptable as they can interfere with the assay.[2][8]

Comparative Analysis of Quantification Methodologies

Accurate quantification is the bedrock of reliable TDM. While several methods have been developed, they differ significantly in their sensitivity, specificity, and complexity.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Physical separation by LC followed by mass-based detection of parent and fragment ions.Separation of volatile compounds by GC followed by mass-based detection.Physical separation by LC followed by UV or fluorescence detection.
Specificity Very High (distinguishes compounds with identical molecular weights via fragmentation).High (mass-based detection).Moderate to Low (risk of interference from co-eluting compounds).[11]
Sensitivity (LLOQ) Very High (e.g., 0.178 ng/mL for desmethyldoxepin).[12]High (e.g., 0.25 ng/mg in hair).[13]Lower (typically >1 ng/mL).
Sample Volume Typically 0.25 - 0.5 mL of plasma/serum.[8][12]Varies by matrix (e.g., 50 mg hair).[14]Requires larger volumes, often >1 mL plasma.[11]
Primary Advantage Gold standard for sensitivity and specificity; high throughput.[12][15]Well-established, robust for certain matrices like hair.[14]Lower instrument cost compared to MS.
Primary Limitation Higher initial instrument cost and complexity.Often requires derivatization to make analytes volatile, adding a step.Susceptible to interferences, lower sensitivity.[11]

From a scientific integrity standpoint, LC-MS/MS is the superior methodology for quantifying doxepin and desmethyldoxepin in plasma or serum. Its exceptional sensitivity allows for the use of smaller sample volumes and accurate measurement even at the low end of the therapeutic range, while its specificity, derived from monitoring specific precursor-to-product ion transitions, provides the highest degree of confidence that the measured signal is unequivocally from the target analytes.[12][15]

Workflow & Protocol: Quantification by LC-MS/MS

This section details a validated, self-verifying protocol for the simultaneous determination of doxepin and desmethyldoxepin in human plasma, synthesized from established methods.[12][15][16] The inclusion of a co-eluting, stable isotope-labeled internal standard (or a structurally similar compound if one is not available) for each analyte is critical for self-validation, as it corrects for variations in extraction efficiency and matrix effects during ionization.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Aliquot 0.5 mL Plasma IS 2. Add Internal Standards (e.g., Doxepin-d3) Plasma->IS Buffer 3. Add Buffer (pH adjustment) IS->Buffer LLE 4. Liquid-Liquid Extraction (e.g., Methyl tert-butyl ether) Buffer->LLE Evap 5. Evaporate Organic Layer LLE->Evap Recon 6. Reconstitute in Mobile Phase Evap->Recon Inject 7. Inject Sample Recon->Inject LC 8. Chromatographic Separation (e.g., C8 or Biphenyl Column) Inject->LC MS 9. Mass Spectrometry Detection (Positive ESI, MRM Mode) LC->MS Quant 10. Quantitation (Peak Area Ratio vs. Cal Curve) MS->Quant Report 11. Report Concentration (ng/mL) Quant->Report

Caption: Standard workflow for LC-MS/MS analysis of Desmethyldoxepin.
Detailed Step-by-Step Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 500 µL of patient plasma, calibration standards, or quality control samples into a clean polypropylene tube.[15]

    • Add the internal standard solution (e.g., desipramine or a stable-isotope labeled analog). The use of an internal standard is a critical self-validating step to account for any sample-to-sample variability in extraction and instrument response.

    • Add 200 µL of a basic buffer (e.g., 100 mM ammonium acetate, pH 8) to deproteinize and ensure the analytes are in a neutral, non-ionized state, which maximizes their partitioning into the organic solvent.[15] Vortex briefly.

    • Add 4.0 mL of an organic extraction solvent like methyl tert-butyl ether (MTBE).[15] MTBE is chosen for its ability to efficiently extract the moderately lipophilic doxepin and desmethyldoxepin while having low miscibility with water.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction, then centrifuge at high speed (e.g., 1800 x g) for 5 minutes to separate the aqueous and organic layers.[15]

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 300 µL of the mobile phase.[15] This step ensures the sample is dissolved in a solvent compatible with the LC system, promoting good peak shape.

  • Chromatographic Conditions:

    • LC System: A standard high-performance liquid chromatography system.

    • Column: A reversed-phase column such as a Hypurity C8 (100 mm x 4.6 mm, 5 µm) or a Kinetex Biphenyl provides excellent separation.[15][17] The biphenyl phase offers unique pi-pi interactions that can enhance selectivity for aromatic compounds like TCAs.[17]

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 2.0 mM ammonium formate).[15] Formic acid or ammonium formate is added to the mobile phase to promote protonation of the analytes, which is essential for positive mode electrospray ionization.

    • Flow Rate: Typically 0.25 - 0.5 mL/min.[12][17]

    • Injection Volume: 15 µL.[15]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. ESI is a soft ionization technique ideal for polar molecules, and the tertiary and secondary amine structures of doxepin and desmethyldoxepin readily accept a proton.

    • Detection Mode: Multiple Reaction Monitoring (MRM). This is the key to the assay's specificity. A specific precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third.

    • MRM Transitions:

      • Doxepin: m/z 280.1 → 107.0[15]

      • Desmethyldoxepin: m/z 266.0 → 107.0[15]

      • Internal Standard (Desipramine): m/z 267.1 → 72.1[15]

  • Quantitation:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the calibration standards.

    • The concentration of desmethyldoxepin and doxepin in patient samples is determined by interpolating their peak area ratios from this linear regression curve.

Conclusion

The establishment of a therapeutic reference range for desmethyldoxepin, in conjunction with its parent drug doxepin, is a critical tool for optimizing antidepressant therapy. The clinically accepted range of 50-150 ng/mL for the combined total provides a valuable guide for dose individualization. However, the utility of this range is entirely dependent on the quality and accuracy of the analytical data. LC-MS/MS has emerged as the definitive method for this application, offering unparalleled sensitivity and specificity. By implementing a robust, self-validating analytical workflow as described, researchers and clinicians can generate trustworthy data to guide therapeutic decisions, ultimately enhancing patient safety and treatment efficacy.

References

  • Doxepin Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved March 7, 2026, from [Link]

  • Negrusz, A., Moore, C. M., & Perry, J. L. (1998). Detection of Doxepin and its Major Metabolite Desmethyldoxepin in Hair Following Drug Therapy. Journal of Analytical Toxicology, 22(6), 531–536. Available at: [Link]

  • Dr.Oracle. (2026, February 6). What is the therapeutic plasma concentration range for doxepin and how should therapy be adjusted based on a measured level? Retrieved March 7, 2026, from [Link]

  • de Vane, C. L., & Boulton, D. W. (2000). Determination of doxepin and desmethyldoxepin in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 251-257. Available at: [Link]

  • Sutfin, T. A., & Jusko, W. J. (1983). Comparative assays for doxepin and desmethyldoxepin using high-performance liquid chromatography and high-performance thin-layer chromatography. Journal of Pharmaceutical Sciences, 72(10), 1165-1167. Available at: [Link]

  • Eilers, R., & Knupp, G. (1995). Quantitative determination of E- and Z-doxepin and E- and Z-desmethyldoxepin by high-performance liquid chromatography. Therapeutic Drug Monitoring, 17(4), 371-376. Available at: [Link]

  • Nania, G., Rajesh, R. R., & Kumar, K. S. (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 19(1), 14-27. Available at: [Link]

  • Patel, D. P., Sharma, P., Sanyal, M., Singhal, P., Shrivastav, P. S., & Patel, B. N. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(5), 337-345. Available at: [Link]

  • USDTL. (n.d.). Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy. Retrieved March 7, 2026, from [Link]

  • Leucht, S., & Steimer, W. (2001). Doxepin plasma concentrations: is there really a therapeutic range? Journal of Clinical Psychopharmacology, 21(4), 432-439. Available at: [Link]

  • Patel, D. P., et al. (2017). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Semantic Scholar. Available at: [Link]

  • Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin. Retrieved March 7, 2026, from [Link]

  • Mayo Clinic Laboratories. (n.d.). Doxepin and Nordoxepin, Serum. Retrieved March 7, 2026, from [Link]

  • Llerena, A., et al. (2017). Pharmacokinetics of doxepin and desmethyldoxepin: An evaluation with the population approach. ResearchGate. Available at: [Link]

  • Patel, D. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. ResearchGate. Available at: [Link]

  • Llerena, A., et al. (2002). Pharmacokinetics of doxepin and desmethyldoxepin: an evaluation with the population approach. European Journal of Clinical Pharmacology, 58(4), 269-275. Available at: [Link]

  • Smith, T., et al. (2025). Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights. Preprints.org. Available at: [Link]

  • Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 51(1-02), 9-62. Available at: [Link]

  • Shu, H. Y., et al. (1987). Multiple-dose doxepin kinetics in depressed patients. Clinical Pharmacology & Therapeutics, 41(1), 58-63. Available at: [Link]

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Comparative

USP Reference Standard Specifications for Desmethyldoxepin Hydrochloride: A Comparison and Analytical Guide

Desmethyldoxepin hydrochloride—also known as Nordoxepin hydrochloride or USP Doxepin Related Compound C —is a critical reference standard used in the quality control of Doxepin Active Pharmaceutical Ingredients (API) and...

Author: BenchChem Technical Support Team. Date: March 2026

Desmethyldoxepin hydrochloride—also known as Nordoxepin hydrochloride or USP Doxepin Related Compound C —is a critical reference standard used in the quality control of Doxepin Active Pharmaceutical Ingredients (API) and in therapeutic drug monitoring (TDM). As the primary active metabolite of the tricyclic antidepressant doxepin, its precise quantification is essential for evaluating drug efficacy, safety, and pharmacokinetics.

This guide objectively compares pharmacopeial and secondary reference standards for Desmethyldoxepin hydrochloride and provides a self-validating analytical framework for its chromatographic separation.

Pharmacological Context and Isomeric Causality

Doxepin API is typically formulated as an approximate 85:15 geometric mixture of E (trans) and Z (cis) isomers[1]. Understanding the stereospecific metabolism of these isomers is critical for analytical scientists developing impurity profiles or plasma assays.

In vivo, doxepin undergoes N-demethylation mediated primarily by the hepatic enzyme Cytochrome P450 2D6 (CYP2D6) to form desmethyldoxepin. CYP2D6 exhibits a strong stereoselective preference for the E-isomer. Because E-desmethyldoxepin is rapidly oxidized further, while Z-desmethyldoxepin acts as a terminal oxidative metabolite, patients exhibit an apparent plasma enrichment of the Z-isomer over time. Consequently, any robust analytical method must be capable of baseline-resolving the E and Z isomers to prevent skewed pharmacokinetic data.

Metabolism Dox_E E-Doxepin (Major Isomer, 85%) CYP2D6 CYP2D6 Enzyme (Hepatic N-demethylation) Dox_E->CYP2D6 High Affinity Dox_Z Z-Doxepin (Minor Isomer, 15%) Dox_Z->CYP2D6 Low Affinity Des_E E-Desmethyldoxepin (Rapidly Oxidized) CYP2D6->Des_E Primary Pathway Des_Z Z-Desmethyldoxepin (Terminal Metabolite) CYP2D6->Des_Z Secondary Pathway

CYP2D6-mediated stereoselective metabolism of Doxepin isomers into Desmethyldoxepin.

Reference Standard Specifications: USP vs. Secondary Alternatives

When establishing a Quality Management System (QMS), laboratories must select the appropriate tier of reference material. While the is mandatory for regulatory batch release and pharmacopeial traceability, qualified secondary standards (e.g., from LGC Standards, Axios Research) are highly effective for routine quality control, method development, and internal system suitability checks[2][3].

The table below compares the specifications of Desmethyldoxepin hydrochloride across different authoritative suppliers:

Specification ParameterUSP Primary StandardLGC Standards (Mikromol)Axios Research (Stable Isotope)
Official Nomenclature Doxepin Related Compound CDesmethyldoxepin HydrochlorideN-Desmethyl Doxepin-d3 HCl
CAS Number 4504-96-5 (E-isomer)4504-96-5 (E) / 2887-91-4 (Mix)1331665-54-3 (Deuterated)
Molecular Formula C₁₈H₁₉NO · HClC₁₈H₁₉NO · HClC₁₈H₁₆D₃NO · HCl
Purity Requirement

99.0% (Mass Balance)

98.5% (CoA specific)

98.0% (Isotopic Purity >99%)
Certification Level ISO 17034ISO/IEC 17025 / ISO 17034ISO 9001 / ISO 17034
Primary Application Regulatory Submission, TraceabilityRoutine QC, Method ValidationMS/MS Internal Standardization

Data synthesized from [4],[2], and[3].

Chromatographic Separation: The Causality of Column Chemistry

Separating the E and Z isomers of Desmethyldoxepin presents a unique analytical challenge because they share identical mass transitions and nearly identical hydrophobicities[1].

The Causality Behind the Method: Standard C18 columns rely entirely on hydrophobic interactions (van der Waals forces), which often fail to baseline-resolve geometric isomers. To overcome this, advanced methodologies utilize Biphenyl core-shell columns . The biphenyl stationary phase introduces


 interactions. Because the spatial geometry of the E and Z isomers dictates how closely their aromatic rings can align with the biphenyl groups on the silica support, the isomers experience differential retention, allowing for complete baseline separation[1].

Furthermore, the choice of organic modifier is critical. Acetonitrile, a strong aprotic solvent with its own


-electron system, can disrupt the 

interactions between the analyte and the stationary phase. Therefore, Methanol is selected as the mobile phase modifier. As a weaker, protic solvent, methanol preserves the

interactions, maximizing isomeric resolution[1].

Workflow Prep Sample Prep (Spike SIL-IS) LC LC Separation (Biphenyl Column) Prep->LC PiPi π-π Interactions (Methanol Mobile Phase) LC->PiPi Mechanism MS MS/MS Detection (Positive MRM) PiPi->MS Data Data Analysis (E/Z Quantification) MS->Data

LC-MS/MS analytical workflow utilizing biphenyl stationary phase for isomer resolution.

Step-by-Step LC-MS/MS Methodology & Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and strict system suitability criteria, the method automatically corrects for matrix effects and alerts the analyst to any chromatographic degradation.

Step 1: Sample Preparation & Internal Standardization
  • Aliquot 100 µL of plasma or dissolved API sample into a microcentrifuge tube.

  • Self-Validation Step: Spike the sample with 10 µL of N-Desmethyl Doxepin-d3 HCl (Axios Research, CAT# AR-D02342)[3]. Causality: The deuterated standard co-elutes with the target analyte and undergoes identical ionization suppression, allowing the MS/MS software to calculate a normalized ratio that is immune to matrix interference.

  • Add 300 µL of cold methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Parameters

Based on validated parameters from[1].

  • Column: Kinetex® 2.6 µm Biphenyl, 100 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Flow Rate: 500 µL/min.

  • Column Temperature: 40 °C.

  • Gradient Profile:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 90% B

    • 4.0 - 5.0 min: Hold at 90% B

    • 5.0 - 5.1 min: Return to 10% B (Equilibration for 2 minutes)

Step 3: MS/MS Detection (SCIEX 4500)
  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • MRM Transitions:

    • Desmethyldoxepin: m/z 266.1

      
       107.1 (Quantifier), m/z 266.1 
      
      
      
      235.1 (Qualifier).
    • Desmethyldoxepin-d3 (SIL-IS): m/z 269.1

      
       107.1.
      
Step 4: System Suitability Verification (The Validation Gate)

Before analyzing unknown samples, inject a 1 µg/mL USP Reference Standard mixture of Doxepin Related Compound C. The system is only validated for use if:

  • Resolution (

    
    ):  The resolution between the E and Z isomers is 
    
    
    
    . (If
    
    
    , the biphenyl stationary phase may be degraded or the methanol is contaminated).
  • Tailing Factor (

    
    ): 
    
    
    
    for both peaks.
  • RSD: The relative standard deviation of the E/Z peak area ratio across three replicate injections is

    
    .
    

References

  • Title : DESMETHYLDOXEPIN HYDROCHLORIDE, (E)- (Metabolic Pathways and CYP2D6 Affinity) Source : NCATS Inxight Drugs URL :[Link]

  • Title : LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl Source : Phenomenex Application Notes URL : [Link]

  • Title : Desmethyldoxepin hydrochloride, (E)- | CID 6506545 Source : PubChem URL :[Link]

  • Title : Doxepin Impurities, Metabolites, and Stable Isotopes (N-Desmethyl Doxepin-d3 HCl) Source : Axios Research URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Desmethyldoxepin Hydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Desmethyldoxepin hydrochloride. As an active pharmaceutical ingredient (API), Desme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Desmethyldoxepin hydrochloride. As an active pharmaceutical ingredient (API), Desmethyldoxepin hydrochloride requires stringent safety protocols to protect personnel from potential hazards.[1] This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety science to ensure a self-validating system of laboratory practice.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of Desmethyldoxepin hydrochloride, a thorough risk assessment is paramount.[2] This compound is classified as toxic if swallowed, and its dust can be hazardous upon inhalation.[3][4] Therefore, the primary goal is to minimize exposure through engineering controls, with Personal Protective Equipment (PPE) serving as a critical final barrier.[1][5]

Engineering Controls:

  • Ventilation: All handling of Desmethyldoxepin hydrochloride powder should occur in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet to minimize airborne particulates.[6][7][8]

  • Containment: For larger quantities, consider the use of containment systems like glove boxes or isolators to provide a physical barrier between the operator and the API.[2][9]

A summary of the primary hazards associated with Desmethyldoxepin hydrochloride is provided in the table below.

Hazard TypeDescriptionPrimary Exposure Route
Acute Toxicity Toxic if swallowed.[4] Ingestion of less than 40 grams may be fatal or cause serious health damage.[3]Ingestion
Respiratory Irritation Inhalation of dust may cause irritation to the lungs and respiratory system.[4]Inhalation
Eye Contact May result in redness, pain, or severe eye damage.[4]Eyes
Skin Contact May cause inflammation, itching, scaling, reddening, or blistering.[4]Skin

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection and proper use of PPE are critical for ensuring personnel safety. The following sections detail the required PPE for handling Desmethyldoxepin hydrochloride, along with the scientific reasoning for each recommendation.

Hand Protection
  • Glove Selection: Standard nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or in the event of a spill, double-gloving with a more robust material like butyl rubber or Viton™ is recommended.[6] Always inspect gloves for any signs of degradation or perforation before use.[10]

  • Glove Technique: When double-gloving, the outer glove should extend over the cuff of the lab coat. After handling, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in a designated hazardous waste container.[10] Always wash hands thoroughly with soap and water after removing gloves.[6][10]

Eye and Face Protection
  • Safety Glasses: At a minimum, safety glasses with side shields are mandatory to protect against splashes or airborne particles.[6][7]

  • Goggles: For procedures with a higher risk of splashing or dust generation, chemical safety goggles that provide a complete seal around the eyes are required.[6]

  • Face Shield: In situations where there is a significant risk of splashes or aerosol generation, a face shield should be worn in conjunction with safety goggles.[6]

Body Protection
  • Lab Coat: A standard laboratory coat is suitable for handling small quantities. For larger quantities (up to 1 kilogram), a disposable lab coat or coverall with low permeability is recommended.[3]

  • Full Body Protection: In the event of a major spill or when handling kilogram quantities, full-body protective clothing may be necessary.[3] Protective shoe covers should also be considered.[3]

Respiratory Protection

The need for respiratory protection depends on the quantity of Desmethyldoxepin hydrochloride being handled and the effectiveness of the engineering controls.

  • Dust Mask: If significant quantities of dust are likely to become airborne despite the use of a fume hood, an approved positive flow mask or a NIOSH-certified respirator should be used.[3][4]

  • Powered Air-Purifying Respirator (PAPR): For handling highly potent APIs where the occupational exposure limit is very low, a PAPR may be necessary to provide a higher level of protection.[9]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure A Assess Quantity and Task B <500g Low Dust Potential A->B Low Risk C >500g or High Dust Potential A->C High Risk D Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses B->D E Enhanced PPE: - Disposable Coverall - Double Gloves - Goggles/Face Shield - Respirator (as needed) C->E F Proceed with Handling in Fume Hood D->F E->F

Caption: PPE selection workflow for Desmethyldoxepin hydrochloride.

Procedural Guidance: Donning, Doffing, and Disposal

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Procedure
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don lab coat or coverall.

  • Respiratory Protection: If required, don respirator.

  • Eye and Face Protection: Don safety goggles and/or face shield.

  • Hand Protection: Don inner gloves, followed by outer gloves, ensuring the outer glove cuff is over the lab coat sleeve.

Doffing Procedure (to be performed in a designated area)
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Body Protection: Remove the lab coat or coverall, folding the contaminated exterior inward.

  • Hand Hygiene: Wash hands with soap and water.

  • Eye and Face Protection: Remove face shield and/or goggles.

  • Respiratory Protection: Remove respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

The following diagram outlines the critical steps for safe PPE doffing.

Doffing_Procedure start Start Doffing step1 Remove Outer Gloves start->step1 step2 Remove Lab Coat/ Coverall step1->step2 step3 Wash Hands step2->step3 step4 Remove Eye/Face Protection step3->step4 step5 Remove Respirator step4->step5 step6 Remove Inner Gloves step5->step6 end Final Hand Wash step6->end

Caption: Step-by-step PPE doffing sequence.

Disposal Plan

All disposable PPE and materials that have come into contact with Desmethyldoxepin hydrochloride must be considered hazardous waste.

  • Waste Segregation: Place all contaminated items, including gloves, disposable lab coats, and cleaning materials, into a clearly labeled, sealed hazardous waste container.[3]

  • Disposal Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's environmental health and safety (EHS) department for specific guidelines.

For unused or expired Desmethyldoxepin hydrochloride, do not discard it in the regular trash or flush it down the drain unless it is on the FDA's flush list.[11][12][13] The preferred method of disposal is through a registered drug take-back program or a licensed hazardous waste disposal company.[12][13]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[14] Remove contaminated clothing.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[16] Seek immediate medical attention.[17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[10][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][14]

In all cases of exposure, it is crucial to show the Safety Data Sheet (SDS) for Desmethyldoxepin hydrochloride to the attending medical personnel.[10][14]

By adhering to these comprehensive guidelines, researchers and laboratory personnel can significantly mitigate the risks associated with handling Desmethyldoxepin hydrochloride, ensuring a safe and productive research environment.

References

  • Vertex AI Search. (n.d.). Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients.
  • Cesco-Cancian, S., Nilsen, C., Sorgi, K., & Zhang, X. (n.d.). Safe Handling of Potent Active Pharmaceutical Ingredients (APIs) in Kilogram Quantities. Chemical & Pharmaceutical Development – Early Development.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • LGC Standards. (2026, January 21). SAFETY DATA SHEET.
  • Cayman Chemical. (n.d.). Desmethyldoxepin (hydrochloride) (Nordoxin, CAS Number: 2887-91-4).
  • Amazon S3. (n.d.). Doxepin hydrochloride.
  • Amazon S3. (n.d.). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Doxepin HCl.
  • MedChemExpress. (2025, June 5). Doxepin-d3 hydrochloride-SDS.
  • MedChemExpress. (n.d.). Doxepin Hydrochloride-SDS.
  • Ajanta Pharma | USA. (n.d.). SAFETY DATA SHEET Section 1. Identification Section 2. Hazard (s) Identification.
  • Recipharm. (n.d.). Safe handling of highly potent active pharmaceutical ingredients.
  • Bormett, D. (2025, March 13). High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology.
  • Cerilliant. (n.d.). N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards.
  • Cayman Chemical. (2025, December 19). Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • Spectrum Chemical. (2015, June 26). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace.
  • Clearsynth. (n.d.). Desmethyldoxepin | CAS No. 67035-76-1.
  • Environmental Health & Safety. (2019, March 11). NIOSH Table 1,2 & 3.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • National Institutes of Health. (n.d.). Doxepin | C19H21NO | CID 3158. PubChem.
  • CAT 823. (n.d.). Doxepin Impurity Standard - SAFETY DATA SHEET.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines.
  • Medical News Today. (2021, June 30). Medication disposal: How-to guide for different types.
  • U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know.

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